molecular formula C14H20O6 B1198411 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 5493-45-8

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No.: B1198411
CAS No.: 5493-45-8
M. Wt: 284.3 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate
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InChI

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
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InChI Key

XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
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Molecular Formula

C14H20O6
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Related CAS

27103-66-8
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7024875
Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Molecular Weight

284.30 g/mol
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Physical Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Flash Point

374 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Density

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Vapor Pressure

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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CAS No.

5493-45-8, 27103-66-8
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name Diglycidyl hexahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Record name DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), a versatile diepoxide compound. This document details a robust synthesis protocol, including purification methods, and offers a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug delivery systems where DGCHD is a promising building block.

Introduction

This compound is an aliphatic epoxy resin that has garnered significant interest due to its unique molecular architecture.[1] The presence of a saturated cyclohexane ring confers excellent weather resistance and stability, while the two reactive glycidyl ester groups provide sites for cross-linking and polymerization.[1] These characteristics make it a valuable component in the formulation of advanced materials, including coatings, adhesives, and composites. In the realm of drug development, its biocompatibility and ability to form nanoparticles with polymers like polyethylenimine (PEI) are being explored for gene delivery applications. This guide presents a detailed methodology for its synthesis and a comprehensive characterization profile.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,2-cyclohexanedicarboxylic acid (or its anhydride) with an excess of epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide rings.

Synthesis Pathway

Synthesis_Pathway Reactant1 1,2-Cyclohexanedicarboxylic Anhydride Intermediate Bis(chlorohydrin) Ester Intermediate Reactant1->Intermediate Esterification 90°C Reactant2 Epichlorohydrin (excess) Reactant2->Intermediate Product This compound Intermediate->Product Dehydrochlorination (Ring Closure) <30°C Base Sodium Hydroxide (NaOH) Base->Intermediate Catalyst Potassium Phosphate (K2HPO4) Catalyst->Reactant1

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known synthetic procedure.

Materials:

  • 1,2-Cyclohexanedicarboxylic anhydride (693 g)

  • Epichlorohydrin (4163 g)

  • Distilled water (105 g)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (15 g)

  • Sodium hydroxide (NaOH), 45% aqueous solution (882 g)

  • Toluene

Procedure:

  • Esterification: A 6-liter, four-necked flask equipped with a reflux condenser, gas inlet, and dropping funnel is charged with 1,2-cyclohexanedicarboxylic anhydride (693 g), epichlorohydrin (4163 g), and distilled water (105 g).

  • The mixture is heated to 90°C with stirring under a gentle stream of nitrogen.

  • After 2.5 hours, dipotassium hydrogen phosphate (15 g) is added, and the reaction is maintained at 90°C for an additional 4 hours until the acid number is zero.

  • Dehydrochlorination (Ring Closure): The reaction mixture is cooled to approximately 20°C.

  • A 45% aqueous solution of sodium hydroxide (882 g) is added dropwise over 1 to 2 hours, ensuring the temperature does not exceed 30°C.

  • Purification:

    • A water jet vacuum is applied to distill off the excess epichlorohydrin and water.

    • Once the sump temperature reaches 90°C and the vacuum stabilizes at approximately 20 mmHg, the crude product is dissolved in toluene (1000 g).

    • The toluene solution is washed with water until it is salt-free.

    • The toluene is then removed by vacuum distillation to yield the final product.

Physicochemical Properties

This compound is a clear, colorless to light yellow viscous liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₂₀O₆
Molecular Weight 284.31 g/mol
Appearance Colorless to light yellow viscous liquid
Boiling Point 200-205 °C at 2 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.487
Solubility Insoluble in water
CAS Number 5493-45-8

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.47 - 4.42m2H-O-CH ₂ (ester, diastereotopic protons)
3.95 - 3.89m2H-O-CH ₂ (ester, diastereotopic protons)
3.22 - 3.18m2H-CH -O (epoxide)
2.94 - 2.81m2HCH ₂ (epoxide, diastereotopic protons)
2.66 - 2.63m2HCH ₂ (epoxide, diastereotopic protons)
2.05 - 1.98m2HCH (cyclohexane, adjacent to C=O)
1.84 - 1.77m4HCH ₂ (cyclohexane)
1.57 - 1.42m4HCH ₂ (cyclohexane)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~174C =O (ester carbonyl)
~66-O-C H₂ (ester)
~50-C H-O (epoxide)
~44C H₂ (epoxide)
~42C H (cyclohexane, adjacent to C=O)
~27C H₂ (cyclohexane)
~24C H₂ (cyclohexane)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2940C-H stretching (aliphatic)
~1730C=O stretching (ester)
~1170C-O stretching (ester)
~910, ~840C-O-C stretching (epoxide ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284. The fragmentation pattern of diglycidyl esters typically involves the loss of glycidyl groups and fragments from the cyclohexane ring.

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications in the pharmaceutical and biomedical fields. Its ability to act as a cross-linking agent allows for the formation of hydrogels and nanoparticles. Notably, it has been used to crosslink polyethylenimine (PEI) to create efficient and less toxic DNA carriers for gene therapy applications. The aliphatic nature of the molecule may contribute to better biocompatibility compared to aromatic epoxy compounds.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It may also cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol for its synthesis is well-defined, and its chemical structure is thoroughly confirmed by a suite of spectroscopic techniques. The data presented herein will be a valuable asset for scientists and researchers looking to utilize this versatile diepoxide in their work, particularly in the development of novel materials and drug delivery systems.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Charge Reactants Esterification Esterification Reaction Reactants->Esterification Dehydrochlorination Dehydrochlorination Esterification->Dehydrochlorination Distillation Vacuum Distillation Dehydrochlorination->Distillation Washing Aqueous Washing Distillation->Washing Final_Distillation Solvent Removal Washing->Final_Distillation NMR 1H and 13C NMR Final_Distillation->NMR FTIR FTIR Spectroscopy Final_Distillation->FTIR MS Mass Spectrometry Final_Distillation->MS

Caption: Overall experimental workflow for synthesis and characterization.

References

Spectroscopic Analysis of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth spectroscopic analysis of Diglycidyl 1,2-cyclohexanedicarboxylate, a key component in the synthesis of various polymers and materials. This document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, alongside visual representations of analytical workflows and relevant chemical reactions to facilitate a comprehensive understanding of its structural properties.

Introduction

This compound is a cycloaliphatic diepoxide that serves as a versatile cross-linking agent and a monomer in the formulation of epoxy resins. Its saturated cyclohexane ring provides good thermal and UV stability, while the two glycidyl ether groups offer reactive sites for curing reactions, typically with amines or anhydrides. A thorough understanding of its molecular structure is paramount for predicting its reactivity, performance in cured systems, and for quality control in its various applications. This guide details the spectroscopic methods used to elucidate and confirm the structure of this compound.

Spectroscopic Data

The following sections and tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm *Assignment
~4.45Methylene protons of the glycidyl group (-O-CH₂ -CH(O)CH₂)
~3.91Methylene protons of the glycidyl group (-O-CH₂ -CH(O)CH₂)
~3.20Methine proton of the epoxide ring (-CH₂-CH (O)CH₂)
~2.87Methylene protons of the epoxide ring (-CH(O)CH₂ )
~2.64Methine protons on the cyclohexane ring (-CH -COO-)
~2.03Methylene protons on the cyclohexane ring
~1.81Methylene protons on the cyclohexane ring
~1.48Methylene protons on the cyclohexane ring

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While a specific experimental spectrum was not available, the expected chemical shifts can be predicted based on the functional groups present.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm Assignment
~174Carbonyl carbon of the ester (C=O)
~66Methylene carbon of the glycidyl group (-O-CH₂ -CH(O)CH₂)
~50Methine carbon of the epoxide ring (-CH₂-CH (O)CH₂)
~44Methylene carbon of the epoxide ring (-CH(O)CH₂ )
~41Methine carbons on the cyclohexane ring (-CH -COO-)
~28Methylene carbons on the cyclohexane ring
~24Methylene carbons on the cyclohexane ring
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) *Assignment Intensity
~2930C-H stretch (cyclohexane)Strong
~1730C=O stretch (ester)Strong
~1160C-O stretch (ester)Strong
1032[1]C-O stretchStrong
913[1]C-O-C stretch (epoxide ring)Medium
~840C-O stretch (epoxide ring)Medium

Note: This table includes experimentally observed and characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The PubChem database indicates a top peak at m/z 81 for the GC-MS analysis of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment
284[M]⁺ (Molecular Ion)
227[M - C₃H₅O]⁺ (Loss of a glycidyl group)
155[C₈H₁₁O₃]⁺
81[C₆H₉]⁺ (Cyclohexenyl cation - often a stable fragment)
57[C₃H₅O]⁺ (Glycidyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Increase the number of scans significantly compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more scans).

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode. Set the injector temperature to 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to the analysis and application of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Amine_Curing_Reaction cluster_reactants Reactants cluster_reaction Reaction Step cluster_product Product Epoxy This compound (Diepoxide) Reaction Nucleophilic Ring-Opening Epoxy->Reaction Amine Primary Amine (Curing Agent) R-NH₂ Amine->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer

References

A Comprehensive Technical Guide to the Physical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin characterized by a saturated cyclohexane ring. This structure imparts notable properties such as excellent weather resistance, good electrical insulation, and rapid curing characteristics, making it a valuable component in the formulation of advanced materials.[1] Its low viscosity and high crosslinking density upon curing contribute to its utility in various industrial applications, including insulating materials, coatings, and composites.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates its synthesis and curing mechanisms.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₆[4]
Molecular Weight 284.3 g/mol [4]
Appearance Colorless to light yellow, clear viscous liquid[4][5][6][7]
Boiling Point 200-205 °C at 2 mmHg[4][5][8][9]
Density 1.22 g/mL at 25 °C[4][8][9]
Refractive Index n20/D 1.487 (lit.)[4][8][9]
Solubility in Water < 1 mg/mL at 16 °C[5][7]
Viscosity 300-1200 mPa·s at 25 °C[10]
Flash Point > 230 °F (> 110 °C)[4][8]
Vapor Pressure 0 mmHg at 25 °C[4]

Experimental Protocols

The determination of the physical properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies for measuring the key properties listed above.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Procedure:

  • A small amount of the liquid sample (less than 1 mL) is placed in a small test tube (Durham tube).

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer.

  • The entire setup is immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

  • Heating is continued until a continuous and vigorous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Measurement

The density of a viscous liquid can be determined using a pycnometer or by a method involving dilution to mitigate the effects of entrapped air.

Procedure (Dilution Method):

  • Accurately weigh a sample of the viscous material (this compound).

  • Select a suitable diluent in which the material is soluble and that has a known density.

  • Mix the weighed sample with a known volume of the diluent until a homogeneous, air-free solution is obtained.

  • Use a standard weight-per-gallon cup or a pycnometer to measure the density of the mixture.

  • The density of the original viscous material can then be calculated based on the weights and volumes of the sample, diluent, and the final mixture.

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property. The Abbé refractometer is a common instrument for this measurement.

Procedure:

  • Ensure the prisms of the Abbé refractometer are clean and dry.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Place a few drops of the this compound sample onto the surface of the measuring prism.

  • Close the prisms to spread the liquid into a thin, uniform layer.

  • While looking through the eyepiece, adjust the control knob to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • If necessary, adjust the compensator to eliminate any color fringes.

  • Read the refractive index value directly from the instrument's scale.

Solubility Determination

The solubility of an organic compound in water provides insight into its polarity.

Procedure:

  • In a small test tube, add approximately 10 mg of the solid or 2-3 drops of the liquid sample.

  • Add about 1 mL of distilled water to the test tube.

  • Vigorously shake the test tube for a short period.

  • Observe whether the sample dissolves completely, partially, or not at all to determine its solubility. For quantitative measurement, the concentration of the saturated solution can be determined.

Viscosity Measurement (Brookfield Viscometer)

A Brookfield viscometer measures the torque required to rotate a spindle in a fluid, which is proportional to the fluid's viscosity.

Procedure:

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Attach the spindle to the viscometer.

  • Place the this compound sample in a suitable container and immerse the spindle into the liquid up to the marked level.

  • Level the viscometer and start the motor.

  • Allow the reading to stabilize and then record the torque value from the display.

  • The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated by multiplying the dial reading by a factor corresponding to the spindle and speed used.

Chemical Synthesis and Reaction Mechanisms

This compound is typically synthesized through the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. This process involves an initial ring-opening and esterification followed by a ring-closing reaction.

Synthesis_of_Diglycidyl_1_2_cyclohexanedicarboxylate reactant1 1,2-Cyclohexanedicarboxylic Acid intermediate Chlorohydrin Ester Intermediate reactant1->intermediate Ring-opening esterification reactant2 Epichlorohydrin (excess) reactant2->intermediate catalyst Catalyst (e.g., Quaternary Ammonium Salt) catalyst->intermediate product Diglycidyl 1,2-cyclohexanedicarboxylate intermediate->product Ring-closing (dehydrochlorination) byproduct NaCl + H₂O base Base (e.g., NaOH) base->product

Synthesis of this compound.

The primary application of this compound is in the formation of cross-linked polymer networks, commonly known as epoxy resins. The curing process typically involves a reaction with a curing agent, such as a polyamine or an acid anhydride. The epoxide rings of the this compound open and react with the functional groups of the curing agent to form a rigid, three-dimensional network.

Epoxy_Curing_Mechanism resin Diglycidyl 1,2-cyclohexanedicarboxylate initiation Initiation: Epoxide Ring Opening resin->initiation hardener Curing Agent (e.g., Polyamine) hardener->initiation propagation Propagation: Chain Growth initiation->propagation network Cross-linked Thermoset Polymer propagation->network Network Formation

Epoxy Resin Curing Mechanism.

References

An In-depth Technical Guide to the Stereochemistry of Diglycidyl 1,2-cyclohexanedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin that serves as a crucial component in the formulation of advanced materials. Its saturated cyclohexane backbone imparts exceptional weather resistance and robust electrical insulation properties. This compound is synthesized from 1,2-cyclohexanedicarboxylic acid, which exists as cis and trans stereoisomers. The stereochemistry of this precursor acid directly influences the spatial orientation of the two glycidyl ester groups in the final product, resulting in distinct cis and trans isomers of this compound. Each of these diastereomers can, in turn, exist as a pair of enantiomers due to the chirality of the cyclohexane ring and the glycidyl groups.

The specific stereoisomer used in a formulation can significantly impact the physicochemical properties of the resulting polymer, including its viscosity, curing kinetics, and the mechanical and thermal properties of the cured material. In the context of drug development and biomedical applications, where the compound may be used in drug delivery systems or medical device coatings, the precise stereochemical structure can influence biocompatibility, biodegradability, and interactions with biological systems. This guide provides a detailed overview of the stereochemistry of this compound isomers, including their synthesis, potential separation strategies, and characterization.

Stereoisomers of this compound

The stereochemistry of this compound originates from the stereoisomers of its precursor, 1,2-cyclohexanedicarboxylic acid.

  • cis-isomer: In the cis isomer, both carboxyl groups are on the same side of the cyclohexane ring. This results in a more compact structure. The resulting diglycidyl ester will also have the glycidyl groups oriented on the same side of the ring.

  • trans-isomer: In the trans isomer, the carboxyl groups are on opposite sides of the cyclohexane ring, leading to a more extended conformation. Consequently, the glycidyl groups in the corresponding ester will be on opposite sides.

Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers. The commercial product is typically a mixture of these stereoisomers.

Synthesis of Stereoisomers

The synthesis of this compound involves the esterification of 1,2-cyclohexanedicarboxylic acid with a glycidylating agent, most commonly epichlorohydrin, in the presence of a base. To obtain stereochemically pure isomers of the final product, a stereospecific synthesis approach starting from the resolved isomers of the precursor acid is necessary.

General Synthetic Workflow

The logical workflow for the synthesis of specific stereoisomers is outlined below.

G cluster_0 Precursor Preparation cluster_1 Esterification cluster_2 Product Isomers precursor 1,2-Cyclohexanedicarboxylic Acid (cis/trans mixture) separation Isomer Separation (e.g., Fractional Crystallization) precursor->separation cis_acid cis-1,2-Cyclohexanedicarboxylic Acid separation->cis_acid trans_acid trans-1,2-Cyclohexanedicarboxylic Acid separation->trans_acid cis_reaction Glycidylation of cis-Acid (+ Epichlorohydrin, Base) cis_acid->cis_reaction trans_reaction Glycidylation of trans-Acid (+ Epichlorohydrin, Base) trans_acid->trans_reaction cis_product cis-Diglycidyl 1,2-cyclohexanedicarboxylate cis_reaction->cis_product trans_product trans-Diglycidyl 1,2-cyclohexanedicarboxylate trans_reaction->trans_product

Caption: Synthesis workflow for stereoisomers.

Experimental Protocol: Synthesis of cis-Diglycidyl 1,2-cyclohexanedicarboxylate

This protocol is a representative procedure based on general esterification methods for producing glycidyl esters.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve one mole of cis-1,2-cyclohexanedicarboxylic acid in an excess of epichlorohydrin (e.g., 5 moles).

  • Catalyst Addition: Add a suitable catalyst, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium chloride), to the mixture.

  • Reaction Initiation: Heat the mixture to 80-100 °C with vigorous stirring.

  • Base Addition: Slowly add a stoichiometric amount of a base, such as sodium hydroxide, as a concentrated aqueous solution through the dropping funnel. The base facilitates the deprotonation of the carboxylic acid and the subsequent ring-opening of the epichlorohydrin.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the salt byproduct. Wash the organic phase with water to remove any remaining base and salt.

  • Purification: Remove the excess epichlorohydrin by vacuum distillation. The resulting crude product can be further purified by column chromatography on silica gel.

A similar procedure would be followed for the synthesis of the trans-isomer, starting with trans-1,2-cyclohexanedicarboxylic acid.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be challenging. If a stereospecific synthesis is not employed, chromatographic techniques are the most viable option for separating the resulting isomer mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of stereoisomers.

  • Normal-Phase HPLC: Diastereomers can often be separated on a normal-phase silica gel column using a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The different polarities of the cis and trans isomers, arising from their different spatial arrangements, can lead to differential retention times.

  • Chiral HPLC: To separate the enantiomers of each diastereomer, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are often effective for this type of separation.

Experimental Protocol: HPLC Separation of Diastereomers

The following is a general protocol for the analytical separation of cis and trans isomers.

  • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the ester carbonyl group absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Characterization of Stereoisomers

The characterization of the individual stereoisomers is crucial for confirming their identity and purity. The following tables summarize the expected and reported analytical data for the isomers.

Spectroscopic Data
Technique Observed Data (Isomer Mixture) Expected Differences for cis vs. trans Isomers
¹H NMR Complex multiplets for cyclohexane protons; characteristic signals for glycidyl protons.The chemical shifts and coupling constants of the cyclohexane protons, particularly the methine protons at C1 and C2, are expected to differ significantly due to their different magnetic environments in the cis and trans conformations.
¹³C NMR Multiple signals for the cyclohexane and glycidyl carbons.The chemical shifts of the cyclohexane carbons are expected to be different for the cis and trans isomers.
Mass Spec (EI) Molecular ion peak and characteristic fragmentation patterns.While the mass spectra of diastereomers can be similar, differences in the relative intensities of fragment ions may be observed due to stereochemical influences on fragmentation pathways.
IR Spectroscopy Characteristic peaks for C=O (ester), C-O-C (ether and ester), and epoxide ring vibrations.Minor differences in the fingerprint region may be present due to the different molecular symmetries of the cis and trans isomers.
Physicochemical Properties

The physical properties of the isomers are also expected to differ.

Property Commercial Mixture Expected Differences for cis vs. trans Isomers
Boiling Point ~200-205 °C at 2 mmHgThe trans isomer, with its more regular and potentially more crystalline structure, may have a higher boiling point than the cis isomer.
Density ~1.22 g/mL at 25 °CThe more compact cis isomer may have a slightly higher density.
Refractive Index ~1.487 at 20 °CThe refractive indices of the isomers are likely to be slightly different.

Applications in Research and Drug Development

The well-defined stereochemistry of this compound isomers is particularly relevant in applications where molecular recognition and specific spatial arrangements are critical.

Drug Delivery Systems

In the development of polymeric nanoparticles for drug delivery, the stereochemistry of the crosslinking agent can influence the particle size, drug loading capacity, and release kinetics. The use of a single, pure stereoisomer can lead to more uniform and reproducible nanoparticle formulations.

Signaling Pathways

While there is no direct evidence of this compound isomers modulating specific signaling pathways, it is conceivable that in biomedical applications, the stereochemistry of the material could influence cell-surface interactions and subsequent cellular responses. The following diagram illustrates a hypothetical workflow for investigating the biological effects of the different stereoisomers.

G cluster_0 Isomer Preparation cluster_1 Biological System cluster_2 Analysis cluster_3 Outcome cis_isomer cis-Isomer cell_culture Cell Culture (e.g., Fibroblasts, Macrophages) cis_isomer->cell_culture trans_isomer trans-Isomer trans_isomer->cell_culture cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity gene_expression Gene Expression Analysis cell_culture->gene_expression protein_analysis Protein Analysis (e.g., Western Blot) cell_culture->protein_analysis signaling_pathway Identification of Affected Signaling Pathways cytotoxicity->signaling_pathway gene_expression->signaling_pathway protein_analysis->signaling_pathway

Caption: Workflow for biological evaluation.

Conclusion

The stereochemistry of this compound is a critical factor that influences its physical and, potentially, its biological properties. While the commercial product is a mixture of stereoisomers, the synthesis and separation of the individual cis and trans isomers, as well as their respective enantiomers, would enable a more precise understanding and application of this versatile epoxy resin. For researchers in materials science and drug development, the ability to work with stereochemically pure forms of this compound opens up new avenues for creating materials with tailored properties and enhanced performance. Further research into the stereoselective synthesis and characterization of these isomers is warranted to fully unlock their potential.

An In-depth Technical Guide to Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate, identified by CAS number 5493-45-8, is a cycloaliphatic epoxy resin. Unlike its aromatic counterparts, its saturated cyclohexane ring structure imparts superior weather resistance, UV stability, and excellent electrical insulating properties.[1] It is primarily utilized as a reactive diluent or a primary resin in the formulation of high-performance epoxy systems. Its low viscosity and good fluidity allow for processing with minimal to no organic solvents, making it a favorable choice in applications demanding environmental safety and high performance.[2] This technical guide provides a comprehensive overview of its chemical information, physical properties, synthesis, and key characterization methodologies.

Chemical and Physical Properties

The inherent molecular structure of this compound dictates its physical and chemical characteristics. These properties are crucial for determining its suitability in various applications, from industrial coatings to advanced composite materials.

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 5493-45-8[3]
Molecular Formula C₁₄H₂₀O₆[3]
Molecular Weight 284.31 g/mol [3]
Appearance Colorless to light yellow, clear viscous liquid[4]
Synonyms Diglycidyl hexahydrophthalate, Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate[3]
Physical and Chemical Data
PropertyValueReference(s)
Density 1.22 g/mL at 25 °C[3][5]
Boiling Point 200-205 °C at 2 mm Hg[3][5]
Refractive Index n20/D 1.487[3][5]
Flash Point >110 °C (>230 °F)[5]
Solubility Insoluble in water[4]

Synthesis

The primary industrial synthesis route for this compound involves a two-step process: the esterification of 1,2-cyclohexanedicarboxylic acid (or its anhydride) with epichlorohydrin, followed by a dehydrohalogenation reaction to form the epoxide rings.

Synthesis_Reaction cluster_reactants Reactants cluster_products Products Hexahydrophthalic_Anhydride Hexahydrophthalic Anhydride Intermediate Chlorohydrin Ester Intermediate Hexahydrophthalic_Anhydride->Intermediate + Epichlorohydrin Epichlorohydrin (excess) Epichlorohydrin->Intermediate + DCD This compound Salt_Water Salt + Water Intermediate->DCD + Base (e.g., NaOH) (Dehydrohalogenation)

Synthesis of this compound.
Detailed Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on established synthesis patents for glycidyl esters.

Materials:

  • Hexahydrophthalic anhydride

  • Epichlorohydrin (excess)

  • Catalyst (e.g., quaternary ammonium salt such as tetrabutylammonium bromide)

  • Sodium hydroxide (aqueous solution)

  • Solvent (e.g., toluene for extraction)

Procedure:

  • Esterification: Charge a reactor equipped with a stirrer, condenser, and thermometer with hexahydrophthalic anhydride, a significant molar excess of epichlorohydrin, and a catalytic amount of a quaternary ammonium salt.

  • Heat the mixture to 90-120°C with constant stirring. The reaction progress can be monitored by measuring the acid value of the mixture, aiming for complete consumption of the carboxylic acid groups.[2]

  • Dehydrohalogenation: Cool the reaction mixture to 20-40°C. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while maintaining the temperature. This step facilitates the ring-closure to form the glycidyl groups.[6]

  • Work-up: After the addition of sodium hydroxide is complete, the formed sodium chloride salt is removed by washing with water. The organic layer, containing the product and excess epichlorohydrin, is separated.

  • Purification: The excess epichlorohydrin and any solvent used for extraction (e.g., toluene) are removed by vacuum distillation to yield the final product, this compound.[6]

Applications and Curing Chemistry

This compound is a key component in formulations for:

  • Industrial Coatings and Paints: Its UV stability makes it suitable for outdoor applications.[4]

  • Adhesives and Sealants: It imparts good adhesion to various substrates.

  • Composite Materials: Used as a matrix resin for fiber-reinforced plastics.

  • Electrical Encapsulation: Its excellent dielectric properties are advantageous for insulating electronic components.[1]

The utility of this epoxy resin stems from the reactivity of its two epoxide groups. These groups can undergo ring-opening polymerization with a variety of curing agents (hardeners), such as amines, anhydrides, and Lewis acids, to form a cross-linked thermoset polymer network. The choice of curing agent and curing conditions (temperature and time) significantly influences the final properties of the cured material.

Characterization of Cured Epoxy Resins

The performance of an epoxy system formulated with this compound is evaluated through various analytical and mechanical tests.

Experimental_Workflow cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization Resin This compound Mixing Mixing Resin->Mixing Curing_Agent Curing Agent (e.g., Amine, Anhydride) Curing_Agent->Mixing Curing_Process Curing (Specified Temperature & Time) Mixing->Curing_Process Sample Preparation Thermal_Analysis Thermal Analysis Curing_Process->Thermal_Analysis Cured Sample Mechanical_Testing Mechanical Testing Curing_Process->Mechanical_Testing Cured Sample DSC DSC (Tg, Cure Profile) Thermal_Analysis->DSC TGA TGA (Thermal Stability) Thermal_Analysis->TGA Adhesion_Test Adhesion Test Mechanical_Testing->Adhesion_Test

Workflow for Cured Epoxy Resin Characterization.
Thermal Analysis

5.1.1. Differential Scanning Calorimetry (DSC) - ISO 11357-1

DSC is used to determine the glass transition temperature (Tg) of the cured epoxy, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. It can also be used to study the cure kinetics of the resin system.

Experimental Protocol (General Principles):

  • A small, precisely weighed sample (typically 5-10 mg) of the cured epoxy is placed in a hermetically sealed aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).[7]

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step change in the heat flow curve.

5.1.2. Thermogravimetric Analysis (TGA) - ASTM E1131

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.

Experimental Protocol (General Principles):

  • A small sample (typically 10-20 mg) of the cured material is placed in a tared TGA pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[8]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating thermal decomposition.

Mechanical Properties

5.2.1. Pull-Off Adhesion Test - ASTM D4541

This test measures the tensile force required to pull a specified diameter of coating away from its substrate. It is a critical measure of the performance of epoxy coatings and adhesives.

Experimental Protocol (General Principles):

  • A loading fixture (dolly) is bonded to the surface of the cured epoxy coating using a suitable adhesive.[9]

  • Once the adhesive is fully cured, a portable pull-off adhesion tester is attached to the dolly.

  • The tester applies a perpendicular tensile force to the dolly at a specified rate.[10]

  • The force at which the dolly and coating detach from the substrate is recorded. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.

Safety Information

This compound is an irritant to the skin and eyes and may cause skin sensitization.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile cycloaliphatic epoxy resin with a unique combination of properties that make it suitable for a wide range of high-performance applications. Its low viscosity, excellent weatherability, and superior electrical insulation properties are key advantages. A thorough understanding of its chemical and physical properties, as well as appropriate characterization of its cured formulations, is essential for optimizing its performance in various industrial and research settings. As it is an industrial chemical, its biological activity and related signaling pathways are not its primary area of study; rather, its performance as a polymer precursor is of principal interest.

References

Molecular weight and formula of Diglycidyl 1,2-cyclohexanedicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diglycidyl 1,2-cyclohexanedicarboxylate, a key chemical compound with significant applications in materials science and emerging roles in drug delivery systems. This document details its fundamental properties, synthesis, and its application in the formulation of nanoparticle-based therapeutic carriers.

Core Compound Properties

This compound is an organic compound recognized for its dual epoxide functionalities, making it a valuable crosslinking agent. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₄H₂₀O₆[1]
Molecular Weight 284.31 g/mol [1]
CAS Number 5493-45-8[1]
Appearance Colorless to light yellow liquid
Boiling Point 200-205 °C at 2 mmHg[1][2]
Density 1.22 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.487 (lit.)[1][2]
Solubility Insoluble in water

Synthesis of this compound

Representative Synthesis Workflow:

The following diagram outlines a representative workflow for the synthesis of a diglycidyl ester, based on available literature.

cluster_synthesis Synthesis of Diglycidyl Ester Start Start: Precursor Materials Reaction Epoxidation Reaction: - Tetrahydrophthalic acid diglycidyl ester - Solvent - Catalyst (e.g., quaternary ammonium phosphotungstate) - Alkaline phosphate - Hydrogen peroxide solution Start->Reaction Add reactants Heating Heating and Stirring: 30-80 °C for 3-12 hours Reaction->Heating Initiate reaction PostProcessing Post-Processing: - Cooling - Layer separation Heating->PostProcessing Reaction completion Filtration Filtration: - Separate organic phase - Recover catalyst PostProcessing->Filtration Separate layers Purification Purification: - Distillation of solvent - Drying of product Filtration->Purification Isolate crude product End End Product: Diglycidyl Ester Purification->End Final product

A representative workflow for the synthesis of a diglycidyl ester.

Application in Drug Delivery: Nanoparticle Formulation

This compound has been utilized as a crosslinking agent to formulate nanoparticles for drug and gene delivery. Specifically, it has been used to crosslink polyethylenimine (PEI), a cationic polymer widely used for condensing nucleic acids into nanoparticles.[4] This crosslinking enhances the stability of the nanoparticles.

Experimental Protocol: Preparation of Crosslinked PEI Nanoparticles for Gene Delivery

The following is a generalized protocol for the preparation of PEI nanoparticles crosslinked with a diglycidyl ether, based on established methodologies for creating polyplexes for gene delivery.

Materials:

  • Branched Polyethylenimine (PEI)

  • This compound (or other diglycidyl ether crosslinker)

  • Plasmid DNA (pDNA)

  • Nuclease-free water

  • Appropriate buffers (e.g., HEPES-buffered saline)

Procedure:

  • PEI Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PEI in nuclease-free water. Adjust the pH to 7.0 with HCl to ensure complete dissolution. Filter the solution through a 0.22 µm sterile filter.[5]

  • Crosslinking Reaction:

    • In a controlled reaction vessel, dissolve PEI in an appropriate solvent.

    • Add this compound to the PEI solution. The molar ratio of PEI to the crosslinker is a critical parameter that must be optimized to control the size and surface charge of the resulting nanoparticles.

    • Allow the reaction to proceed under controlled temperature and stirring for a specified duration to ensure efficient crosslinking.

  • Nanoparticle-DNA Complex (Polyplex) Formation:

    • Dilute the crosslinked PEI solution to the desired concentration in a suitable buffer.

    • In a separate tube, dilute the plasmid DNA in the same buffer.

    • Add the PEI solution to the DNA solution dropwise while gently vortexing. The ratio of nitrogen atoms in PEI to phosphate groups in DNA (N/P ratio) is a key factor influencing transfection efficiency and cytotoxicity and should be systematically varied to find the optimal ratio.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.

  • Characterization of Nanoparticles:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Visualize the shape and size of the nanoparticles using transmission electron microscopy (TEM).

    • DNA Condensation and Protection: Perform a gel retardation assay to confirm the condensation of DNA by the crosslinked PEI. A DNase I protection assay can be used to assess the ability of the nanoparticles to protect the encapsulated DNA from enzymatic degradation.

Experimental Workflow for Nanoparticle Formulation and Characterization:

cluster_workflow Nanoparticle Formulation and Characterization Workflow PEI_Solution Prepare PEI Stock Solution (1 mg/mL) Crosslinking Crosslink PEI with Diglycidyl 1,2-cyclohexanedicarboxylate PEI_Solution->Crosslinking Polyplex_Formation Form Polyplexes (PEI-pDNA) by mixing solutions Crosslinking->Polyplex_Formation pDNA_Solution Prepare pDNA Solution pDNA_Solution->Polyplex_Formation Characterization Characterize Nanoparticles: - Size (DLS) - Zeta Potential (DLS) - Morphology (TEM) - DNA Protection (Gel Assay) Polyplex_Formation->Characterization Cell_Culture Cell Culture and Transfection Studies Polyplex_Formation->Cell_Culture cluster_pathway Cellular Uptake and Intracellular Trafficking of PEI-based Nanoparticles Nanoparticle Cationic PEI Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Interaction with cell surface Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Late_Endosome->Endosomal_Escape Rupture Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release of Nanoparticle Nuclear_Translocation Nuclear Translocation Cytoplasm->Nuclear_Translocation Transport Nucleus Nucleus (Gene Expression) Nuclear_Translocation->Nucleus

References

A Comprehensive Guide to the Solubility of Diglycidyl 1,2-cyclohexanedicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Diglycidyl 1,2-cyclohexanedicarboxylate (DCHCD), a crucial cycloaliphatic epoxy resin. Understanding its solubility is paramount for its effective formulation and application in various fields, including the development of advanced materials and drug delivery systems. This document offers a summary of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For a complex molecule like this compound, its solubility is influenced by its two epoxy groups and the central cyclohexanedicarboxylate structure. While generally insoluble in water, it exhibits solubility in a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information regarding its synthesis and applications, a qualitative and representative quantitative solubility profile can be established. Epoxy resins are generally known to be soluble in ketones and aromatic hydrocarbons. The following table summarizes this information and provides representative quantitative values to guide formulation efforts.

Solvent ClassificationSolventRepresentative Solubility ( g/100 mL at 25°C)Observations
Ketones Acetone> 50Readily soluble, forms a clear solution.
Methyl Ethyl Ketone (MEK)> 50High solubility, suitable for coating applications.
Methyl Isobutyl Ketone (MIBK)> 40Good solubility, often used in synthesis.[1]
Aromatic Hydrocarbons Toluene> 40Soluble, effective for creating formulations.[1]
Xylene> 35Good solubility, useful in industrial applications.
Esters Ethyl Acetate20 - 30Moderately soluble.
Butyl Acetate15 - 25Moderate solubility.
Alcohols Ethanol< 10Limited solubility, may form suspensions.
Isopropanol< 10Low solubility.
Ethers Tetrahydrofuran (THF)> 40Good solubility.
Halogenated Solvents Dichloromethane> 50High solubility.
Aqueous Water< 0.1Insoluble.[1][2][3][4]

Note: The quantitative values presented in this table are representative and intended for illustrative purposes. Experimental verification is crucial for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on principles from established standards such as ASTM D3132 (withdrawn) and OECD guidelines.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.

    • Carefully draw a sample from the clear supernatant of each vial using a pipette.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.

    • Report the average solubility and standard deviation from the replicate samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess DCHCD in Solvent) B Equilibration (Temperature-Controlled Agitation) A->B 24-48h C Phase Separation (Settling of Undissolved Solute) B->C >4h D Sample Collection & Filtration (Supernatant through 0.45 µm filter) C->D E Sample Dilution D->E F Concentration Analysis (e.g., HPLC, GC) E->F G Solubility Calculation (g/100 mL) F->G

Caption: A flowchart of the experimental procedure for determining solubility.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is critical for the successful formulation and application of this compound. The following diagram outlines a logical decision-making process for solvent selection.

G Solvent Selection Pathway cluster_0 Initial Screening cluster_1 Laboratory Evaluation cluster_2 Final Selection A Define Application Requirements (e.g., viscosity, evaporation rate, safety) B Consult Solubility Data (Qualitative & Quantitative) A->B C Select Candidate Solvents B->C D Perform Preliminary Solubility Tests (Small-scale, visual observation) C->D E Evaluate Solution Properties (Clarity, stability, viscosity) D->E F Downselect to Promising Solvents E->F G Conduct Quantitative Solubility Determination (As per protocol) F->G H Assess Compatibility with Other Formulation Components G->H I Final Solvent Selection H->I

Caption: A decision tree for selecting an appropriate solvent system.

References

Thermal Stability and Decomposition of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DGCH), a cycloaliphatic epoxy resin, is a critical component in the formulation of high-performance polymers. Its saturated ring structure imparts excellent thermal stability, weatherability, and electrical insulation properties to cured systems.[1] Understanding the thermal behavior of DGCH is paramount for its application in advanced materials, including those for drug delivery and medical devices. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of uncured DGCH, supported by available data and detailed experimental protocols.

Thermal Behavior of Uncured this compound

The thermal behavior of uncured this compound is characterized primarily by volatilization at elevated temperatures, rather than immediate decomposition. Evidence suggests that the pure monomer rapidly volatilizes above 200°C.[1] This is a critical consideration for processing and storage.

Summary of Thermal Properties

The following table summarizes the key thermal characteristics of this compound based on available data for both the uncured monomer and cured systems.

PropertyValue/RangeConditionSource
Volatilization Temperature> 200°CUncured Monomer[1]
Evaporation Range (Encapsulated)150 - 200°CUncured Monomer[1]
Onset of Degradation (Cured DCN-PEI)> 200°C (1.4 wt% loss)Cured Polymer[2]
Onset of Degradation (Cured S-vitrimer)~200°CCured Polymer
Rapid Degradation (Cured S-vitrimer)~340°CCured Polymer

Decomposition Pathway and Products

At temperatures exceeding its volatilization point, this compound will undergo thermal decomposition. The decomposition of cured cycloaliphatic epoxy resins is known to involve the cleavage of the thermally labile tertiary ester linkages, leading to the formation of carboxylic acid and alkene moieties. For DGCH, this would imply the breakdown of the ester bonds connecting the glycidyl groups to the cyclohexane ring.

Upon further heating, the degradation of the organic structure is expected. While detailed analysis of the specific decomposition products of pure DGCH is limited, safety data sheets indicate that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). More complex pyrolysis would likely yield a variety of smaller organic fragments.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a suite of analytical techniques is employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatilization/decomposition profile of the material by measuring its mass change as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is loaded into the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of mass loss, peak mass loss rates, and residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh Sample (5-10 mg) pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat monitor Monitor Mass Change heat->monitor tga_curve Generate TGA/DTG Curves monitor->tga_curve analyze Determine Onset, Peak, and Residue tga_curve->analyze

Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as glass transition, melting, and decomposition.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • A temperature program is applied, heating the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • The differential heat flow between the sample and the reference is measured and recorded.

  • The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis sample Prepare Sample (5-10 mg) seal Seal in DSC Pans sample->seal reference Prepare Reference Pan reference->seal load Place Pans in DSC Cell seal->load purge Purge with Inert Gas load->purge heat Apply Temperature Program purge->heat measure Measure Heat Flow heat->measure thermogram Generate DSC Thermogram measure->thermogram analyze Identify Thermal Transitions thermogram->analyze

Differential Scanning Calorimetry (DSC) Experimental Workflow.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of the material.

Methodology:

  • A small amount of the this compound sample is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

  • The thermal energy causes the molecule to fragment into smaller, volatile compounds (pyrolyzates).

  • The pyrolyzates are swept by a carrier gas into a gas chromatograph (GC).

  • The GC separates the individual components of the pyrolyzate mixture based on their boiling points and interactions with the GC column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

  • The resulting mass spectrum for each component provides a unique fragmentation pattern, which is used to identify the chemical structure of the decomposition products by comparison with spectral libraries.[3][4]

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample Introduce Sample heat Rapid Heating sample->heat inject Inject Pyrolyzates heat->inject separate Separate Components inject->separate ionize Ionize Components separate->ionize detect Detect Fragments ionize->detect identify Identify Products detect->identify

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow.

Conclusion

This compound exhibits good thermal stability, a key characteristic for its use in demanding applications. The uncured monomer's primary thermal event is volatilization at temperatures above 200°C. Once cured, the resulting polymer network demonstrates significantly enhanced thermal stability, with decomposition occurring at much higher temperatures. The primary decomposition products at elevated temperatures are expected to be carbon monoxide and carbon dioxide, along with other organic fragments resulting from the breakdown of its cycloaliphatic and glycidyl ester structure. A thorough understanding of its thermal properties, obtained through techniques like TGA, DSC, and Py-GC-MS, is essential for optimizing processing conditions and ensuring the long-term performance and safety of materials derived from this versatile epoxy resin.

References

Methodological & Application

Application Notes and Protocols: Diglycidyl 1,2-cyclohexanedicarboxylate in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHDC) in epoxy resin formulations. This document details the properties, applications, and experimental protocols for researchers and scientists working with this versatile cycloaliphatic epoxy resin.

Introduction

This compound (CAS: 5493-45-8) is a low-viscosity cycloaliphatic epoxy resin that offers excellent performance characteristics.[1][2][3][4] Its saturated cyclohexane backbone provides notable weather resistance and stability, making it a preferred choice for durable coatings and outdoor applications.[2][4] When cured, typically with anhydride-based hardeners, it forms a resilient thermosetting polymer with outstanding electrical and mechanical properties.[5][6] This makes it highly suitable for demanding applications in electronics, composites, and adhesives.[1][7]

Key advantages of using DGCHDC in epoxy formulations include:

  • Low Viscosity: Facilitates easy processing and handling, often reducing the need for solvents.[1][2]

  • Excellent Weather Resistance: The saturated cycloaliphatic structure provides superior resistance to environmental degradation.[2]

  • Outstanding Electrical Insulation Properties: Ideal for high-voltage applications and encapsulation of electronic components due to its high arc and track resistance.[2][4][7]

  • Good Mechanical Properties: The presence of the cyclohexane ring contributes to the rigidity and mechanical strength of the cured resin.[1]

  • Rapid Curing and Low Shrinkage: Achieves a high crosslinking density, leading to dimensional stability in the final product.[2]

Applications

The unique properties of DGCHDC make it suitable for a wide range of applications, including:

  • Electrical Insulation Materials: Used in the manufacturing of insulators, switchgear components, and for the encapsulation of sensitive electronic components.[7][8]

  • Coatings and Inks: Provides durable and weather-resistant coatings for various substrates.[7]

  • Adhesives: Its good adhesion properties make it a valuable component in the formulation of high-performance adhesives.[1]

  • Composites: Acts as a robust matrix resin for fiber-reinforced composites.[7]

  • LED Packaging: Its thermal stability and optical clarity are beneficial for encapsulating LED components.[9][10]

Quantitative Data

The following tables summarize typical properties of this compound and the resulting cured epoxy resin. Please note that the final properties of the cured resin are highly dependent on the specific curing agent, accelerator, and curing cycle used.

Table 1: Typical Properties of Uncured this compound Resin

PropertyValue
Appearance Colorless to pale yellow liquid
Viscosity @ 25°C (cps) 500 - 1000
Epoxy Equivalent Weight (g/Eq) 150 - 180
Density @ 25°C (g/mL) 1.22
Flash Point (°C) >113

Data compiled from multiple sources.

Table 2: Representative Mechanical and Thermal Properties of Anhydride-Cured DGCHDC Epoxy Resin

PropertyTest MethodTypical Value Range
Tensile Strength (MPa) ASTM D63860 - 80
Tensile Modulus (GPa) ASTM D6382.5 - 3.5
Flexural Strength (MPa) ASTM D790100 - 130
Flexural Modulus (GPa) ASTM D7903.0 - 4.0
Notched Izod Impact (J/m) ASTM D25620 - 40
Hardness (Shore D) ASTM D224080 - 90
Glass Transition Temperature (Tg) (°C) ASTM E1640 (DMA)120 - 160
Heat Deflection Temperature (HDT) (°C) ASTM D648110 - 150

These values are representative and can vary significantly with formulation and curing conditions.

Experimental Protocols

Protocol for Formulation and Curing of DGCHDC with an Anhydride Hardener

This protocol describes a general procedure for the formulation and curing of a this compound-based epoxy resin with a liquid anhydride curing agent, such as Methylhexahydrophthalic anhydride (MHHPA).

Materials and Equipment:

  • This compound (DGCHDC)

  • Methylhexahydrophthalic anhydride (MHHPA)

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)

  • Vacuum oven

  • Mechanical stirrer

  • Molds (e.g., aluminum or silicone)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Stoichiometric Calculation: Calculate the required amounts of DGCHDC and MHHPA based on their epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW), respectively. A common starting point is a 1:0.9 epoxy to anhydride equivalent ratio.

  • Preheating: Gently preheat the DGCHDC resin to 60°C to reduce its viscosity for easier mixing.

  • Mixing:

    • To the preheated DGCHDC, add the calculated amount of MHHPA and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

    • Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin - phr) to the mixture and continue stirring for another 2-3 minutes.

  • Degassing: Place the mixture in a vacuum oven at 60-70°C for 15-30 minutes, or until all air bubbles are removed.

  • Casting: Carefully pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to a programmable oven and apply a staged curing cycle. A typical cycle is:

    • Initial cure: 2 hours at 120°C.

    • Post-cure: 4 hours at 150°C.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses.

Protocol for Characterization of Cured Epoxy Resin

4.2.1. Mechanical Properties Testing

  • Tensile Testing (ASTM D638): Prepare dog-bone shaped specimens from the cured epoxy sheets. Conduct the test using a universal testing machine at a specified crosshead speed to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Use rectangular bar specimens. Perform a three-point bending test to measure flexural strength and modulus.

  • Impact Strength (ASTM D256): Use notched Izod or Charpy impact testing on bar-shaped specimens to evaluate the material's toughness.

4.2.2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) (ASTM E1356): Use a small sample (5-10 mg) of the cured epoxy. Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA) (ASTM E1131): Heat a small sample of the cured material at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere to evaluate its thermal stability and decomposition profile.[11]

  • Dynamic Mechanical Analysis (DMA) (ASTM E1640): Use a rectangular bar specimen to measure the storage modulus, loss modulus, and tan delta as a function of temperature. This provides a more precise determination of the glass transition temperature.

4.2.3. Viscosity Measurement (ASTM D2393)

  • Measure the viscosity of the uncured resin or the mixed formulation using a rotational viscometer at a controlled temperature (e.g., 25°C).[1][2][5][7]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization start Start: Material Preparation calc Stoichiometric Calculation start->calc visc_test Viscosity Measurement (Uncured Resin) start->visc_test preheat Preheat DGCHDC calc->preheat mix Mix DGCHDC, Anhydride, & Accelerator preheat->mix degas Vacuum Degassing mix->degas cast Casting into Molds degas->cast cure Staged Curing Cycle (e.g., 120°C -> 150°C) cast->cure cool Controlled Cooling cure->cool specimen Specimen Preparation cool->specimen mech_test Mechanical Testing (Tensile, Flexural, Impact) specimen->mech_test therm_test Thermal Analysis (DSC, TGA, DMA) specimen->therm_test

Caption: Experimental workflow for epoxy resin formulation and characterization.

logical_relationship cluster_inputs Formulation Inputs cluster_process Curing Process cluster_outputs Resulting Properties dgchdc DGCHDC Concentration mechanical Mechanical Strength dgchdc->mechanical thermal Thermal Stability (Tg) dgchdc->thermal viscosity Processing Viscosity dgchdc->viscosity anhydride Anhydride Type anhydride->mechanical anhydride->thermal accelerator Accelerator Concentration cure_cycle Curing Temperature & Time accelerator->cure_cycle cure_cycle->mechanical cure_cycle->thermal electrical Electrical Insulation mechanical->electrical

Caption: Logical relationships between formulation inputs and final properties.

References

Application Notes and Protocols: Curing Mechanisms of Diglycidyl 1,2-cyclohexanedicarboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing mechanisms of the cycloaliphatic epoxy resin Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) with amine curing agents. This document includes theoretical background, experimental protocols for characterization, and representative data for understanding the reaction kinetics and final properties of the cured thermoset.

Introduction

This compound is a low-viscosity cycloaliphatic epoxy resin valued for its excellent weather resistance, high-temperature resistance, and good electrical insulation properties.[1] Its curing with amine hardeners is a crucial process for forming a cross-linked polymer network, leading to a rigid thermoset material with desirable mechanical and thermal properties. This process is of significant interest in various applications, including coatings, adhesives, composites, and encapsulation of electronic components.[1][2]

The curing reaction between the epoxy groups of DGCD and the amine groups of the curing agent is a nucleophilic ring-opening addition reaction. Primary amines contain two active hydrogens, each capable of reacting with an epoxy group, while secondary amines have one active hydrogen. The reaction proceeds in two steps: the primary amine reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group. The hydroxyl groups formed can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.

However, the curing of cycloaliphatic epoxy resins like DGCD with amines is generally slower compared to standard bisphenol A-based epoxy resins (e.g., DGEBA). This is attributed to the steric hindrance around the epoxy groups attached to the cyclohexane ring. Consequently, higher temperatures and longer curing times are often required to achieve complete conversion. To address this, catalysts or accelerators are frequently employed to facilitate the curing process at lower temperatures or shorter times.

Curing Reaction Pathway

The curing of this compound with a primary diamine proceeds through a series of nucleophilic addition reactions, leading to the formation of a highly cross-linked polymer network. The primary amine attacks the electrophilic carbon of the epoxy ring, leading to ring opening and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group. The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions.

curing_mechanism DGCD This compound (DGCD) Intermediate1 Intermediate Product (Secondary Amine) DGCD->Intermediate1 + Amine Amine Primary Amine (R-NH2) Amine->Intermediate1 Intermediate2 Intermediate Product (Tertiary Amine) Intermediate1->Intermediate2 + DGCD DGCD2 Another DGCD Molecule DGCD2->Intermediate2 Crosslinked Cross-linked Polymer Network Intermediate2->Crosslinked Further Reaction

Caption: General reaction scheme for the curing of DGCD with a primary amine.

Experimental Protocols

Materials
  • Epoxy Resin: this compound (DGCD)

  • Amine Curing Agents:

    • Aliphatic amines (e.g., Diethylenetriamine - DETA, Triethylenetetramine - TETA)

    • Cycloaliphatic amines (e.g., Isophorone diamine - IPDA)

    • Aromatic amines (e.g., m-Xylylenediamine - MXDA)

    • Polyetheramines (e.g., Jeffamine® series)

  • Solvent (for cleaning): Acetone, Isopropanol

Stoichiometry Calculation

The stoichiometric ratio of the epoxy resin to the amine curing agent is crucial for achieving optimal properties of the cured material. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are used for this calculation. The stoichiometric amount of amine curing agent per 100 parts of resin (phr) is calculated as follows:

phr = (AHEW / EEW) * 100

The EEW of DGCD is typically in the range of 150-180 g/eq.

Sample Preparation for Analysis
  • Accurately weigh the required amounts of DGCD and the amine curing agent in a clean, dry disposable container based on the calculated stoichiometry.

  • Thoroughly mix the components at room temperature for 2-3 minutes until a homogeneous mixture is obtained.

  • For analyses requiring cured samples, pour the mixture into a pre-heated mold and cure according to the desired schedule (e.g., in a convection oven).

  • For in-situ curing analysis (e.g., DSC), immediately transfer a small amount of the uncured mixture into the appropriate sample pan.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful technique to study the heat flow associated with the curing reaction, providing information on the total heat of reaction (enthalpy), curing temperatures, and the glass transition temperature (Tg) of the cured material.

Protocol for Non-isothermal DSC:

  • Prepare a sample of the uncured DGCD-amine mixture (5-10 mg) in a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature where the curing is complete (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction.

  • The total enthalpy of curing (ΔH_total) is determined by integrating the area under the exothermic peak.

  • The onset temperature (T_onset), peak temperature (T_peak), and end temperature (T_end) of the curing reaction can be determined from the thermogram.

  • To determine the glass transition temperature (Tg), cool the cured sample to below its expected Tg and then reheat at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve.

Protocol for Isothermal DSC:

  • Prepare a sample of the uncured DGCD-amine mixture (5-10 mg) in a hermetically sealed aluminum DSC pan.

  • Rapidly heat the sample to the desired isothermal curing temperature.

  • Hold the sample at this temperature for a sufficient time to allow the curing reaction to complete.

  • Record the heat flow as a function of time.

  • The rate of reaction is proportional to the heat flow. The degree of conversion (α) at any time (t) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t.

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Mix Mix DGCD and Amine Load Load Sample into DSC Mix->Load Weigh Weigh Components Weigh->Mix Heat Apply Heating Program (Non-isothermal or Isothermal) Load->Heat Record Record Heat Flow Heat->Record Thermogram Obtain DSC Thermogram Record->Thermogram Kinetics Determine Curing Kinetics (Activation Energy, etc.) Thermogram->Kinetics Tg Determine Glass Transition Temperature (Tg) Thermogram->Tg

Caption: Workflow for DSC analysis of DGCD-amine curing.

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Curing

FTIR spectroscopy is a valuable tool for monitoring the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

Protocol for FTIR Analysis:

  • Prepare a thin film of the uncured DGCD-amine mixture between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.

  • Place the sample in the FTIR spectrometer.

  • Record the IR spectrum at different time intervals during the curing process at a specific temperature.

  • Monitor the following characteristic absorption bands:

    • Epoxy group: A peak around 915 cm⁻¹ corresponding to the C-O-C stretching of the oxirane ring. The intensity of this peak decreases as the curing reaction progresses.

    • Hydroxyl group: A broad peak appearing in the region of 3200-3600 cm⁻¹ due to the formation of O-H groups. The intensity of this peak increases during curing.

    • Primary amine: N-H stretching vibrations around 3300-3400 cm⁻¹ (often a doublet). The intensity of these peaks decreases as the primary amine is consumed.

    • Secondary amine: N-H stretching vibration around 3300 cm⁻¹.

  • The degree of conversion of the epoxy groups can be quantified by measuring the decrease in the area of the epoxy peak at 915 cm⁻¹, often normalized against an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).

ftir_workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis Mix Mix DGCD and Amine Film Prepare Thin Film Mix->Film Load Place Sample in Spectrometer Film->Load Scan Record Spectra over Time Load->Scan Spectra Obtain FTIR Spectra Scan->Spectra Peak Monitor Peak Intensities (Epoxy, Hydroxyl, Amine) Spectra->Peak Conversion Calculate Degree of Conversion Peak->Conversion

Caption: Workflow for FTIR analysis of DGCD-amine curing.

Quantitative Curing Data

Table 1: Non-isothermal Curing Parameters for DGEBA with Various Amines (Heating Rate: 10 °C/min)

Curing AgentTypeT_onset (°C)T_peak (°C)ΔH_total (J/g)Activation Energy (Ea) (kJ/mol)
Diethylenetriamine (DETA)Aliphatic~50~100~450~50-60
Isophorone diamine (IPDA)Cycloaliphatic~70~130~400~60-70
m-Xylylenediamine (MXDA)Aromatic~80~140~380~70-80
Jeffamine D-230Polyetheramine~90~150~350~75-85

Note: The values presented are approximate and can vary depending on the specific formulation and experimental conditions.

Table 2: Thermal Properties of DGEBA Cured with Various Amines

Curing AgentTypeGlass Transition Temperature (Tg) (°C)
Diethylenetriamine (DETA)Aliphatic~110-120
Isophorone diamine (IPDA)Cycloaliphatic~140-150
m-Xylylenediamine (MXDA)Aromatic~150-160
Jeffamine D-230Polyetheramine~90-100

Conclusion

The curing of this compound with amines is a complex process that results in the formation of a robust thermoset material with a wide range of potential applications. Due to the sterically hindered nature of the cycloaliphatic epoxy, the curing reaction is generally slower than that of conventional bisphenol A-based epoxies. A thorough understanding and control of the curing process, facilitated by analytical techniques such as DSC and FTIR, are essential for optimizing the final properties of the cured material. While specific quantitative kinetic data for DGCD-amine systems is limited, the protocols and comparative data provided in these application notes serve as a valuable guide for researchers and professionals working with this versatile epoxy resin. Further research is encouraged to establish a comprehensive database of curing kinetics and properties for DGCD with a variety of amine curing agents.

References

Application Notes and Protocols for Determining the Cross-linking Density of Diglycidyl 1,2-cyclohexanedicarboxylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) is a cycloaliphatic epoxy resin that, upon curing, forms a highly cross-linked polymer network. The density of these cross-links is a critical parameter that dictates the material's mechanical strength, thermal stability, and solvent resistance.[1][2] Precise characterization and control of the cross-linking density are therefore essential for tailoring the polymer's properties for specific applications, including in the development of advanced materials and drug delivery systems.

These application notes provide an overview of the common experimental methods for determining the cross-linking density of DCD-based polymers. Detailed protocols for Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC), and equilibrium swelling tests are presented to guide researchers in obtaining reliable and reproducible data.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of DCD polymers. Please note that the values presented are illustrative, based on typical trends observed in epoxy resin systems, as comprehensive experimental data for a systematic series of DCD polymers was not available in the public domain. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Influence of Curing Agent Concentration on Thermal and Mechanical Properties

Curing Agent (Type)Curing Agent Concentration (phr)*Glass Transition Temperature (Tg) (°C) (from DSC)Storage Modulus (E') at T > T g (MPa) (from DMA)Calculated Cross-linking Density (mol/m³) (from DMA)
Aliphatic Amine A2085301.2 x 10³
Aliphatic Amine A30110502.0 x 10³
Aliphatic Amine A40125652.6 x 10³
Aromatic Amine B30140702.8 x 10³
Aromatic Amine B40165853.4 x 10³
Aromatic Amine B50180953.8 x 10³

*phr: parts per hundred resin

Table 2: Swelling Behavior of Cured this compound Polymers

Curing Agent (Type)Curing Agent Concentration (phr)SolventEquilibrium Swelling Ratio (Q)Calculated Molecular Weight between Cross-links (Mc) ( g/mol )
Aliphatic Amine A20Toluene2.5800
Aliphatic Amine A30Toluene1.8500
Aliphatic Amine A40Toluene1.4350
Aromatic Amine B30Toluene1.3300
Aromatic Amine B40Toluene1.1220
Aromatic Amine B50Toluene1.0180

Experimental Protocols

Determination of Cross-linking Density by Dynamic Mechanical Analysis (DMA)

Principle: DMA measures the viscoelastic properties of a material as a function of temperature and frequency. For a cross-linked polymer, the storage modulus (E') in the rubbery plateau region (at temperatures above the glass transition temperature, Tg) is directly proportional to the cross-linking density. The relationship is described by the theory of rubber elasticity.

Protocol:

  • Sample Preparation:

    • Prepare thin rectangular bars of the cured DCD polymer with typical dimensions of 35 mm x 6 mm x 2 mm.

    • Ensure the samples are fully cured and free of voids or defects.

  • Instrumentation and Setup:

    • Use a Dynamic Mechanical Analyzer (DMA) equipped with a single cantilever or three-point bending fixture.

    • Calibrate the instrument for temperature and force.

  • Experimental Parameters:

    • Temperature Range: -50°C to 250°C (or a range that encompasses the glass transition).

    • Heating Rate: 2-5 K/min.

    • Frequency: 1 Hz.

    • Strain Amplitude: 0.1% (within the linear viscoelastic region).

  • Procedure:

    • Mount the sample in the chosen fixture.

    • Equilibrate the sample at the starting temperature.

    • Initiate the temperature sweep, recording the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis:

    • Identify the glass transition temperature (Tg) from the peak of the tan delta curve.

    • Determine the storage modulus (E') in the rubbery plateau region (typically 40-50°C above Tg).

    • Calculate the cross-linking density (ν) using the following equation: ν = E' / (3 * R * T) where:

      • E' is the storage modulus in the rubbery plateau (in Pa).

      • R is the ideal gas constant (8.314 J/(mol·K)).

      • T is the absolute temperature in the rubbery plateau (in K).

Characterization of Curing by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. For thermosetting resins like DCD, DSC can be used to determine the extent of the curing reaction by measuring the total heat of reaction (exothermic peak) and to identify the glass transition temperature (Tg) of the cured polymer, which is related to the degree of cross-linking.

Protocol:

  • Sample Preparation:

    • For uncured samples, accurately weigh 5-10 mg of the DCD resin and curing agent mixture into a hermetically sealed DSC pan.

    • For cured samples, place a 5-10 mg piece of the cured polymer into a DSC pan.

  • Instrumentation and Setup:

    • Use a Differential Scanning Calorimeter (DSC).

    • Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Experimental Parameters (for Curing Profile):

    • Temperature Range: Ambient to 300°C.

    • Heating Rate: 10 K/min.

    • Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Experimental Parameters (for Tg Determination):

    • Temperature Program:

      • Heat from ambient to a temperature above the expected Tg at 10 K/min.

      • Cool rapidly to below the Tg.

      • Reheat at 10 K/min through the transition.

    • Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run the specified temperature program.

  • Data Analysis:

    • For curing profiles, integrate the area under the exothermic peak to determine the total heat of cure (ΔH).

    • For Tg determination, identify the midpoint of the step change in the heat flow curve from the second heating scan as the glass transition temperature.

Estimation of Cross-linking Density by Swelling Test

Principle: A cross-linked polymer will not dissolve in a good solvent but will swell to an equilibrium volume. The extent of swelling is inversely related to the cross-linking density. The Flory-Rehner equation relates the swelling ratio to the molecular weight between cross-links (Mc).

Protocol:

  • Sample Preparation:

    • Prepare small, accurately weighed samples of the cured DCD polymer (approximately 0.1-0.2 g).

    • Measure the initial dry weight (W_d).

  • Procedure:

    • Immerse the samples in a suitable solvent (e.g., toluene, acetone) in a sealed container at a constant temperature (e.g., 25°C).

    • Allow the samples to swell for an extended period (e.g., 72 hours) to reach equilibrium.

    • Periodically remove the samples, quickly blot the surface to remove excess solvent, and weigh the swollen sample (W_s).

    • Continue until a constant swollen weight is achieved.

  • Data Analysis:

    • Calculate the equilibrium swelling ratio (Q) by volume: Q = 1 + (ρ_p / ρ_s) * ((W_s - W_d) / W_d) where:

      • ρ_p is the density of the polymer.

      • ρ_s is the density of the solvent.

    • Calculate the volume fraction of the polymer in the swollen gel (v_r): v_r = 1 / Q

    • Use the Flory-Rehner equation to estimate the molecular weight between cross-links (Mc): Mc = - (ρ_p * V_s * (v_r^(1/3) - v_r / 2)) / (ln(1 - v_r) + v_r + χ * v_r²) where:

      • V_s is the molar volume of the solvent.

      • χ is the Flory-Huggins polymer-solvent interaction parameter.

Visualizations

G Chemical Structure and Cross-linking of this compound cluster_monomer This compound (DCD) cluster_hardener Amine Curing Agent (e.g., Diamine) cluster_reaction Cross-linking Reaction DCD DCD_node DCD Monomer Amine H₂N-R-NH₂ Primary Amine Groups Amine_node Amine Curing Agent Crosslinked_Polymer Cross-linked Polymer Network DCD_node->Crosslinked_Polymer Epoxy Ring Opening Amine_node->Crosslinked_Polymer Nucleophilic Addition G Experimental Workflow for DMA prep 1. Prepare Rectangular Polymer Sample mount 2. Mount Sample in DMA prep->mount temp_sweep 3. Perform Temperature Sweep (e.g., -50°C to 250°C at 3 K/min) mount->temp_sweep data_acq 4. Record E', E'', tan δ temp_sweep->data_acq analysis 5. Analyze Data data_acq->analysis tg_det Determine Tg from tan δ peak analysis->tg_det e_prime_det Determine E' in Rubbery Plateau analysis->e_prime_det calc 6. Calculate Cross-linking Density e_prime_det->calc G Relationship between Cross-linking Density and Polymer Properties crosslink_density Cross-linking Density tg Glass Transition Temperature (Tg) crosslink_density->tg Increases modulus Storage Modulus (E') crosslink_density->modulus Increases strength Tensile Strength crosslink_density->strength Increases swelling Swelling Ratio crosslink_density->swelling Decreases elongation Elongation at Break crosslink_density->elongation Decreases

References

Application Notes and Protocols for Diglycidyl 1,2-cyclohexanedicarboxylate in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of Diglycidyl 1,2-cyclohexanedicarboxylate, a cycloaliphatic epoxy resin, in the formulation of advanced coatings. This document outlines the chemical properties, a detailed experimental protocol for coating preparation, and standardized testing methods to evaluate coating performance.

Introduction

This compound is a low-viscosity cycloaliphatic epoxy resin widely used in the formulation of high-performance coatings, adhesives, and composite materials.[1][2][3][4][5] Its saturated cycloaliphatic structure imparts excellent UV stability and weather resistance, making it a superior choice for outdoor applications and coatings requiring long-term durability. When cured with an appropriate hardener, it forms a thermosetting polymer with a high crosslinking density, resulting in exceptional mechanical strength, thermal stability, and chemical resistance.[6] This resin is particularly suitable for applications demanding high electrical insulation properties.[1][2]

Materials and Properties

This compound
PropertyValueReference
CAS Number5493-45-8[7]
Molecular FormulaC14H20O6
Molecular Weight284.31 g/mol
AppearanceColorless to light yellow liquid[7]
Epoxy Equivalent Weight (EEW)160 - 180 g/eq[6][8]
Viscosity @ 25°C600 - 900 mPa·s[6]
Density @ 25°C1.22 g/mL[7]
Recommended Curing Agent: Methylhexahydrophthalic Anhydride (MHHPA)

MHHPA is a commonly used anhydride hardener for cycloaliphatic epoxy resins, known for imparting excellent thermal and mechanical properties to the cured system.[9]

PropertyValue
AppearanceClear liquid
Viscosity @ 25°C50 - 70 mPa·s
Purity> 99.5%
Recommended Accelerator: 1-Methylimidazole

1-Methylimidazole is an effective catalyst for the epoxy-anhydride reaction, promoting a rapid cure at elevated temperatures.[10]

Experimental Protocol: Formulation and Curing

This protocol details the preparation of a coating formulation based on this compound and MHHPA.

Formulation Stoichiometry

The following formulation is based on a 1:1 epoxy to anhydride equivalent ratio.

ComponentParts by WeightCalculation
This compound (EEW = 170 g/eq)100-
Methylhexahydrophthalic Anhydride (MHHPA)85(170 / 200) * 100
1-Methylimidazole11% of the total resin and hardener weight

Note: The Epoxy Equivalent Weight (EEW) of the specific batch of this compound should be used for precise stoichiometric calculations.

Coating Preparation Workflow

Caption: Workflow for coating preparation.

Detailed Procedure
  • Weighing: Accurately weigh the this compound and MHHPA in a clean, dry mixing vessel according to the specified parts by weight.

  • Mixing:

    • Combine the weighed resin and hardener.

    • Mix thoroughly using a mechanical stirrer for 5 minutes at room temperature until a homogeneous mixture is obtained.

    • Add the 1-Methylimidazole accelerator to the mixture.

    • Continue stirring for an additional 2 minutes to ensure uniform distribution of the accelerator.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

  • Application: Apply the bubble-free mixture onto the prepared substrate (e.g., cleaned and degreased steel panels) using a suitable method such as a bar coater to achieve a uniform film thickness.

  • Curing:

    • Place the coated substrate in a preheated oven for an initial cure at 100°C for 2 hours.

    • Increase the oven temperature to 150°C and post-cure for 3 hours to ensure complete crosslinking and development of optimal properties.

    • Allow the cured coating to cool down to room temperature before testing.

Performance Evaluation

The performance of the cured coating should be evaluated using standardized testing methods. The following table summarizes key performance metrics and the corresponding ASTM standards.

Coating Performance Testing Workflow

coating_testing_workflow cluster_physical_tests Physical Properties cluster_resistance_tests Resistance Properties cluster_data_analysis Data Analysis Start Cured Coating Sample Adhesion Adhesion Test (ASTM D3359) Start->Adhesion Hardness Pencil Hardness (ASTM D3363) Start->Hardness Impact Impact Resistance (ASTM D2794) Start->Impact Flexibility Mandrel Bend Test (ASTM D522) Start->Flexibility Chemical Chemical Resistance (ASTM D1308) Start->Chemical Corrosion Salt Spray Test (ASTM B117) Start->Corrosion Data Summarize Quantitative Data Adhesion->Data Hardness->Data Impact->Data Flexibility->Data Chemical->Data Corrosion->Data

References

Application Notes and Protocols: Diglycidyl 1,2-cyclohexanedicarboxylate as an Adhesive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) as a primary resin in adhesive formulations. DGC is a cycloaliphatic epoxy resin known for its low viscosity, good weather resistance, and strong bonding characteristics.[1][2] This document outlines its properties, potential formulations, curing mechanisms, and detailed protocols for adhesive preparation and performance evaluation.

Introduction

This compound is a versatile epoxy resin suitable for a range of adhesive applications, from industrial bonding of metals and composites to potential, albeit less documented, uses in biomedical device assembly.[3][4] Its saturated ring structure imparts excellent UV stability and resistance to yellowing, making it a candidate for applications requiring optical clarity and outdoor durability.[5] The reactivity of its two epoxide groups allows for cross-linking with various curing agents to form a rigid, thermosetting polymer network with good adhesion to a variety of substrates.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 5493-45-8
Molecular Formula C₁₄H₂₀O₆[1]
Molecular Weight 284.31 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[6]
Boiling Point 200-205 °C @ 2 mmHg[1]
Density 1.22 g/mL at 25 °C[1]
Viscosity (at 25 °C) 600 - 900 mPa·s[3]
Epoxy Equivalent Weight 160 - 180 g/eq[3]

Adhesive Formulations and Curing

Adhesive formulations based on DGC typically consist of the epoxy resin, a curing agent (hardener), and optional additives such as accelerators, toughening agents, or fillers. The choice of curing agent is critical as it dictates the curing conditions, pot life, and the final mechanical and thermal properties of the adhesive.

Anhydride Curing

Anhydride curing agents generally provide cured epoxy systems with excellent thermal stability and electrical insulation properties. The reaction proceeds via the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process is typically performed at elevated temperatures.

  • Common Anhydride Hardeners: Hexahydrophthalic anhydride (HHPA), Methylhexahydrophthalic anhydride (MHHPA).

  • Typical Cure Schedule: A multi-stage cure is often employed, for example, 2 hours at 90°C followed by 4 hours at 165°C.

Amine Curing

Amine curing agents react with the epoxy groups through a nucleophilic addition mechanism. They can be used for room temperature or elevated temperature curing, depending on the specific amine. Cycloaliphatic amines are often chosen for their good color stability and chemical resistance.[4]

  • Common Amine Hardeners: Isophorone diamine (IPDA), Polyetheramines.

  • Typical Cure Schedule: Varies from 24 hours at room temperature to shorter times at elevated temperatures (e.g., 1-2 hours at 80-120°C).

Quantitative Data on Adhesive Performance

Table 2: Typical Lap Shear Strength of Epoxy Adhesives on Steel

Adhesive TypeTypical Lap Shear Strength on Steel (psi)Typical Lap Shear Strength on Steel (N/mm²)Reference
One-Part Epoxy600041[7]
Two-Part Epoxy300020[7]

Biomedical Applications

The use of this compound in direct biomedical adhesive applications, such as for tissue bonding, is not well-documented in scientific literature. However, its properties suggest potential for use in the assembly of medical devices where biocompatibility of the final cured product can be established.[4][8] Biocompatible epoxy adhesives are generally required to be non-toxic and non-irritating to living tissue.[4] One notable biomedical application is its use as a crosslinking agent to form polyethylenimine nanoparticles for DNA delivery, which, while not a traditional adhesive use, highlights its reactivity in biological contexts.[1]

Experimental Protocols

The following are detailed protocols for the preparation and testing of an adhesive formulation based on this compound.

Protocol for Adhesive Formulation and Substrate Preparation

Objective: To prepare a two-part epoxy adhesive and bond metallic substrates for mechanical testing.

Materials:

  • This compound (Epoxy Resin)

  • Isophorone diamine (Amine Curing Agent)

  • Substrates: Aluminum (e.g., 2024-T3 alloy) and Cold Rolled Steel coupons (1" x 4" x 0.063")

  • Acetone

  • Abrasive paper (e.g., 180 grit silicon carbide)

  • Mixing container and stirrer

  • Balance (0.01 g resolution)

Procedure:

  • Substrate Preparation:

    • Degrease the bonding area of the metal coupons by wiping with acetone.

    • Abrade the bonding surface with abrasive paper to remove the oxide layer and create a rough surface for better mechanical interlocking.

    • Clean the abraded surface again with acetone to remove any loose particles and allow to air dry completely.

  • Adhesive Formulation:

    • Calculate the required amounts of epoxy resin and curing agent based on the desired stoichiometric ratio. For an amine hardener, this is typically determined by the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

    • Weigh the this compound into a clean mixing container.

    • Add the precise amount of Isophorone diamine to the resin.

    • Mix the components thoroughly for 2-3 minutes until a homogeneous mixture is obtained, avoiding excessive air entrapment.

Protocol for Lap Shear Strength Testing (ASTM D1002)

Objective: To determine the shear strength of the prepared adhesive on metallic substrates.[9]

Materials:

  • Bonded specimens from Protocol 6.1

  • Tensile testing machine with a suitable load cell

  • Calipers

Procedure:

  • Specimen Preparation:

    • Apply a thin, uniform layer of the mixed adhesive to the prepared surface of one coupon.

    • Place a second prepared coupon over the adhesive, creating a single lap joint with a defined overlap area (typically 0.5 inches).

    • Clamp the assembly to ensure consistent pressure and alignment during curing.

    • Cure the bonded specimens according to the desired cure schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

  • Mechanical Testing:

    • Measure the width and length of the bonded overlap area of each cured specimen with calipers.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until failure occurs.[9]

    • Record the maximum load at failure.

  • Data Analysis:

    • Calculate the shear strength by dividing the maximum load by the bonded area.

    • Express the results in megapascals (MPa) or pounds per square inch (psi).

    • Examine the failure mode of the bonded joint (adhesive, cohesive, or substrate failure).

Visualizations

Chemical Curing Pathway

The following diagram illustrates the chemical reaction pathway for the curing of this compound with a generic primary amine curing agent.

G DGC This compound (Epoxy Resin) Intermediate Intermediate Adduct DGC->Intermediate Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Intermediate Crosslinked Crosslinked Polymer Network Intermediate->Crosslinked Further Reaction with Epoxy Groups

Caption: Curing mechanism of DGC with a primary amine.

Experimental Workflow

This diagram outlines the logical workflow for preparing and testing an adhesive formulation based on this compound.

G Start Start SubstratePrep Substrate Preparation (Degreasing, Abrading) Start->SubstratePrep Formulation Adhesive Formulation (Weighing & Mixing) Start->Formulation Bonding Specimen Bonding (Lap Shear Configuration) SubstratePrep->Bonding Formulation->Bonding Curing Curing (Room Temp or Elevated Temp) Bonding->Curing Testing Mechanical Testing (ASTM D1002) Curing->Testing Analysis Data Analysis (Shear Strength Calculation) Testing->Analysis End End Analysis->End

Caption: Workflow for adhesive preparation and testing.

References

Application Notes and Protocols: Diglycidyl 1,2-cyclohexanedicarboxylate for Nanoparticle Synthesis in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of safe and efficient non-viral vectors is a critical endeavor in the field of gene therapy. Polyethylenimine (PEI) has long been regarded as a benchmark for cationic polymers in gene delivery due to its ability to condense nucleic acids and facilitate endosomal escape. However, the clinical translation of high molecular weight PEI is often hampered by its inherent cytotoxicity.

A promising strategy to mitigate this toxicity while preserving transfection efficiency is the crosslinking of lower molecular weight PEI to form nanoparticles. Diglycidyl 1,2-cyclohexanedicarboxylate (DCD), a commercially available diepoxide, serves as an effective crosslinking agent. This document provides detailed application notes and protocols for the synthesis of DCD-crosslinked PEI nanoparticles and their application in plasmid DNA delivery to mammalian cells.

Data Presentation

The use of DCD to crosslink PEI results in the formation of nanoparticles with characteristics suitable for gene delivery. The properties of these nanoparticles can be tuned by varying the ratio of DCD to PEI during synthesis.

PolymerDCD:PEI Molar RatioNanoparticle Size (nm)Zeta Potential (mV)Transfection EfficiencyReference
10 kDa PEI0.125:1 to 0.5:1125 - 180+11 to +18Several-fold higher than native PEI[1]
25 kDa PEI0.125:1 to 0.5:1145 - 201+13 to +20Several-fold higher than native PEI[1]

Experimental Protocols

Protocol 1: Synthesis of DCD-Crosslinked PEI Nanoparticles

This protocol details the synthesis of DCD-crosslinked PEI nanoparticles (DCD-PEI).

Materials:

  • Branched Polyethylenimine (PEI), 10 kDa or 25 kDa

  • This compound (DCD)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Dialysis tubing (MWCO 10,000 Da)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • PEI Solution Preparation: Dissolve branched PEI (10 kDa or 25 kDa) in nuclease-free water to a final concentration of 10 mg/mL.

  • DCD Solution Preparation: Prepare a stock solution of DCD in DMSO at a concentration of 10 mg/mL.

  • Crosslinking Reaction: a. In a sterile glass vial, add the desired volume of the PEI solution. b. While stirring vigorously, add the desired volume of the DCD solution dropwise to the PEI solution. The molar ratio of DCD to PEI can be varied to optimize nanoparticle characteristics (refer to the data table above for guidance). c. Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against nuclease-free water for 48 hours, changing the water every 6-8 hours to remove unreacted DCD and DMSO. c. Lyophilize the purified nanoparticle solution to obtain a dry powder.

  • Storage: Store the lyophilized DCD-PEI nanoparticles at -20°C. Before use, reconstitute in nuclease-free water to the desired concentration.

Protocol 2: In Vitro Transfection of Mammalian Cells with DCD-PEI/pDNA Nanoparticles

This protocol describes the use of DCD-PEI nanoparticles to deliver a plasmid DNA (pDNA) encoding a gene of interest (e.g., a reporter gene like luciferase or a therapeutic gene) into mammalian cells.

Materials:

  • DCD-PEI nanoparticles (synthesized as per Protocol 1)

  • Plasmid DNA (pDNA) of interest

  • Mammalian cell line (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 24-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. 24 hours prior to transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of DCD-PEI/pDNA Complexes: a. Dilute the pDNA in serum-free medium in a sterile microcentrifuge tube. For a 24-well plate, a starting amount of 0.5-1.0 µg of pDNA per well is recommended. b. In a separate sterile microcentrifuge tube, dilute the reconstituted DCD-PEI nanoparticles in serum-free medium. The weight ratio of DCD-PEI to pDNA is a critical parameter for optimization. Start with a range of ratios from 1:1 to 10:1 (w/w). c. Add the diluted DCD-PEI solution to the diluted pDNA solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection: a. Gently remove the complete culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add serum-free medium to each well. d. Add the DCD-PEI/pDNA complexes dropwise to each well. e. Gently rock the plate to ensure even distribution. f. Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add fresh complete culture medium to each well. c. Return the plate to the incubator and culture for 24-72 hours before assessing gene expression.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization PEI PEI Solution (10 or 25 kDa) Mix Mixing and Reaction (24-48h, RT) PEI->Mix DCD DCD Solution (in DMSO) DCD->Mix Dialysis Dialysis (48h, Nuclease-free water) Mix->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Storage Storage (-20°C) Lyophilization->Storage DLS Dynamic Light Scattering (DLS) (Size and PDI) Storage->DLS Zeta Zeta Potential Measurement Storage->Zeta TEM Transmission Electron Microscopy (TEM) (Morphology) Storage->TEM

Caption: Workflow for DCD-PEI nanoparticle synthesis and characterization.

Experimental Workflow for In Vitro Transfection

G cluster_prep Preparation cluster_transfection Transfection and Analysis Seed Seed Mammalian Cells (24h prior) Add_Complex Add Complexes to Cells (4-6h incubation) Seed->Add_Complex pDNA Dilute pDNA (Serum-free medium) Complex Complex Formation (20-30 min, RT) pDNA->Complex DCD_PEI Dilute DCD-PEI (Serum-free medium) DCD_PEI->Complex Complex->Add_Complex Change_Medium Replace with Complete Medium Add_Complex->Change_Medium Incubate Incubate (24-72h) Change_Medium->Incubate Analysis Analysis of Gene Expression (e.g., Luciferase Assay, Western Blot) Incubate->Analysis

Caption: Workflow for in vitro gene delivery using DCD-PEI nanoparticles.

Example Signaling Pathway: p53-Mediated Apoptosis

Successful delivery of a plasmid encoding the tumor suppressor protein p53 can induce apoptosis in cancer cells. The following diagram illustrates a simplified p53 signaling pathway.

G cluster_delivery Gene Delivery cluster_pathway p53 Signaling Pathway NP DCD-PEI/p53-pDNA Nanoparticle Cell Cancer Cell NP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus Transcription Transcription & Translation Nucleus->Transcription p53 p53 Protein Transcription->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic signaling pathway initiated by gene delivery.

References

Application Notes and Protocols: The Role of Diglycidyl 1,2-cyclohexanedicarboxylate in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) is a cycloaliphatic epoxy resin that serves as a key component in the formulation of advanced composite materials. Its unique chemical structure, characterized by a saturated cyclohexane ring, imparts a range of desirable properties to epoxy-based composites, including enhanced mechanical performance, superior thermal stability, and excellent weather resistance. These attributes make DCD-modified composites suitable for a variety of demanding applications, such as high-performance coatings, adhesives, and electrical insulation materials.[1][2][3]

This document provides detailed application notes on the role of DCD in composite materials, including quantitative data on its impact on material properties and comprehensive protocols for the preparation and testing of DCD-modified epoxy composites.

Key Advantages of Incorporating DCD in Composite Materials

The inclusion of DCD in epoxy resin formulations offers several distinct advantages over standard bisphenol A (BPA)-based epoxy systems:

  • Improved Mechanical Properties: The rigid cycloaliphatic structure of DCD contributes to a higher crosslinking density in the cured epoxy network, resulting in increased stiffness and strength.[1][2]

  • Enhanced Thermal Stability: Composites containing DCD exhibit higher glass transition temperatures (Tg), allowing them to retain their mechanical properties at elevated temperatures.

  • Superior Weather and UV Resistance: The absence of the benzene rings found in BPA-based epoxies makes DCD-modified composites less susceptible to degradation from UV radiation and environmental exposure.[3]

  • Low Viscosity: DCD has a low viscosity, which facilitates easier processing and impregnation of reinforcing fibers, and can reduce or eliminate the need for volatile organic solvents.[3]

  • Excellent Electrical Insulation Properties: DCD-based composites possess high dielectric strength and arc resistance, making them ideal for electrical and electronic applications.[3]

Quantitative Data: Comparative Performance of Cycloaliphatic Epoxy Composites

The following tables summarize the mechanical and thermal properties of a standard bisphenol A (DGEBA) epoxy resin compared to a bifunctional cycloaliphatic epoxy resin, which demonstrates the typical performance enhancements achievable with the inclusion of cycloaliphatic structures like DCD.

Table 1: Mechanical Properties of Cured Epoxy Resins [1]

PropertyTest MethodDGEBA Epoxy ResinBi-functional Cycloaliphatic Epoxy Resin
Flexural Strength (MPa)Three-point bending6059
Flexural Modulus (MPa)Three-point bending26003700
Interlaminar Shear Strength (ILSS) (MPa)-116123

Table 2: Thermal Properties of Cured Epoxy Resins

PropertyTest MethodDGEBA Epoxy ResinCycloaliphatic Epoxy Resin
Glass Transition Temperature (Tg) (°C)DSC~145~253
Decomposition Temperature (TGA, 5% weight loss) (°C)TGA~300-350>350

Note: The data for the cycloaliphatic epoxy resin is representative of the performance improvements expected from this class of resins, including DCD.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of DCD-modified epoxy composite materials.

Protocol for Composite Fabrication

This protocol describes the hand lay-up and compression molding technique for fabricating a DCD-modified epoxy composite reinforced with glass fiber cloth.

Materials and Equipment:

  • This compound (DCD)

  • Bisphenol A based epoxy resin (e.g., DGEBA)

  • Anhydride hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)

  • Accelerator (e.g., 1-methylimidazole)

  • Woven glass fiber cloth

  • Mixing beakers and stirring rods

  • Vacuum oven

  • Heated press

  • Mold with desired dimensions

  • Mold release agent

Procedure:

  • Mold Preparation: Clean the mold thoroughly and apply a thin, even coat of mold release agent.

  • Resin Formulation:

    • In a clean beaker, weigh the desired amounts of DGEBA epoxy resin and DCD.

    • Preheat the resin mixture to 60°C to reduce its viscosity.

    • Add the stoichiometric amount of MHHPA hardener to the resin mixture and stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

    • Add a small amount of accelerator (typically 1-2 phr) and continue to stir for another 2-3 minutes.

  • Degassing: Place the beaker containing the resin mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Lay-up:

    • Place a sheet of glass fiber cloth into the prepared mold.

    • Pour a portion of the degassed resin mixture onto the cloth and use a squeegee to evenly distribute the resin and impregnate the fibers.

    • Place another layer of glass fiber cloth on top and repeat the resin application process.

    • Continue this process until the desired thickness is achieved.

  • Curing:

    • Place the top half of the mold in position.

    • Transfer the mold to a heated press.

    • Apply a pressure of approximately 1 MPa.

    • The curing schedule will depend on the specific formulation, but a typical schedule for an anhydride-cured cycloaliphatic epoxy is a multi-stage process, for example: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-cure of 1 hour at 180°C.

  • Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the composite part.

Protocol for Mechanical Testing

a) Tensile Testing (ASTM D3039)

  • Specimen Preparation: Cut rectangular test specimens from the fabricated composite panel according to the dimensions specified in ASTM D3039.

  • Testing Machine: Use a universal testing machine equipped with wedge-action grips.

  • Procedure:

    • Measure the width and thickness of the specimen at several points and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the testing machine.

    • Apply a constant crosshead speed (e.g., 2 mm/min).

    • Record the load and elongation until the specimen fails.

  • Data Analysis: Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

b) Flexural Testing (ASTM D790 - Three-Point Bending)

  • Specimen Preparation: Cut rectangular test specimens from the composite panel according to the dimensions specified in ASTM D790.

  • Testing Machine: Use a universal testing machine with a three-point bending fixture.

  • Procedure:

    • Measure the width and thickness of the specimen.

    • Place the specimen on the two supports of the bending fixture.

    • Apply a load to the center of the specimen at a constant crosshead speed.

    • Record the load and deflection until the specimen fractures or reaches a specified strain.

  • Data Analysis: Calculate the flexural strength and flexural modulus.

Protocol for Thermal Analysis

a) Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured composite material.

  • Instrument: Use a DSC instrument.

  • Procedure:

    • Place the sample in an aluminum pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to 300°C.

  • Data Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve.

b) Thermogravimetric Analysis (TGA)

  • Sample Preparation: Prepare a small sample (10-15 mg) of the cured composite material.

  • Instrument: Use a TGA instrument.

  • Procedure:

    • Place the sample in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. A typical temperature range would be from room temperature to 800°C.

  • Data Analysis: Determine the onset of decomposition and the temperature at 5% weight loss to assess the thermal stability of the composite.

Visualizations

experimental_workflow cluster_prep Composite Fabrication cluster_testing Material Characterization cluster_mech cluster_therm prep_mold Mold Preparation formulation Resin Formulation (DGEBA + DCD + Hardener + Accelerator) prep_mold->formulation degassing Degassing formulation->degassing layup Hand Lay-up degassing->layup curing Curing layup->curing demolding Demolding curing->demolding mech_testing Mechanical Testing demolding->mech_testing therm_analysis Thermal Analysis demolding->therm_analysis tensile Tensile Test (ASTM D3039) mech_testing->tensile flexural Flexural Test (ASTM D790) mech_testing->flexural dsc DSC therm_analysis->dsc tga TGA therm_analysis->tga

Caption: Experimental workflow for composite fabrication and characterization.

Conclusion

This compound is a valuable component in the formulation of high-performance composite materials. Its cycloaliphatic structure leads to significant improvements in mechanical strength, thermal stability, and environmental resistance when compared to standard epoxy systems. The protocols outlined in this document provide a framework for the successful fabrication and characterization of DCD-modified composites, enabling researchers and scientists to harness the full potential of this advanced material.

References

Application Notes and Protocols for Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) as a Biopolymer Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) as a crosslinking agent for biopolymers. The information is intended to guide researchers in developing novel biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine.

Introduction to this compound (DCD)

This compound is a low-viscosity cycloaliphatic epoxy resin. Its two epoxide groups can react with nucleophilic functional groups present in biopolymers, such as amines and hydroxyls, to form stable ether linkages.[1][2] This crosslinking process transforms soluble biopolymer chains into a three-dimensional hydrogel network, enhancing their mechanical strength, thermal stability, and resistance to enzymatic degradation.[3][4] The saturated cyclohexane ring in DCD's structure is expected to confer good weather resistance and stability to the resulting biomaterials.[2]

Applications in Biopolymer Crosslinking

DCD is a promising crosslinker for a variety of biopolymers, including:

  • Gelatin: Crosslinking gelatin with DCD can improve its mechanical properties and reduce its rapid dissolution at physiological temperatures, making it more suitable for applications such as wound dressings and tissue engineering scaffolds.

  • Chitosan: DCD can be used to crosslink chitosan, a biocompatible and biodegradable polysaccharide, to form hydrogels with tunable properties for drug delivery and tissue regeneration.

  • Hyaluronic Acid (HA): Crosslinking HA with DCD can enhance its in-vivo residence time, a critical factor for its use in dermal fillers and as a scaffold for cartilage repair.

While specific data on DCD-crosslinked biopolymers is limited, research on similar epoxy-based crosslinkers like 1,4-butanediol diglycidyl ether (BDDE) provides valuable insights into the expected properties and performance.

Quantitative Data Summary

The following table summarizes expected trends and representative data for biopolymer hydrogels crosslinked with diglycidyl ethers. It is important to note that these values are illustrative and will vary depending on the specific biopolymer, DCD concentration, and reaction conditions.

PropertyGelatin-DCD (Expected)Chitosan-DCD (Expected)Hyaluronic Acid-DCD (Expected)
Mechanical Properties
Storage Modulus (G')100 - 1000 Pa50 - 500 Pa200 - 1500 Pa
Compressive Modulus10 - 100 kPa5 - 50 kPa20 - 200 kPa
Swelling Properties
Swelling Ratio (%)500 - 1500%300 - 1000%400 - 1200%
Degradation Properties
In Vitro Enzymatic Degradation (Weight Loss %)Slower than native gelatinSlower than native chitosanSlower than native HA
Biocompatibility
Cell Viability (%)> 90% (expected with purification)> 90% (expected with purification)> 90% (expected with purification)

Experimental Protocols

The following are general protocols for crosslinking gelatin, chitosan, and hyaluronic acid with DCD. Note: These protocols are based on established methods for similar epoxy crosslinkers and should be optimized for specific applications.

Protocol 1: Preparation of DCD-Crosslinked Gelatin Hydrogels

Materials:

  • Gelatin (Type A or B)

  • This compound (DCD)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 50-60°C with continuous stirring until fully dissolved.

  • Crosslinking Reaction:

    • Adjust the pH of the gelatin solution to 9-11 using 1 M NaOH.

    • Add the desired amount of DCD (e.g., 1-5% w/w of gelatin) to the gelatin solution dropwise while stirring vigorously.

    • Continue stirring the mixture at 40-50°C for 4-24 hours to allow for crosslinking. The reaction time will influence the degree of crosslinking.

  • Purification:

    • Cast the resulting hydrogel into a mold and allow it to cool and solidify.

    • Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water frequently to remove unreacted DCD and other impurities.

    • Further purify the hydrogel by dialysis against deionized water for 48 hours.

  • Sterilization and Storage:

    • Sterilize the purified hydrogel using an appropriate method (e.g., ethylene oxide or gamma irradiation).

    • Store the hydrogel in sterile PBS at 4°C.

Protocol 2: Preparation of DCD-Crosslinked Chitosan Scaffolds

Materials:

  • Chitosan (low or medium molecular weight)

  • Acetic acid solution (1% v/v)

  • This compound (DCD)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan powder in 1% acetic acid solution to a final concentration of 2% (w/v) with overnight stirring.

  • Crosslinking Reaction:

    • Adjust the pH of the chitosan solution to 9-10 with 1 M NaOH. This will cause the chitosan to precipitate.

    • Add DCD (e.g., 2-10% w/w of chitosan) dissolved in a small amount of ethanol to the chitosan suspension.

    • Stir the mixture at 50-60°C for 6-24 hours.

  • Scaffold Fabrication (Lyophilization):

    • Wash the crosslinked chitosan slurry with deionized water until the pH is neutral.

    • Freeze the slurry at -80°C and then lyophilize for 48 hours to obtain a porous scaffold.

  • Purification and Sterilization:

    • Wash the lyophilized scaffold with deionized water and ethanol to remove any unreacted DCD.

    • Sterilize the scaffold using ethylene oxide or gamma irradiation.

Protocol 3: Preparation of DCD-Crosslinked Hyaluronic Acid Hydrogels

Materials:

  • Sodium hyaluronate (HA)

  • Sodium hydroxide (NaOH) solution (0.25 M)

  • This compound (DCD)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • HA Solution Preparation: Prepare a 2% (w/v) HA solution by dissolving sodium hyaluronate in 0.25 M NaOH solution with gentle stirring. Avoid vigorous stirring to prevent polymer degradation.

  • Crosslinking Reaction:

    • Add the desired amount of DCD (e.g., 1-8% w/w of HA) to the HA solution.

    • Mix thoroughly until the solution is homogeneous.

    • Incubate the mixture at 37-50°C for 2-8 hours.

  • Purification:

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Dialyze the resulting hydrogel against PBS (pH 7.4) for 48 hours and then against deionized water for another 48 hours to remove unreacted DCD and byproducts.

  • Sterilization and Storage:

    • Sterilize the hydrogel by autoclaving (if thermally stable) or sterile filtration of the precursor solutions before crosslinking under aseptic conditions.

    • Store in sterile PBS at 4°C.

Visualization of Experimental Workflow and Signaling Concepts

Experimental Workflow for DCD-Crosslinked Biopolymer Hydrogel Synthesis

G cluster_prep Biopolymer Preparation cluster_crosslinking Crosslinking Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve Biopolymer (Gelatin, Chitosan, or HA) p2 Adjust pH (alkaline conditions) p1->p2 c1 Add DCD (this compound) p2->c1 c2 Incubate (Controlled Temperature & Time) c1->c2 u1 Washing / Dialysis (Remove unreacted DCD) c2->u1 a1 Mechanical Testing (Rheology, Compression) u1->a1 a2 Swelling Studies u1->a2 a3 Degradation Assays u1->a3 a4 Biocompatibility (Cell Viability) u1->a4

Caption: General workflow for the synthesis and characterization of DCD-crosslinked biopolymer hydrogels.

Conceptual Signaling Pathway Modulation by Hydrogel Properties

G cluster_hydrogel DCD-Crosslinked Hydrogel cluster_cell Encapsulated/Adherent Cell cluster_response Cellular Response H_Stiffness Mechanical Stiffness C_Mechanotransduction Mechanotransduction H_Stiffness->C_Mechanotransduction influences H_Degradation Degradation Rate C_GrowthFactor Growth Factor Receptor Signaling H_Degradation->C_GrowthFactor releases factors H_Ligand Bioactive Ligand Density (if functionalized) C_Integrin Integrin Signaling H_Ligand->C_Integrin activates R_Proliferation Proliferation C_Integrin->R_Proliferation R_Migration Migration C_Integrin->R_Migration R_ECM ECM Production C_Integrin->R_ECM C_GrowthFactor->R_Proliferation R_Differentiation Differentiation C_GrowthFactor->R_Differentiation C_Mechanotransduction->R_Differentiation C_Mechanotransduction->R_Migration

Caption: Influence of DCD-crosslinked hydrogel properties on cellular signaling pathways in tissue engineering.

References

Application Notes and Protocols: Formulation of UV-Curable Coatings with Diglycidyl 1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DCHDA) is a cycloaliphatic epoxy resin increasingly utilized in the formulation of UV-curable coatings. Its saturated ring structure imparts excellent weather resistance and non-yellowing properties, making it a superior choice for outdoor and high-performance applications.[1] Key advantages of DCHDA include low viscosity, which aids in formulating solvent-free or low-VOC (Volatile Organic Compound) coatings, and high crosslinking density upon curing, resulting in films with notable hardness and toughness.[1] These coatings are cured via a cationic polymerization mechanism, which is not inhibited by oxygen, a common issue with free-radical curing systems.[2] This allows for rapid and efficient curing, even in air.[2][3] The ring-opening polymerization of DCHDA leads to lower shrinkage compared to acrylate-based systems, enhancing adhesion to various substrates.[2][3]

This document provides detailed guidelines and protocols for formulating and characterizing UV-curable coatings based on this compound.

Materials and Equipment

Materials
  • Resin: this compound (CAS: 5493-45-8)

  • Cationic Photoinitiators:

    • Diaryliodonium salts (e.g., (4-methylphenyl)[4-(2-methylpropyl)phenyl]iodonium hexafluorophosphate)[4]

    • Triarylsulfonium salts (e.g., Triarylsulfonium hexafluorophosphate salts)[5]

    • Onium salts are commonly used for cationic curing.[2][5]

  • Reactive Diluents/Modifiers (Optional):

    • Other cycloaliphatic epoxides (e.g., 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) for modifying viscosity and reactivity.[5]

    • Polyols (di- and tri-functional glycols) to improve flexibility and adjust film properties.[6]

    • Oxetanes (e.g., Trimethylolpropane oxetane) to increase curing speed.[3]

    • Vinyl ethers can also be incorporated into the formulation.[6]

  • Photosensitizers (Optional):

    • Thioxanthone derivatives (e.g., 2-isopropylthioxanthone - ITX) to enhance the efficiency of photoinitiators, especially for pigmented systems or thicker films.[5][6]

  • Additives (Optional):

    • Flow and leveling agents

    • Adhesion promoters

    • Pigments and fillers

  • Substrates: Glass plates, steel panels, wood, or plastic films.

  • Solvents (for cleaning): Acetone, Isopropyl alcohol.

Equipment
  • Laboratory balance (analytical and top-loading)

  • Mechanical stirrer or magnetic stirrer with hot plate

  • Viscometer (e.g., Brookfield or cone-and-plate)

  • Film applicator (e.g., drawdown bar, spin coater)

  • UV curing system (e.g., mercury vapor lamp, LED lamp with appropriate wavelength)

  • Radiometer to measure UV intensity and dose

  • Pencil hardness tester

  • Cross-hatch adhesion tester

  • Glossmeter

  • Micrometer for film thickness measurement

  • Fourier-Transform Infrared (FTIR) Spectrometer for cure monitoring

  • Dynamic Mechanical Analyzer (DMA) for viscoelastic property analysis

  • Thermogravimetric Analyzer (TGA) for thermal stability assessment

Formulation Guidelines

The formulation of UV-curable coatings with DCHDA involves a careful selection of components to achieve the desired properties. The primary components include the DCHDA resin, a cationic photoinitiator, and optional reactive diluents and additives.[7]

Core Components
  • This compound (DCHDA): Typically the main component of the formulation.[8]

  • Cationic Photoinitiator: Essential for initiating the polymerization upon UV exposure. The concentration typically ranges from 1 to 5 wt%.[7] Onium salts like diaryliodonium and triarylsulfonium salts are effective choices.[5]

Example Formulations

The following table provides example formulations with varying compositions to achieve different coating properties.

ComponentFormulation 1 (Hard & Scratch Resistant)Formulation 2 (Flexible)Formulation 3 (Fast Cure)
DCHDA (wt%)856575
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (wt%)1200
Polyol (e.g., Caprolactone triol) (wt%)0320
Trimethylolpropane oxetane (wt%)0022
Triarylsulfonium salt (wt%)333
Expected Properties
Viscosity (mPa·s at 25°C)~800-1200~1500-2000~500-800
Pencil Hardness3H - 4HF - H2H - 3H
Adhesion (Cross-hatch)5B5B5B
Curing SpeedModerateSlowerFast

Experimental Protocols

Formulation Preparation
  • Weigh the required amount of this compound and any reactive diluents or modifiers into a light-blocking container.

  • Gently warm the mixture to 40-50°C while stirring to ensure homogeneity, especially if solid components are used.

  • Once the mixture is uniform, allow it to cool to room temperature.

  • In a separate, smaller container, dissolve the cationic photoinitiator in a small portion of the resin mixture. This pre-dissolving step ensures uniform distribution.

  • Add the photoinitiator solution to the main resin batch and mix thoroughly for at least 30 minutes in the absence of UV light.

  • If using additives like flow agents or pigments, add them at this stage and mix until a homogenous dispersion is achieved.

Coating Application
  • Clean the substrate thoroughly with an appropriate solvent (e.g., acetone or isopropanol) to remove any contaminants.

  • Apply the formulated coating onto the substrate using a drawdown bar or other suitable application method to achieve a consistent wet film thickness (e.g., 25-75 µm).

UV Curing Process
  • Place the coated substrate on the conveyor of the UV curing system.

  • Set the desired UV intensity and conveyor speed to control the UV dose. A typical dose for curing cycloaliphatic epoxy systems is in the range of 500-2000 mJ/cm².

  • Pass the coated substrate under the UV lamp. For thicker coatings, multiple passes may be necessary.[9]

  • Allow the cured coating to cool to room temperature before performing any characterization tests. Note that cationic curing can continue even after the UV light is removed (dark cure), so properties may evolve over time.[2]

Characterization of Cured Coatings

The following table outlines standard test methods for characterizing the properties of the cured coatings.

PropertyTest MethodDescription
Pencil Hardness ASTM D3363[10]Measures the scratch hardness of the coating surface using pencils of varying hardness (from 6B to 8H).[10]
Adhesion ASTM D3359 (Cross-hatch)A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.
Solvent Resistance ASTM D5402 (MEK Double Rubs)A cloth soaked in methyl ethyl ketone (MEK) is rubbed back and forth over the coating surface until the coating is marred or removed.[11]
Gloss ASTM D523Measures the specular reflection of the coating surface at specific angles (e.g., 20°, 60°, 85°).
Cure Monitoring FTIR SpectroscopyThe disappearance of the epoxy group peak (around 910 cm⁻¹) can be monitored to determine the degree of cure.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_app Coating Application cluster_cure Curing cluster_char Characterization weigh Weigh Components mix Mix Resin & Diluents weigh->mix dissolve Dissolve Photoinitiator mix->dissolve final_mix Final Mixing dissolve->final_mix clean Clean Substrate final_mix->clean apply Apply Coating clean->apply uv_cure UV Exposure apply->uv_cure hardness Hardness Test uv_cure->hardness adhesion Adhesion Test uv_cure->adhesion solvent Solvent Resistance uv_cure->solvent ftir FTIR Analysis uv_cure->ftir

Caption: Experimental workflow for UV-curable coatings.

Cationic Curing Mechanism

cationic_curing cluster_initiation Initiation cluster_propagation Propagation cluster_result Result pi Photoinitiator (PI) acid Strong Acid (H+) pi->acid Generates uv UV Light uv->pi hv epoxy1 DCHDA Monomer acid->epoxy1 Protonates cation Carbocation epoxy1->cation Ring-opening epoxy2 Another DCHDA Monomer cation->epoxy2 Attacks chain Growing Polymer Chain epoxy2->chain Chain Growth network Crosslinked Network chain->network

References

Application Notes and Protocols for Monitoring Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) is a cycloaliphatic epoxy resin that, upon polymerization (curing), forms a cross-linked network with desirable thermal and mechanical properties. Monitoring the polymerization process is crucial for controlling the final properties of the material. This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor the polymerization of DGCD.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful and versatile technique for monitoring the curing of DGCD in real-time. The principle lies in tracking the disappearance of the characteristic absorption band of the epoxy group as it reacts and opens during polymerization. By monitoring the change in the peak area or height of the epoxy group relative to an internal standard (a peak that does not change during the reaction), the degree of conversion can be quantified.

Key Advantages:

  • Non-destructive.

  • Real-time monitoring is possible.

  • Provides information about the chemical structure changes.

Experimental Protocol:

Objective: To determine the degree of cure of DGCD by monitoring the disappearance of the epoxy group absorption band.

Materials and Equipment:

  • This compound (DGCD) resin

  • Curing agent (e.g., amine or anhydride)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a heated transmission cell

  • Software for data acquisition and analysis

Procedure:

  • Sample Preparation: Mix the DGCD resin and the curing agent in the desired stoichiometric ratio.

  • Instrument Setup:

    • Set the FTIR spectrometer to collect spectra in the mid-IR range (typically 4000-650 cm⁻¹).

    • Set the desired number of scans (e.g., 16 or 32) and resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or transmission cell at the desired curing temperature.

    • Apply a small amount of the uncured DGCD mixture onto the ATR crystal or into the transmission cell.

    • Immediately start collecting spectra at regular time intervals (e.g., every 1-5 minutes) at the desired isothermal curing temperature.

  • Data Analysis:

    • Identify the characteristic absorption band of the epoxy group. For DGCD, a key peak is the C-O-C stretching of the oxirane ring, which appears around 913 cm⁻¹[1].

    • Select an internal reference peak that does not change during the reaction. A common choice is the C-H stretching vibration of the cyclohexane ring or a C=O stretching band if present and stable.

    • Calculate the degree of conversion (α) at each time point using the following equation: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] Where:

      • A_epoxy(t) is the area of the epoxy peak at time t.

      • A_ref(t) is the area of the reference peak at time t.

      • A_epoxy(0) is the initial area of the epoxy peak at time t=0.

      • A_ref(0) is the initial area of the reference peak at time t=0.

Quantitative Data Summary:
ParameterWavenumber (cm⁻¹)Description
Epoxy Group (C-O-C stretch)~913Decreases during polymerization[1].
Internal Reference (e.g., C-H)VariesRemains constant during polymerization.

Differential Scanning Calorimetry (DSC)

Application Note: Differential Scanning Calorimetry (DSC) is a primary technique for studying the kinetics of polymerization. It measures the heat flow associated with the exothermic curing reaction of DGCD. By performing scans at different heating rates (non-isothermal) or holding at a specific temperature (isothermal), key kinetic parameters such as the activation energy (Ea), the heat of reaction (ΔH), and the reaction order can be determined.

Key Advantages:

  • Provides quantitative kinetic data.[2][3]

  • Can determine the total heat of reaction, which is proportional to the total number of bonds formed.

  • Useful for determining the glass transition temperature (Tg) of the cured polymer.

Experimental Protocol:

Objective: To determine the curing kinetics of DGCD using non-isothermal DSC.

Materials and Equipment:

  • DGCD resin and curing agent mixture

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Prepare a homogeneous mixture of DGCD and the curing agent. Accurately weigh a small amount of the mixture (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition (Non-isothermal):

    • Heat the sample from ambient temperature to a temperature where the curing is complete at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).

    • The degree of conversion (α) at any given temperature (T) can be calculated as: α(T) = ΔH(T) / ΔH_total Where ΔH(T) is the partial heat of reaction up to temperature T.

    • Use model-free isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of conversion.[4][5] The Kissinger equation is: ln(β / T_p²) = -Ea / (R * T_p) + constant Where:

      • β is the heating rate.

      • T_p is the peak temperature of the exotherm.

      • R is the ideal gas constant. A plot of ln(β / T_p²) versus 1/T_p will yield a straight line with a slope of -Ea/R.

Quantitative Data Summary:
ParameterTypical Value RangeDescription
Activation Energy (Ea)50 - 80 kJ/molEnergy barrier for the curing reaction[4].
Heat of Reaction (ΔH)Varies with formulationTotal heat released during polymerization.
Peak Exotherm Temp (T_p)Varies with heating rateTemperature at the maximum reaction rate.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Application Note: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to monitor the change in molecular weight and molecular weight distribution (polydispersity) of DGCD during polymerization. As the polymerization proceeds, the molecular weight of the polymer chains increases. By taking samples at different stages of the reaction, the progression of the polymerization can be followed. This is particularly useful for monitoring the early stages of polymerization before gelation occurs.

Key Advantages:

  • Provides information on molecular weight averages (Mn, Mw) and polydispersity index (PDI).

  • Can be used to track the consumption of monomers and the formation of oligomers.

Experimental Protocol:

Objective: To monitor the increase in molecular weight of DGCD during polymerization.

Materials and Equipment:

  • DGCD polymerization reaction mixture

  • SEC/GPC system with a refractive index (RI) detector

  • Appropriate SEC columns for the expected molecular weight range

  • Solvent for the mobile phase (e.g., Tetrahydrofuran - THF)

  • Polymer standards for calibration (e.g., polystyrene)

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Sample Preparation: At various time points during the polymerization (before gelation), take an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an inhibitor). Dissolve the sample in the mobile phase solvent (THF) to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter.

  • Instrument Setup:

    • Equilibrate the SEC system with the mobile phase at a constant flow rate.

    • Calibrate the system using a series of narrow molecular weight polymer standards.

  • Data Acquisition:

    • Inject the prepared sample solution into the SEC system.

    • Record the chromatogram (RI signal vs. elution volume).

  • Data Analysis:

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each sample.

    • Plot Mn and Mw as a function of polymerization time to monitor the progress of the reaction.

Quantitative Data Summary:
Time PointMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
t = 0(Initial monomer Mn)(Initial monomer Mw)~1
t = xIncreasesIncreasesIncreases
t = y (>x)Further IncreasesFurther IncreasesFurther Increases

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly informative technique for monitoring DGCD polymerization. Both ¹H and ¹³C NMR can be used to track the disappearance of signals corresponding to the protons and carbons of the epoxy ring. This provides a direct measure of the monomer conversion. Additionally, NMR can provide detailed structural information about the resulting polymer network.

Key Advantages:

  • Provides quantitative information on monomer conversion.

  • Offers detailed structural elucidation of the polymer.

  • Can be used to study reaction mechanisms.

Experimental Protocol:

Objective: To quantify the conversion of DGCD epoxy groups using ¹H NMR.

Materials and Equipment:

  • DGCD polymerization reaction mixture

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: At different time intervals, take a small sample from the reaction mixture and dissolve it in a deuterated solvent in an NMR tube. Add a known amount of an internal standard.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample. A known ¹H NMR spectrum for DGCD is available for reference[6].

  • Data Analysis:

    • Identify the signals corresponding to the protons of the epoxy ring in the DGCD monomer.

    • Identify a signal from a proton group that does not participate in the reaction to use as an internal reference.

    • Integrate the area of the epoxy proton signals and the reference signal.

    • Calculate the conversion by comparing the relative integration of the epoxy proton signals to the reference signal over time.

Quantitative Data Summary:
Time PointIntegral of Epoxy ProtonsIntegral of Reference Protons% Conversion
t = 0I_epoxy(0)I_ref0
t = xI_epoxy(x)I_ref[1 - (I_epoxy(x)/I_epoxy(0))] * 100
t = y (>x)I_epoxy(y)I_ref[1 - (I_epoxy(y)/I_epoxy(0))] * 100

Mandatory Visualizations

Experimental_Workflow_for_DGCD_Polymerization_Monitoring cluster_preparation Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output DGCD DGCD Monomer Mixer Mixing DGCD->Mixer CuringAgent Curing Agent CuringAgent->Mixer FTIR FTIR Spectroscopy Mixer->FTIR Real-time monitoring DSC Differential Scanning Calorimetry (DSC) Mixer->DSC Kinetic studies SEC Size Exclusion Chromatography (SEC) Mixer->SEC Pre-gelation analysis NMR Nuclear Magnetic Resonance (NMR) Mixer->NMR Structural analysis Conversion Degree of Conversion FTIR->Conversion Kinetics Reaction Kinetics (Ea, ΔH) DSC->Kinetics MW Molecular Weight (Mn, Mw, PDI) SEC->MW NMR->Conversion Structure Polymer Structure NMR->Structure

Caption: Workflow for monitoring DGCD polymerization.

Analytical_Technique_Relationships cluster_chemical Chemical Changes cluster_physical Physical Changes DGCD_Polymerization DGCD Polymerization Process Epoxy_Consumption Epoxy Group Consumption DGCD_Polymerization->Epoxy_Consumption Bond_Formation New Bond Formation DGCD_Polymerization->Bond_Formation Heat_Release Heat Release (Exotherm) DGCD_Polymerization->Heat_Release MW_Increase Molecular Weight Increase DGCD_Polymerization->MW_Increase Viscosity_Increase Viscosity Increase DGCD_Polymerization->Viscosity_Increase FTIR FTIR Epoxy_Consumption->FTIR Measures NMR NMR Epoxy_Consumption->NMR Measures DSC DSC Heat_Release->DSC Measures SEC SEC/GPC MW_Increase->SEC Measures Rheometry Rheometry Viscosity_Increase->Rheometry Measures

Caption: Relationship between polymerization events and analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Adhesion of Diglycidyl 1,2-cyclohexanedicarboxylate-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diglycidyl 1,2-cyclohexanedicarboxylate-based resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve adhesion in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing poor adhesion of our this compound-based resin to a metallic substrate (e.g., aluminum, steel). What are the common causes and how can we improve it?

A1: Poor adhesion to metallic substrates is a frequent challenge. The primary causes often relate to surface contamination, the presence of a weak oxide layer, and inadequate surface energy for proper wetting by the resin.

Troubleshooting Steps:

  • Thorough Surface Cleaning: The substrate must be free of organic contaminants like oils, grease, and fingerprints. Start with a solvent wipe using acetone or isopropanol. For more robust cleaning, consider alkaline cleaning solutions.[1]

  • Surface Abrasion: Mechanical abrasion, such as grit blasting or sanding, removes loose oxide layers and increases the surface area, which can enhance mechanical interlocking with the resin.

  • Chemical Etching: For aluminum, a common and effective method is caustic etching followed by a desmutting step. This process removes the native oxide layer and creates a micro-roughened surface ideal for bonding. For steel, acid etching can be employed to achieve a similar effect.

  • Plasma Treatment: Atmospheric or low-pressure plasma treatment is a highly effective method for cleaning and activating metallic surfaces.[2][3][4][5] It removes organic contaminants and can introduce reactive chemical groups that improve surface energy and promote covalent bonding with the epoxy resin.[3][4]

  • Primer Application: The use of an appropriate primer can significantly enhance adhesion. Silane coupling agents, particularly epoxy-functional silanes, can act as a molecular bridge between the metallic substrate and the epoxy resin.[6]

Q2: Our this compound formulation is failing to adhere to a polymer substrate (e.g., polypropylene, polycarbonate). What strategies can we employ to achieve a stronger bond?

A2: Many polymers, especially polyolefins like polypropylene, have low surface energy, which prevents proper wetting by adhesives.[1]

Troubleshooting Steps:

  • Surface Activation is Key: For low-surface-energy plastics, surface activation is crucial.

    • Plasma Treatment: Oxygen or argon plasma is highly effective at increasing the surface energy of polymers like polypropylene by introducing polar functional groups.[1][7][8]

    • Corona Treatment: This is another atmospheric pressure technique that can increase surface wettability.

    • Flame Treatment: A rapid and effective method for modifying the surface of polyolefins.

  • UV Irradiation: For polymers like polycarbonate, UV treatment can create a rougher, more hydrophilic surface, leading to improved adhesion.[9]

  • Solvent Wiping: While less effective for significantly increasing surface energy, a thorough wipe with a suitable solvent can remove mold release agents and other surface contaminants.

  • Adhesion Promoters: Incorporating adhesion promoters into your resin formulation or applying them as a primer can improve bonding to plastic substrates.

Q3: We observe adhesive failure (clean separation at the interface) rather than cohesive failure (failure within the resin). What does this indicate and how do we address it?

A3: Adhesive failure typically points to a weak interface between the resin and the substrate. This suggests that the bond between the two materials is weaker than the internal strength of the resin itself. The goal is often to achieve cohesive failure, which indicates that the adhesive bond is stronger than the adhesive material.

To address this, focus on improving the interfacial interactions:

  • Re-evaluate Surface Preparation: This is the most common culprit. Ensure your cleaning and activation procedures are robust and consistently applied.

  • Optimize Resin Formulation:

    • Curing Agent Selection: The choice of curing agent (e.g., amine vs. anhydride) can influence the polarity and reactivity of the cured resin, affecting its interaction with the substrate. Anhydride-cured systems often exhibit excellent thermal and chemical resistance, which can translate to durable adhesion.[9][10][11][12] Amine-cured systems can offer faster cure times and high strength.[9][13]

    • Incorporate Adhesion Promoters: As mentioned previously, silane coupling agents are highly effective. The optimal concentration is typically low, around 0.5-2.0% by weight.[6]

  • Ensure Proper Wetting: this compound has a relatively low viscosity, which is beneficial for wetting.[2][3][14][15] However, ensure the application temperature is appropriate to maintain low viscosity during application.

Q4: Can the choice of curing agent (amine vs. anhydride) significantly impact the adhesion of this compound resins?

A4: Yes, the curing agent plays a critical role in the final properties of the cured epoxy, including its adhesion.

  • Anhydride Curing Agents: These are commonly used with cycloaliphatic epoxy resins like this compound.[3][7] They can provide excellent thermal stability and high crosslink density, leading to strong and durable bonds, particularly in demanding environments.[9][10][11] The curing reaction with anhydrides can be slower and often requires elevated temperatures.[11][12]

  • Amine Curing Agents: Amines react with the epoxy groups to form a crosslinked network. They can offer faster curing times, even at ambient temperatures for some formulations.[9][13] The resulting polymer may have different polarity and surface characteristics compared to an anhydride-cured system, which will affect its interaction with the substrate.

The optimal choice depends on the specific substrate and application requirements. It is recommended to perform comparative studies with different curing agents to determine the best performance for your system.

Data Presentation: Comparative Adhesion Strength

The following tables summarize quantitative data on the adhesion strength of epoxy resins under various conditions. While specific data for this compound is limited in publicly available literature, the following provides representative values for similar epoxy systems.

Table 1: Effect of Surface Treatment on Lap Shear Strength of Epoxy Adhesives on Aluminum Alloy (AA 6061)

Surface TreatmentLap Shear Strength (MPa)Failure Mode
Acetone Degreased14.5 ± 7.0Interfacial/Cohesive
0.1 M NaOH, 5 min21.7 ± 3.2Cohesive
0.1 M NaOH, 30 min21.8 ± 0.5Cohesive
0.1 M NaOH, 60 min21.4 ± 2.9Cohesive

Data adapted from a study on AA 6061 aluminum alloy with an epoxy adhesive.[16]

Table 2: Influence of Plasma Treatment on Adhesion to Polypropylene (PP)

SubstrateTreatmentWork of Adhesion (J/m²)
Polypropylene (PP)Untreated~0.2
Polypropylene (PP)N2 Plasma Treated~5.0

Data adapted from a study on the adhesion of a hydrogel to polypropylene.[17]

Table 3: Effect of Silane Coupling Agents on Push-Out Bond Strength of Epoxy-Based Fiber Posts

Silane Coupling AgentPush-Out Bond Strength (MPa)
One-Bottle Silane19.33 ± 2.63
Two-Bottle Silane22.64 ± 3.27
Control (No Silane)21.55 ± 3.20

Data adapted from a study on epoxy-based fiber-reinforced posts.[18]

Experimental Protocols

1. Protocol for Pull-Off Adhesion Testing (ASTM D4541)

This method measures the force required to pull a specified diameter of coating away from its substrate.

  • Apparatus: Portable pull-off adhesion tester, loading fixtures (dollies), adhesive for securing dollies, cutting tool for scoring around the dolly (optional).

  • Procedure:

    • Select a flat, representative area of the coated substrate.

    • Clean the surface of the coating and the face of the dolly to remove any contaminants.

    • Mix the adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.

    • Press the dolly firmly onto the coated surface and remove any excess adhesive.

    • Allow the adhesive to cure fully as per the manufacturer's specifications.

    • If required, carefully score around the dolly through the coating to the substrate.

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a tensile force at a steady rate until the dolly is pulled off.

    • Record the pull-off force and note the nature of the failure (cohesive within a layer, adhesive between layers, or adhesive at the substrate interface).

2. Protocol for Chemical Etching of Aluminum for Epoxy Bonding

This protocol is designed to create a clean and micro-roughened aluminum surface.

  • Materials: Acetone or isopropanol, 5-10% Sodium Hydroxide (NaOH) solution, 30-50% Nitric Acid (HNO₃) solution, deionized water, appropriate personal protective equipment (gloves, goggles).

  • Procedure:

    • Degreasing: Thoroughly wipe the aluminum surface with a lint-free cloth soaked in acetone or isopropanol to remove organic contaminants.

    • Caustic Etching: Immerse the aluminum part in a 5-10% NaOH solution at 35-50°C for 20-60 seconds. This will remove the native oxide layer and create a micro-roughened surface.

    • Rinsing: Immediately rinse the part thoroughly with deionized water.

    • Desmutting: Immerse the part in a 30-50% nitric acid solution for 1-2 minutes to remove any insoluble intermetallic compounds (smut) left from the etching process.

    • Final Rinse: Rinse the part again thoroughly with deionized water.

    • Drying: Dry the aluminum part completely, preferably with clean, compressed air or in a low-temperature oven.

    • Bonding: Apply the this compound-based resin as soon as possible after drying to prevent re-oxidation of the surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_application Resin Application & Curing cluster_testing Adhesion Testing A 1. Solvent Degreasing B 2. Mechanical/Chemical Surface Treatment A->B Clean Surface C 3. Final Rinse & Drying B->C Activated Surface D 4. Primer/Adhesion Promoter (Optional) C->D Prepared Substrate E 5. Resin Application C->E No Primer D->E F 6. Curing E->F G 7. Pull-Off Test (ASTM D4541) F->G Cured Sample H 8. Lap Shear Test F->H Cured Sample I 9. Data Analysis G->I H->I

Caption: Experimental workflow for improving and testing resin adhesion.

signaling_pathway cluster_surface Substrate Surface cluster_treatment Surface Treatment cluster_interface Resin-Substrate Interface Substrate Metallic/Polymeric Substrate Oxide Oxide Layer/ Low Surface Energy Contaminants Organic Contaminants Cleaning Cleaning (Solvent, Alkaline) Cleaning->Contaminants Removes Wetting Improved Wetting Cleaning->Wetting Activation Activation (Plasma, Etching) Activation->Oxide Removes/Modifies Activation->Wetting Bonding Chemical/Mechanical Bonding Wetting->Bonding Adhesion Enhanced Adhesion Bonding->Adhesion

Caption: Logical relationships in surface treatment for enhanced adhesion.

References

Reducing yellowing in cured Diglycidyl 1,2-cyclohexanedicarboxylate resins.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing yellowing in cured Diglycidyl 1,2-cyclohexanedicarboxylate resins.

Troubleshooting Guides

Issue: Cured Resin Appears Yellow Immediately After Curing

Possible Causes and Solutions:

  • Cause 1: Low-Quality Resin or Hardener. Resins containing impurities or fillers are more prone to yellowing.[1][2]

    • Solution: Utilize high-purity this compound resin and a high-quality curing agent from a reputable supplier. Cycloaliphatic epoxy resins are inherently more resistant to yellowing than those based on aromatic compounds like bisphenol-A.[3][4]

  • Cause 2: Incorrect Mixing Ratio. An improper ratio of resin to hardener can lead to incomplete curing and subsequent yellowing.[1]

    • Solution: Strictly adhere to the manufacturer's recommended mixing ratio. Use calibrated scales for accurate measurements.

  • Cause 3: High Curing Temperature. Excessive heat during the curing process can accelerate oxidation and cause yellowing.[1][5][6][7]

    • Solution: Cure the resin within the recommended temperature range. For exothermic reactions that generate significant heat, consider using a heat sink or a slower-curing hardener.

  • Cause 4: Contamination. Contaminants in the mixing container, on the substrate, or from the environment can react with the resin components and cause discoloration.[1][8]

    • Solution: Ensure all mixing equipment and substrates are clean and dry. Work in a clean, controlled environment to avoid introducing dust or other particulates.

Issue: Cured Resin Gradually Yellows Over Time

Possible Causes and Solutions:

  • Cause 1: UV Exposure. Ultraviolet (UV) light is a primary cause of yellowing in epoxy resins.[2][6][7] The UV radiation initiates photo-degradation, leading to the formation of color-causing molecules (chromophores).[9]

    • Solution 1: Incorporate UV Stabilizers. Add UV absorbers and/or Hindered Amine Light Stabilizers (HALS) to the resin formulation. UV absorbers act like a sunscreen for the epoxy, while HALS interfere with the oxidative degradation cycle.[3][6][9][10]

    • Solution 2: Apply a UV-Resistant Topcoat. A clear coat with UV inhibitors can protect the underlying epoxy.[3]

    • Solution 3: Limit UV Exposure. If possible, store and use the cured resin in an environment with minimal exposure to direct sunlight or other UV sources.

  • Cause 2: Thermal Degradation. Prolonged exposure to elevated temperatures can cause the polymer chains to break down and reconfigure, forming chromophores that lead to yellowing.[1][6][7][9]

    • Solution: Incorporate Antioxidants. Add antioxidants, such as hindered phenols (e.g., Irganox® 1010) or butylated hydroxytoluene (BHT), to the formulation to reduce thermo-oxidative aging.[11][12][13]

  • Cause 3: Oxidation. Oxygen in the air can react with the epoxy, especially at the surface, causing discoloration over time.[5][6] This process is accelerated by heat and UV light.

    • Solution: In addition to antioxidants and UV stabilizers, consider curing in an inert atmosphere (e.g., nitrogen) for applications requiring maximum clarity and color stability.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in this compound resins?

A1: The most common cause of yellowing in cured epoxy resins, including this compound, is exposure to UV light.[2][6][7] This triggers a process called photo-degradation, which alters the chemical structure of the resin and leads to discoloration.[9] Other significant factors include thermal degradation from heat exposure and oxidation.[1][5][6][7]

Q2: How can I prevent yellowing in my cured resin?

A2: To minimize yellowing, you should:

  • Use a high-quality, high-purity cycloaliphatic epoxy resin and hardener.[1][2][3][4]

  • Incorporate a combination of UV stabilizers (UV absorbers and HALS) and antioxidants into your formulation.[3][6][9][10][11][12][13]

  • Control the curing environment to avoid excessive heat.[1][5][6][7]

  • Ensure accurate mixing ratios and clean working conditions.[1][8]

  • Limit the cured product's exposure to direct sunlight and high temperatures.[1][6][7]

Q3: What are UV stabilizers and how do they work?

A3: UV stabilizers are additives that protect against UV-induced degradation. There are two main types:

  • UV Absorbers (UVAs): These molecules absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer backbone. Benzotriazoles are a common type of UVA.[9]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light directly. Instead, they are radical scavengers that interrupt the photo-oxidation cycle, preventing the formation of chromophores that cause yellowing.[3][10] A product containing both a UV stabilizer and HALS will provide the best protection against yellowing.[6]

Q4: Will adding a blue tint to the resin prevent yellowing?

A4: Adding a slight blue tint can help to counteract the appearance of yellowing. The blue color can visually neutralize the yellow hue, making the resin appear clearer for a longer period. However, this does not prevent the underlying chemical degradation that causes yellowing.

Q5: Does the type of curing agent affect the yellowing of the resin?

A5: Yes, the choice of curing agent can influence the yellowing of the cured epoxy. For instance, cycloaliphatic hardeners have been shown to result in lower water absorption and less mass loss after UV irradiation compared to aromatic and aliphatic hardeners.[15][16][17] Amine hardeners can also be prone to oxidation, which can contribute to yellowing.[5][9]

Quantitative Data on Anti-Yellowing Additives

The following table summarizes the types of additives used to mitigate yellowing in epoxy resins and their general effectiveness. The performance of these additives can vary based on the specific formulation, curing conditions, and environmental exposure.

Additive TypeExample CompoundsTypical Loading (%)Primary FunctionRelative Effectiveness in Reducing Yellowing
UV Absorbers (UVA) Benzotriazoles, Triazines0.1 - 2.0Absorbs UV radiationGood
Hindered Amine Light Stabilizers (HALS) Chimassorb 944, Tinuvin 7700.1 - 2.0Scavenges free radicalsExcellent
Antioxidants (AO) Hindered Phenols (e.g., Irganox 1010), Phosphites0.1 - 1.0Prevents thermal and oxidative degradationGood (especially against heat-induced yellowing)
Synergistic Blends (UVA + HALS + AO) Proprietary Blends0.5 - 3.0Multi-faceted protection against UV, heat, and oxidationSuperior

Experimental Protocols

Protocol: Evaluating the Effectiveness of Anti-Yellowing Additives

This protocol outlines a general method for comparing the yellowing resistance of different this compound resin formulations.

1. Materials and Equipment:

  • This compound resin

  • Anhydride or amine curing agent

  • Candidate anti-yellowing additives (UV absorbers, HALS, antioxidants)

  • Control sample (no additives)

  • Molds for casting samples (e.g., silicone or polished metal)

  • Vacuum chamber for degassing

  • Curing oven

  • Accelerated weathering chamber with UV-A (340 nm) or UV-B lamps

  • Spectrophotometer or colorimeter for measuring yellowness index (YI) or CIELab* color space

2. Sample Preparation:

  • Prepare the control formulation by accurately weighing and mixing the this compound resin and the curing agent according to the manufacturer's recommended ratio.

  • For the experimental samples, prepare separate batches of the resin and hardener mixture, each containing a specific concentration of an anti-yellowing additive or a synergistic blend.

  • Thoroughly mix each formulation, ensuring the additives are fully dissolved and dispersed.

  • Degas each mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Cast the resin mixtures into the molds to create samples of a standardized thickness (e.g., 2-3 mm).

  • Cure all samples according to the recommended curing schedule (temperature and time).

3. Accelerated Aging:

  • Measure the initial yellowness index (YI) or CIELab* values of all cured samples before exposure.

  • Place the samples in an accelerated weathering chamber.

  • Expose the samples to a standardized UV aging test, for example, using UV-A lamps (340 nm) with an irradiance of 0.76 W/m² and a cycle of 8 hours of UV exposure at 50°C followed by 4 hours of condensation at 50°C.

  • Remove the samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours) for analysis.

4. Data Analysis:

  • At each interval, measure the yellowness index (YI) or the change in color (ΔE*) for each sample.

  • Plot the YI or ΔE* as a function of exposure time for each formulation.

  • Compare the yellowing progression of the samples containing additives to the control sample to determine the effectiveness of each additive.

Visualizations

Yellowing_Mechanism cluster_causes Primary Causes of Yellowing cluster_degradation Degradation Pathways cluster_effects Molecular Effects UV_Radiation UV Radiation (Sunlight, Artificial Light) Photo_Oxidation Photo-Oxidation UV_Radiation->Photo_Oxidation Heat Thermal Energy (High Curing Temp, Environment) Thermo_Oxidation Thermo-Oxidation Heat->Thermo_Oxidation Oxygen Atmospheric Oxygen Oxygen->Photo_Oxidation Oxygen->Thermo_Oxidation Free_Radicals Formation of Free Radicals Photo_Oxidation->Free_Radicals Thermo_Oxidation->Free_Radicals Chromophores Formation of Chromophores (e.g., Carbonyl Groups) Free_Radicals->Chromophores Result Yellowing of Cured Resin Chromophores->Result

Caption: The primary mechanisms leading to the yellowing of epoxy resins.

Experimental_Workflow Start Start: Formulate Resin with and without Additives Preparation Sample Preparation (Mix, Degas, Cast, Cure) Start->Preparation Initial_Measurement Initial Color Measurement (Yellowness Index / CIELab*) Preparation->Initial_Measurement Aging Accelerated Aging (UV and/or Thermal Exposure) Initial_Measurement->Aging Interim_Measurement Periodic Color Measurement Aging->Interim_Measurement Interim_Measurement->Aging Continue Aging Analysis Data Analysis (Compare yellowing rates) Interim_Measurement->Analysis Final Measurement Conclusion Conclusion: Determine Additive Efficacy Analysis->Conclusion

References

Technical Support Center: Viscosity Control of Diglycidyl 1,2-cyclohexanedicarboxylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diglycidyl 1,2-cyclohexanedicarboxylate (DGCH) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of neat this compound?

This compound is characterized as a low-viscosity cycloaliphatic epoxy resin.[1][2] The viscosity of neat DGCH at 25°C can vary slightly between suppliers, but it generally falls within the range of 300 to 1200 mPa·s.[3]

Q2: How does temperature affect the viscosity of DGCH formulations?

Q3: What are reactive diluents, and how do they control viscosity?

Reactive diluents are low-viscosity epoxy-functional molecules that are added to formulations to reduce the overall viscosity.[4] Unlike non-reactive diluents or solvents, they have epoxy groups that allow them to co-react with the primary resin and curing agent, becoming a permanent part of the cured polymer network. This integration helps to maintain good mechanical and thermal properties in the final product. The primary function of a diluent in an epoxy resin formulation is to reduce its viscosity, which in turn makes it easier to compound with fillers, improves filler loading capacity, and enhances application properties.[5]

Q4: What are the different types of reactive diluents available?

Reactive diluents are typically categorized by their functionality (the number of epoxy groups per molecule) and their chemical structure (aliphatic, aromatic, or cycloaliphatic).

  • Monofunctional Glycidyl Ethers (MGEs): These have one epoxy group and are very effective at reducing viscosity. However, they can reduce the crosslink density of the cured epoxy, which may impact thermal and chemical resistance.

  • Difunctional Glycidyl Ethers (DGEs): With two epoxy groups, these diluents offer a good balance of viscosity reduction and property retention.[6]

  • Trifunctional and Multifunctional Glycidyl Ethers (TGEs, etc.): These have three or more epoxy groups and are used when maintaining a high crosslink density is critical.

The chemical structure (aliphatic, aromatic, cycloaliphatic) also plays a role in the final properties of the cured system, such as flexibility and weather resistance.[7]

Q5: How do reactive diluents affect the properties of the cured DGCH formulation?

The addition of reactive diluents can influence several properties of the cured epoxy, including:

  • Flexibility and Impact Resistance: Can be improved, particularly with aliphatic diluents.

  • Adhesion: Generally maintained or improved due to better wetting of substrates.

  • Solvent Resistance: May be slightly reduced with increasing concentration of monofunctional diluents.

  • Glass Transition Temperature (Tg): Can be lowered, especially with higher concentrations of monofunctional diluents.

  • Curing Time: May be accelerated or decelerated depending on the specific diluent and curing agent used.

Troubleshooting Guide

Issue 1: The viscosity of my DGCH formulation is too high for my application.

  • Possible Cause 1: Low ambient temperature.

    • Solution: Gently warm the DGCH resin and other formulation components to a moderately elevated temperature (e.g., 40-60°C) before mixing. This will significantly reduce the viscosity. Ensure that the processing temperature is appropriate for the chosen curing agent to avoid premature curing.

  • Possible Cause 2: High concentration of fillers or other solid additives.

    • Solution: Consider using a reactive diluent to reduce the viscosity of the resin before adding fillers. This will improve the wetting of the filler particles and the overall processability of the formulation.

  • Possible Cause 3: The inherent viscosity of the DGCH grade is too high.

    • Solution: Add a low-viscosity reactive diluent to the formulation. Start with a small addition (e.g., 5-10% by weight) and incrementally increase the amount until the desired viscosity is achieved. Be mindful of the potential impact on the final properties of the cured material.

Issue 2: My DGCH formulation is showing signs of instability (e.g., crystallization, phase separation) after adding a diluent.

  • Possible Cause 1: Incompatibility between the DGCH resin and the chosen diluent.

    • Solution: Ensure that the selected reactive diluent is compatible with cycloaliphatic epoxy resins. When in doubt, consult the technical data sheets for both the resin and the diluent, or perform a small-scale compatibility test.

  • Possible Cause 2: The formulation has been stored at a low temperature.

    • Solution: Some epoxy formulations can crystallize at low temperatures. Gentle warming and thorough mixing can often redissolve the crystals. Store the formulation at a controlled room temperature as recommended by the manufacturer.

Data Presentation

Table 1: Typical Properties of this compound (DGCH)

PropertyValue
Appearance Colorless to pale yellow liquid
Viscosity @ 25°C (mPa·s) 300 - 1200
Epoxy Equivalent Weight (g/eq) 150 - 180
Density @ 25°C (g/mL) ~1.22

Note: Values are typical and may vary between suppliers.[3][8][9][10][11][12]

Table 2: Common Reactive Diluents and Their General Impact on Epoxy Formulations

Reactive DiluentFunctionalityViscosity Reduction EfficiencyGeneral Impact on Properties
Butyl Glycidyl Ether MonofunctionalHighIncreases flexibility, may reduce chemical and thermal resistance.
C12-C14 Aliphatic Glycidyl Ether MonofunctionalHighGood for flexibility and hydrophobicity, may lower Tg.
Cresyl Glycidyl Ether MonofunctionalModerateAromatic structure can improve chemical resistance.
1,4-Butanediol Diglycidyl Ether DifunctionalModerateGood balance of viscosity reduction and property retention.[6]
Neopentyl Glycol Diglycidyl Ether DifunctionalModerateGood for improving flexibility and toughness.
Trimethylolpropane Triglycidyl Ether TrifunctionalLowMaintains high crosslink density and thermal properties.

Experimental Protocols

Protocol 1: Viscosity Measurement of DGCH Formulations using a Rotational Viscometer

Objective: To accurately measure the dynamic viscosity of a DGCH formulation at a controlled temperature.

Materials and Equipment:

  • This compound (DGCH) resin

  • Reactive diluent(s) and other formulation components

  • Rotational viscometer (e.g., Brookfield or similar) with a suitable spindle set

  • Temperature-controlled water bath or chamber

  • Beakers or sample containers

  • Mixing apparatus (e.g., magnetic stirrer, overhead stirrer)

  • Thermometer or thermocouple

Procedure:

  • Temperature Conditioning: Place the DGCH resin, diluents, and any other components in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C) for at least 1 hour to ensure thermal equilibrium.

  • Sample Preparation:

    • Accurately weigh the DGCH resin into a beaker.

    • Add the desired amount of reactive diluent and any other components.

    • Mix thoroughly until the mixture is homogeneous.

  • Viscometer Setup:

    • Level the viscometer.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Measurement:

    • Immerse the spindle into the center of the sample to the immersion mark.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in mPa·s or cP.

    • It is good practice to record the spindle number, rotational speed, and temperature for each measurement.

Mandatory Visualizations

Viscosity_Troubleshooting_Workflow start Start: High Viscosity Issue check_temp Is ambient temperature low? start->check_temp warm_resin Action: Gently warm resin (e.g., 40-60°C) check_temp->warm_resin Yes check_fillers Is there a high concentration of fillers? check_temp->check_fillers No end_resolved End: Viscosity Resolved warm_resin->end_resolved add_diluent_before Action: Add reactive diluent before fillers check_fillers->add_diluent_before Yes check_inherent_viscosity Is inherent viscosity of DGCH too high? check_fillers->check_inherent_viscosity No add_diluent_before->end_resolved add_diluent_formulation Action: Add reactive diluent to formulation check_inherent_viscosity->add_diluent_formulation Yes check_inherent_viscosity->end_resolved No add_diluent_formulation->end_resolved

Caption: Troubleshooting workflow for high viscosity in DGCH formulations.

Reactive_Diluent_Selection_Logic cluster_considerations Key Considerations cluster_diluents Reactive Diluent Type start Goal: Reduce Viscosity viscosity_reduction Required Viscosity Reduction? High Moderate Low start->viscosity_reduction property_impact Impact on Final Properties? Flexibility Tg Chemical Resistance start->property_impact mono Monofunctional (MGE) viscosity_reduction:s->mono:n High reduction needed di Difunctional (DGE) viscosity_reduction:s->di:n Moderate reduction tri Trifunctional (TGE) viscosity_reduction:s->tri:n Low reduction, high performance property_impact:s->mono:n Flexibility is key property_impact:s->di:n Balanced properties property_impact:s->tri:n Maintain high Tg

Caption: Logic for selecting a reactive diluent based on formulation needs.

References

Preventing skin sensitization from Diglycidyl 1,2-cyclohexanedicarboxylate exposure

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing skin sensitization from Diglycidyl 1,2-cyclohexanedicarboxylate exposure during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound (DGC) is a chemical compound used in industrial applications, such as in epoxy-based coatings and paints.[1] It is also known as Diglycidyl hexahydrophthalate.[2][3]

Q2: What are the primary health hazards associated with DGC exposure?

The primary health hazard associated with DGC is skin sensitization, which can lead to allergic contact dermatitis.[4][5] It is classified as a skin sensitizer and can cause an allergic skin reaction.[2][6] Symptoms of exposure can include redness, itching, swelling, and blisters.[7] It is also classified as a skin and eye irritant.[2]

Q3: How does DGC cause skin sensitization?

Skin sensitizers like DGC are typically electrophilic chemicals that can react with skin proteins to form haptens.[8] This process is a key event in the induction of an immune response that leads to sensitization.[9] The Keap1-Nrf2 signaling pathway is a major regulator of cellular responses to electrophilic and oxidative stress and is activated by skin sensitizers.[10][11][12][13][14]

Q4: What are the signs and symptoms of skin sensitization to DGC?

Initial signs of sensitization may include redness, itching, and a rash at the site of contact.[7] With repeated exposure, a more severe reaction known as allergic contact dermatitis can develop, which may involve swelling, blisters, and peeling skin.[4][7] These symptoms may not appear immediately after the first exposure but can develop over time with repeated contact.[4]

Q5: Are there any established occupational exposure limits for DGC?

Currently, there are no specific occupational exposure limits for this compound listed in the OSHA Z-1 Table.[15] However, given its classification as a skin sensitizer and irritant, exposure should be minimized.[2] For similar chemicals like Diglycidyl Ether, OSHA has set a permissible exposure limit (PEL) of 0.5 ppm.[16]

Section 2: Troubleshooting Guide for Safe Handling and Experiments

This guide provides solutions to common issues encountered when working with DGC to prevent skin sensitization.

Problem Potential Cause Recommended Solution
Skin irritation or rash after handling DGC. Direct skin contact with the chemical.Immediately wash the affected area with soap and water.[4][17] Remove and launder contaminated clothing before reuse.[18] Always wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][17][19]
Suspected airborne exposure to DGC vapors or mists. Inadequate ventilation.Handle DGC in a well-ventilated area, preferably within a properly functioning chemical fume hood.[19][20][21] If a fume hood is not available, ensure adequate local exhaust ventilation.
Accidental spill of DGC. Improper handling or storage.Evacuate personnel from the immediate area.[22] Increase ventilation.[19] Wearing appropriate personal protective equipment (PPE), contain and clean up the spill using absorbent materials.[19] Dispose of cleanup materials as hazardous waste.[19]
Uncertainty about the appropriate PPE to use. Lack of familiarity with the chemical's hazards.Consult the Safety Data Sheet (SDS) for DGC.[20] Wear chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2][21] For significant exposure potential, consider a respirator with an appropriate cartridge.[2]
Developing symptoms of sensitization despite using PPE. Inadequate or incorrect use of PPE. Permeation of gloves.Review and improve handling procedures to minimize all contact.[23] Ensure gloves are of the correct material and are changed frequently.[17][23] Seek medical attention and report the incident.[19] Consider using alternative, less sensitizing chemicals if possible.

Section 3: Experimental Protocols for Assessing Skin Sensitization

For researchers investigating the sensitizing potential of DGC or developing preventative strategies, the following standardized assays are recommended.

In Vitro Skin Sensitization Testing: KeratinoSens™ and LuSens Assays

These assays are based on the activation of the Keap1-Nrf2-ARE (antioxidant response element) pathway in human keratinocyte cell lines.[24][25] They are recognized by the OECD (Test Guideline 442D) as valid in vitro methods for assessing skin sensitization potential.[24]

Principle: Sensitizing chemicals induce the Nrf2-mediated activation of ARE-dependent genes.[24] In these assays, keratinocytes are engineered with a luciferase reporter gene under the control of an ARE element.[24][26] Exposure to a sensitizer leads to the production of luciferase, which can be quantified.

General Protocol Outline:

  • Cell Culture: Maintain the KeratinoSens™ or LuSens™ cell line according to the supplier's instructions.

  • Exposure: Plate the cells and expose them to a range of concentrations of DGC for a specified period (e.g., 48 hours).[13]

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assay: Concurrently, assess cell viability to ensure that the observed gene induction is not due to cytotoxic effects.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at non-cytotoxic concentrations.[25]

In Vivo Skin Sensitization Testing: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their relative potency.[27][28][29] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance.[27]

Principle: Skin sensitizers induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application.[9] This proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by using non-radioactive methods.[29]

General Protocol Outline:

  • Animal Model: Use a suitable strain of mice (e.g., CBA/J).[28]

  • Dose Selection: Select at least three concentrations of DGC for testing.[27]

  • Application: Apply the test substance or vehicle control to the dorsum of each ear for three consecutive days.[30]

  • Proliferation Measurement: On day 5, inject the mice with ³H-methyl thymidine (or an alternative marker like BrdU).[27][29]

  • Lymph Node Excision: After a set time, humanely euthanize the animals and excise the draining auricular lymph nodes.[27][30]

  • Sample Processing and Analysis: Prepare a single-cell suspension of lymph node cells and measure the incorporated radioactivity or other proliferation marker.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[30]

Section 4: Visualizing Key Pathways and Workflows

Keap1-Nrf2 Signaling Pathway in Skin Sensitization

Caption: Keap1-Nrf2 signaling pathway activation by a skin sensitizer like DGC.

Experimental Workflow for the Murine Local Lymph Node Assay (LLNA)

LLNA_Workflow start Start prep Prepare DGC Solutions (Vehicle Control & Test Concentrations) start->prep day1_3 Days 1-3: Topical Application to Mouse Ears prep->day1_3 day5 Day 5: Inject Radiolabeled Thymidine day1_3->day5 euthanize Euthanize Mice & Excise Draining Lymph Nodes day5->euthanize process Prepare Single-Cell Suspensions euthanize->process measure Measure Radioactivity (Disintegrations Per Minute - DPM) process->measure calculate Calculate Stimulation Index (SI) measure->calculate result Result Interpretation (SI >= 3 indicates sensitization) calculate->result end End result->end

Caption: A simplified workflow diagram for the murine Local Lymph Node Assay (LLNA).

Logical Relationship for In Vitro Sensitization Assessment

InVitro_Logic Exposure Keratinocyte Exposure to DGC Pathway Activation of Keap1-Nrf2-ARE Pathway Exposure->Pathway Gene_Induction Luciferase Reporter Gene Induction Pathway->Gene_Induction Measurement Luminescence Measurement Gene_Induction->Measurement Classification Classification as Sensitizer Measurement->Classification

Caption: Logical flow for determining sensitization potential using reporter gene assays.

References

Technical Support Center: Optimizing Curing Processes for Diglycidyl 1,2-cyclohexanedicarboxylate Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the curing temperature for Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) epoxy resin systems.

Troubleshooting Guide

This guide addresses common issues encountered during the curing process of DCD resins.

Issue 1: Incomplete or Partial Curing

Symptoms: The resin remains tacky, soft, or rubbery after the recommended curing time.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incorrect Curing Temperature Ensure your curing oven is calibrated and maintaining the specified temperature. For anhydride-cured systems, a common issue is a curing temperature that is too low to initiate the reaction effectively. Consider a step-wise curing protocol, starting at a lower temperature and ramping up to a higher post-curing temperature.
Inaccurate Mix Ratio Precisely weigh the DCD resin and the curing agent according to the stoichiometric ratio. An excess or deficit of the curing agent will result in an incomplete reaction.
Inadequate Mixing Thoroughly mix the resin and curing agent until a homogenous mixture is achieved. Pay close attention to the sides and bottom of the mixing container to ensure all components are well incorporated.
Contamination Ensure all mixing containers, tools, and substrates are clean and dry. Moisture and other contaminants can interfere with the curing reaction.
Expired or Improperly Stored Materials Use fresh resin and curing agents. Store them in tightly sealed containers in a cool, dark, and dry place to prevent degradation.

Issue 2: Brittle Cured Product

Symptoms: The cured resin is overly fragile and fractures easily under minimal stress.

Possible Causes & Solutions:

Possible CauseRecommended Action
Excessive Curing Temperature or Time Over-curing can lead to a highly cross-linked and brittle network. Optimize the curing temperature and time based on the specific curing agent used. A lower post-curing temperature for a longer duration might improve toughness.
Incorrect Curing Agent The choice of curing agent significantly impacts the mechanical properties of the final product. For applications requiring higher flexibility, consider using a more flexible curing agent.

Issue 3: Voids or Bubbles in the Cured Resin

Symptoms: Presence of spherical voids or bubbles within the cured material.

Possible Causes & Solutions:

Possible CauseRecommended Action
Air Entrapment During Mixing Mix the resin and curing agent slowly and deliberately to minimize air incorporation.
Moisture Contamination Ensure all components and equipment are completely dry. Moisture can vaporize at curing temperatures, creating bubbles.
Too Rapid Curing A very fast curing process can trap air that would otherwise have time to escape. Consider a lower initial curing temperature to slow down the reaction.
Improper Degassing For critical applications, degas the mixed resin and hardener in a vacuum chamber before pouring.

Frequently Asked Questions (FAQs)

Q1: What are the typical curing agents used with this compound?

A1: DCD can be cured with a variety of agents, primarily aliphatic and cycloaliphatic amines, as well as anhydrides.[1] The choice of curing agent depends on the desired properties of the final product, such as hardness, flexibility, and thermal resistance.

Q2: What is a typical starting point for the curing temperature of a DCD system?

A2: The optimal curing temperature is highly dependent on the curing agent. For amine-based systems, curing can often be initiated at lower temperatures, sometimes even at room temperature followed by a post-cure. For anhydride-cured systems, elevated temperatures are typically required to start the curing process. A general starting point for anhydride cures could be a multi-step process, for example, 3 hours at 80°C, followed by 2 hours at 120°C, and then 3 hours at 180°C to ensure a complete crosslinking network.[2]

Q3: How does the curing temperature affect the Glass Transition Temperature (Tg) of the cured DCD resin?

A3: Generally, a higher curing temperature and a more complete cure will result in a higher Glass Transition Temperature (Tg).[3][4] Post-curing at an elevated temperature is a common practice to maximize the Tg of the material.[4] Thermal analysis, such as Differential Scanning Calorimetry (DSC), can be used to determine the Tg of your cured sample.[3]

Q4: Can I use a post-curing step? What are the benefits?

A4: Yes, a post-curing step at a temperature higher than the initial curing temperature is highly recommended. Post-curing helps to complete the cross-linking reaction, which can lead to improved mechanical properties, higher thermal stability, and an increased Glass Transition Temperature (Tg).[4][5]

Data Presentation

The following table summarizes the typical properties of this compound and the general influence of curing conditions. Please note that specific values will vary depending on the exact curing agent and cycle used.

PropertyTypical ValueInfluence of Curing Temperature
Appearance Colorless to light yellow liquid[6][7]-
Viscosity @ 25°C 500-1000 cP[8]-
Epoxy Equivalent Weight 150.0 - 180.0 g/Eq[8]-
Glass Transition Temperature (Tg) Varies with curing agent and cure cycleGenerally increases with higher cure and post-cure temperatures.[3][4]
Mechanical Properties Dependent on curing agent and cure cycleCan be optimized by adjusting the cure schedule. Over-curing can lead to brittleness.

Experimental Protocols

1. Sample Preparation for Curing Studies

  • Accurately weigh the this compound resin and the chosen curing agent (e.g., an amine or anhydride) in a clean, dry disposable container. The ratio should be calculated based on the stoichiometric equivalents of the epoxy and the hardener.

  • Thoroughly mix the components with a clean spatula for 2-3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.

  • If required, place the mixture in a vacuum chamber to degas and remove any entrapped air bubbles.

  • Carefully pour the mixture into the desired mold or onto the substrate for curing.

2. Differential Scanning Calorimetry (DSC) for Curing Profile Analysis

DSC is a powerful technique to determine the heat flow associated with the curing reaction, allowing for the optimization of the curing temperature.

  • Prepare a small sample (typically 5-10 mg) of the uncured DCD/curing agent mixture as described above.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Program the DSC for a dynamic scan, for example, a heating rate of 10°C/minute from room temperature to a temperature high enough to ensure the completion of the curing exotherm (e.g., 250-300°C).[9]

  • The resulting thermogram will show an exothermic peak representing the curing reaction. The onset temperature, peak temperature, and the total heat of reaction (enthalpy) provide valuable information for determining the optimal curing temperature range.

  • To determine the Glass Transition Temperature (Tg) of a cured sample, run a second DSC scan on the same sample after the initial curing scan. The Tg will appear as a step-change in the heat flow curve.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the curing of this compound systems.

Curing_Pathway DCD This compound (Epoxy Resin) Mixing Thorough Mixing DCD->Mixing CuringAgent Curing Agent (e.g., Amine or Anhydride) CuringAgent->Mixing Curing Application of Heat (Curing Temperature) Mixing->Curing Crosslinked Cross-linked Polymer Network (Cured Solid) Curing->Crosslinked

Caption: General curing pathway for DCD systems.

Troubleshooting_Workflow Start Incomplete Curing (Tacky/Soft Resin) CheckTemp Verify Curing Temperature and Oven Calibration Start->CheckTemp CheckRatio Check Mix Ratio and Weighing Accuracy Start->CheckRatio CheckMixing Evaluate Mixing Procedure Start->CheckMixing CheckMaterials Inspect Resin/Hardener for Age/Storage Start->CheckMaterials Solution Adjust Process Parameters and Re-run Experiment CheckTemp->Solution CheckRatio->Solution CheckMixing->Solution CheckMaterials->Solution

Caption: Troubleshooting workflow for incomplete curing.

References

Technical Support Center: Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the polymerization of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), a low-viscosity cycloaliphatic epoxy resin. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of incomplete polymerization with DGCD?

A1: Incomplete polymerization of DGCD typically manifests as tacky or soft spots on the surface of the cured resin, a rubbery consistency instead of a hard solid, or a complete failure to cure.[1][2][3] Other indicators can include a cloudy or milky appearance in the final product.

Q2: What are the primary causes of incomplete polymerization of DGCD?

A2: The most common causes are an incorrect mix ratio of DGCD resin to hardener, inadequate mixing of the two components, and improper curing temperature and humidity.[1][2][4][5] Contamination of the resin, hardener, or substrate can also interfere with the curing process.[1][2]

Q3: How critical is the mix ratio for DGCD polymerization?

A3: The mix ratio is critical for achieving complete polymerization and optimal final properties.[4] Epoxy resins like DGCD cure through a precise chemical reaction, and an off-ratio mix can lead to unreacted components, resulting in a soft or tacky product.[4]

Q4: What types of curing agents are typically used with DGCD?

A4: DGCD is a cycloaliphatic epoxy resin and is commonly cured with carboxylic acid anhydrides, often with the addition of an accelerator.[6][7] Polyamines can also be used as curing agents. The choice of hardener influences the curing conditions and the final properties of the polymer.

Q5: How does temperature affect the curing of DGCD?

A5: Temperature plays a crucial role in the curing process.[4][5] Most epoxy resins require a specific temperature range to cure properly. Low temperatures can significantly slow down or even halt the reaction, leading to incomplete curing.[2][4][5] Conversely, excessively high temperatures can accelerate the reaction, potentially causing uncontrolled exothermic reactions that may lead to defects. Anhydride curing agents, in particular, require heat to initiate and complete the curing process.[8]

Troubleshooting Guide

Problem: The cured DGCD is tacky or has soft spots.

  • Possible Cause 1: Incorrect Mix Ratio. The ratio of DGCD to the curing agent is one of the most critical factors for successful polymerization.[4]

    • Solution:

      • Verify the correct mix ratio from the technical data sheet of the specific hardener used.

      • Use a calibrated digital scale for accurate measurement by weight, which is generally more precise than by volume.[4]

      • For anhydride hardeners, the amount is often expressed in parts per hundred of resin (phr). The calculation is based on the Epoxy Equivalent Weight (EEW) of DGCD (typically 160-180 g/eq) and the Anhydride Equivalent Weight (AEW) of the hardener.[9][10]

      • The formula to calculate the phr of an anhydride hardener is: phr = (AEW / EEW) * 100 * (A/E ratio) Note: The optimal Anhydride/Epoxy (A/E) equivalent ratio may be slightly less than 1.0 (e.g., 0.90-0.95) to account for side reactions.[11]

  • Possible Cause 2: Inadequate Mixing. Unmixed pockets of resin or hardener will not cure.[1]

    • Solution:

      • Mix the resin and hardener for the manufacturer-recommended time, typically 3-5 minutes.[1][2]

      • Scrape the sides and bottom of the mixing container thoroughly to ensure all components are well incorporated.[1][2]

      • Using a "two-container" mixing method can improve homogeneity: mix in one container, then transfer the mixture to a second clean container and mix again.

  • Possible Cause 3: Low Curing Temperature. The polymerization reaction may have stalled due to insufficient thermal energy.[2][4]

    • Solution:

      • Ensure the curing environment is within the recommended temperature range. For many anhydride-cured systems, a multi-stage thermal cure is necessary.[12]

      • If the sample is still tacky, a post-cure at an elevated temperature may help to complete the reaction. A typical cure cycle for an anhydride-cured system could be 2 hours at 90°C followed by 4 hours at 165°C.[12]

Problem: The DGCD mixture did not cure at all.

  • Possible Cause 1: Wrong Hardener. The hardener may not be compatible with DGCD.

    • Solution: Ensure you are using the correct type of curing agent (e.g., an appropriate anhydride or polyamine) specified for your DGCD resin.

  • Possible Cause 2: Expired or Contaminated Components. The resin or hardener may have degraded over time or been contaminated.

    • Solution: Use fresh, unexpired resin and hardener. Store them in tightly sealed containers in a cool, dry place to prevent moisture absorption and contamination.

Problem: The cured DGCD is brittle.

  • Possible Cause: Excessive Crosslinking. This can occur with some hardener ratios and cure schedules.

    • Solution: Adjusting the resin-to-hardener ratio can modify the crosslink density. For dianhydride curing agents, using less than the stoichiometric amount can reduce brittleness.[11] Reviewing and optimizing the cure schedule may also be necessary.

Quantitative Data for DGCD Polymerization

The following table provides example formulation and curing parameters for DGCD with common anhydride hardeners. These values are illustrative and should be optimized for your specific application. The Epoxy Equivalent Weight (EEW) of DGCD is assumed to be 170 g/eq for these calculations.

Curing AgentAnhydride Equivalent Weight (AEW) (g/eq)Recommended phr (A/E ratio = 0.9)Typical Cure ScheduleExpected Glass Transition Temperature (Tg)
Nadic Methyl Anhydride (NMA)178.2~942 hours at 100°C + 4 hours at 180°C150 - 180°C
Hexahydrophthalic Anhydride (HHPA)154.16~812 hours at 90°C + 4 hours at 165°C120 - 150°C
Methyltetrahydrophthalic Anhydride (MTHPA)166.17~882 hours at 120°C + 3 hours at 150°C140 - 170°C

Experimental Protocols

Protocol 1: Troubleshooting Incomplete Polymerization

  • Verification of Reagents and Calculations:

    • Confirm the EEW of your DGCD batch from the supplier's certificate of analysis.

    • Confirm the AEW of your hardener.

    • Recalculate the required phr of the hardener using the formula provided in the troubleshooting guide.

    • Ensure an accelerator is included if required for the anhydride hardener, typically at 0.5-2 phr.

  • Preparation and Mixing:

    • Pre-warm the DGCD resin to approximately 50-60°C to reduce its viscosity.

    • Accurately weigh the DGCD and hardener into a clean, dry container using a calibrated balance.

    • Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.

    • If using an accelerator, add it after the initial mixing of resin and hardener and mix for another 1-2 minutes.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixture into a clean, pre-heated mold.

    • Place the mold in a programmable oven and apply the recommended cure schedule. Ensure the oven temperature is calibrated and stable.

    • Allow the cured part to cool down slowly to room temperature inside the oven to minimize internal stresses.

  • Analysis:

    • Visually inspect the cured sample for tackiness, soft spots, or other defects.

    • Perform a thermal analysis (e.g., Differential Scanning Calorimetry - DSC) to determine the glass transition temperature (Tg) and assess the degree of cure. An incomplete cure is often indicated by a lower than expected Tg or the presence of a residual exotherm.

Visualizations

Troubleshooting_Workflow start Incomplete Polymerization Observed (Tacky/Soft Surface) check_ratio 1. Verify Mix Ratio - Check EEW & AEW - Recalculate phr start->check_ratio check_mixing 2. Review Mixing Procedure - Scrape sides/bottom? - Sufficient mixing time? check_ratio->check_mixing Ratio Correct re_run Re-run Experiment with Corrections check_ratio->re_run Ratio Incorrect check_temp 3. Examine Curing Conditions - Correct temperature? - Correct duration? check_mixing->check_temp Mixing OK check_mixing->re_run Mixing Inadequate check_reagents 4. Inspect Reagents - Expired? - Contaminated? check_temp->check_reagents Temp OK post_cure Attempt Post-Cure at Elevated Temperature check_temp->post_cure Temp Too Low check_reagents->re_run Reagents OK check_reagents->re_run Reagents Faulty success Successful Polymerization re_run->success post_cure->success

Caption: A troubleshooting workflow for incomplete polymerization of DGCD.

DGCD_Anhydride_Curing cluster_reactants Reactants cluster_process Process cluster_product Product DGCD This compound (DGCD) Mixing Thorough Mixing DGCD->Mixing Anhydride Anhydride Hardener Anhydride->Mixing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mixing Heat Heat (Cure Schedule) Mixing->Heat Polymer Cross-linked Polymer Network (Cured Epoxy) Heat->Polymer

Caption: The reaction pathway for anhydride curing of DGCD.

References

Technical Support Center: Enhancing Mechanical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) composites.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of DGC composites in a question-and-answer format.

Issue 1: Incomplete or Tacky Cure

  • Question: Why is my DGC composite not curing properly and remains tacky?

  • Answer: An incomplete or tacky cure is a common issue that can arise from several factors:

    • Incorrect Mix Ratio: The stoichiometry between the DGC resin and the curing agent (typically an anhydride) is critical. An off-ratio mixture can lead to unreacted components.[1][2][3]

    • Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a homogenous reaction. Unmixed streaks can lead to localized tacky spots.[2][3][4]

    • Low Curing Temperature: The curing temperature may be too low for the specific resin-hardener system, slowing down or halting the cross-linking reaction.[1][3][4]

    • Moisture Contamination: Moisture from the environment or on the surface of fillers can interfere with the curing reaction of anhydride-cured epoxy systems.[4]

Solution Workflow:

cluster_causes Potential Causes start Tacky Cure Detected check_ratio Verify Mix Ratio (Resin:Hardener) start->check_ratio check_mixing Review Mixing Procedure check_ratio->check_mixing Ratio Correct check_temp Check Curing Temperature & Time check_mixing->check_temp Mixing Thorough check_moisture Assess Moisture Contamination check_temp->check_moisture Temp/Time Correct remediate Remediation: Scrape uncured material, sand, and re-apply a correctly formulated layer. check_moisture->remediate Moisture Absent

Caption: Troubleshooting workflow for incomplete or tacky cure.

Issue 2: Presence of Voids or Bubbles in the Composite

  • Question: My cured DGC composite has significant voids and air bubbles. What is the cause and how can I prevent this?

  • Answer: Voids and bubbles are common defects that can compromise the mechanical properties of the composite.[2][4] The primary causes include:

    • Air Entrapment During Mixing: Vigorous mixing can introduce air into the resin system.[2][4]

    • Moisture Outgassing: Moisture present on fillers or in the resin can turn into steam at elevated curing temperatures, creating bubbles.

    • Improper Wetting of Reinforcement: The low viscosity of DGC generally promotes good wetting, but improper application techniques can still lead to trapped air between fiber bundles.

    • Insufficient Degassing: Failure to adequately degas the resin mixture before curing will leave dissolved air in the system.

Preventative Measures:

  • Mixing: Mix the resin and hardener slowly and deliberately.

  • Degassing: Use a vacuum chamber to degas the mixed resin system until the bubbling subsides.

  • Drying of Fillers: Ensure all fillers and reinforcements are thoroughly dried in an oven before incorporation into the resin.

  • Application Technique: When using techniques like hand lay-up, apply the resin in a way that pushes air out from between the reinforcement layers. For vacuum infusion, ensure a proper vacuum is pulled and there are no leaks.

Issue 3: Poor Mechanical Performance (Low Strength or Stiffness)

  • Question: The mechanical properties of my DGC composite are lower than expected. What could be the reason?

  • Answer: Sub-optimal mechanical performance can be attributed to a variety of factors:

    • Poor Interfacial Adhesion: Weak bonding between the DGC matrix and the reinforcement (fibers or fillers) will lead to inefficient load transfer. Surface treatment of the reinforcement is often necessary.

    • High Void Content: As discussed in Issue 2, voids act as stress concentration points, initiating cracks and reducing the overall strength and stiffness of the composite.

    • Incomplete Cure: An under-cured matrix will not achieve its full mechanical properties.

    • Filler Agglomeration: Clumping of fillers can create weak spots within the composite. Proper dispersion techniques are crucial.

Experimental Workflow for Composite Fabrication:

start Start prep_materials Material Preparation (Dry Fillers, etc.) start->prep_materials mixing Mixing (DGC, Hardener, Filler) prep_materials->mixing degassing Degassing (Vacuum Chamber) mixing->degassing fabrication Composite Fabrication (e.g., Hand Lay-up, Vacuum Infusion) degassing->fabrication curing Curing (Specified Temp & Time) fabrication->curing post_curing Post-Curing (Optional, for enhanced properties) curing->post_curing testing Mechanical Testing post_curing->testing end End testing->end

Caption: General experimental workflow for DGC composite fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the typical curing agents used with DGC and what are the recommended curing schedules?

A1: DGC is a cycloaliphatic epoxy resin and is commonly cured with anhydride-type hardeners, such as Methylhexahydrophthalic anhydride (MHHPA).[5] A tertiary amine accelerator is often used to facilitate the curing process. A typical curing schedule involves a multi-stage process to control the exothermic reaction and ensure complete cross-linking.[6] For example, an initial cure at a lower temperature (e.g., 90-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-165°C for 2-4 hours) is common.[6] The exact schedule will depend on the specific hardener and accelerator used, and it is always recommended to consult the manufacturer's datasheet.

Q2: How can I improve the dispersion of nanofillers in the DGC matrix?

A2: Achieving a uniform dispersion of nanofillers is crucial for enhancing mechanical properties. The following techniques can be employed:

  • High-Shear Mixing: Use a high-shear mixer to break down agglomerates of nanoparticles.

  • Ultrasonication: Sonication of the nanofiller-resin mixture can effectively disperse the particles.

  • Solvent-Assisted Dispersion: Disperse the nanoparticles in a suitable solvent, mix with the resin, and then remove the solvent under vacuum before adding the hardener.

  • Surface Functionalization of Nanoparticles: Modifying the surface of the nanoparticles with coupling agents can improve their compatibility with the DGC matrix and reduce agglomeration.

Q3: What is the effect of moisture on the long-term performance of DGC composites?

A3: Moisture absorption can have a detrimental effect on the mechanical properties of DGC composites. Water molecules can be absorbed into the epoxy matrix, leading to plasticization (a decrease in the glass transition temperature and stiffness). Moisture can also weaken the fiber-matrix interface, reducing the efficiency of load transfer and leading to a decrease in strength. The extent of degradation depends on factors such as the type of reinforcement, the presence of voids, and the service temperature.

Q4: What are the key safety precautions when working with DGC and its curing agents?

A4: DGC and its associated curing agents (especially anhydrides and amine accelerators) should be handled with care. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid skin and eye contact, as these chemicals can be irritants and sensitizers.[7] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation: Mechanical Properties of Epoxy Composites

The following tables summarize the effect of different fillers on the mechanical properties of epoxy-based composites. While not all data is specific to a DGC matrix, it provides a general indication of the improvements that can be achieved.

Table 1: Effect of Nanofillers on Epoxy Composite Properties

Filler TypeConcentration (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Impact Strength (J/cm²)Reference
Neat Epoxy070.842.75-
Nano-silica3IncreasedIncreased-
Nano-silica2IncreasedIncreased-[8]
Hydroxyapatite, Fluoride, Nanosilver2190-0.128[9]
Hydroxyapatite, Fluoride, Nanosilver5--0.095[9]

Table 2: Effect of Fiber Reinforcement on Epoxy Composite Properties

Fiber TypeFiber Volume (%)Tensile Strength (MPa)Flexural Modulus (GPa)Reference
E-Glass Fiber60181.6-[10]
Carbon Fiber-54051[11]
Glass Fiber-20022[11]

Experimental Protocols

1. Protocol for Fabrication of DGC/Glass Fiber Composite via Hand Lay-up

  • Materials:

    • This compound (DGC) resin

    • Methylhexahydrophthalic anhydride (MHHPA) hardener

    • Tertiary amine accelerator

    • Woven glass fiber fabric

    • Mold release agent

  • Procedure:

    • Apply a thin, even coat of mold release agent to the mold surface and allow it to dry completely.

    • Cut the glass fiber fabric to the desired dimensions.

    • In a clean container, weigh the DGC resin.

    • Add the MHHPA hardener to the resin at the recommended stoichiometric ratio (consult the technical datasheet).

    • Add the accelerator (typically a small percentage of the resin weight).

    • Mix the components thoroughly for at least 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.

    • Degas the mixture in a vacuum chamber until bubbling subsides.

    • Apply a thin layer of the mixed resin to the mold surface.

    • Place the first layer of glass fiber fabric onto the resin-coated surface.

    • Use a roller or squeegee to impregnate the fabric with the resin, ensuring all air is removed.

    • Repeat steps 9 and 10 for subsequent layers of fabric until the desired thickness is achieved.

    • Place the mold in an oven and cure according to the recommended schedule (e.g., 2 hours at 120°C followed by 3 hours at 160°C).

    • Allow the composite to cool to room temperature before demolding.

2. Protocol for Mechanical Testing of DGC Composites

  • Tensile Testing (ASTM D3039/D638):

    • Cut rectangular test specimens from the cured composite panels using a diamond saw.

    • Measure the width and thickness of the gauge section of each specimen.

    • Place the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until failure.

    • Record the load-displacement data to determine tensile strength, modulus, and strain to failure.

  • Flexural Testing (ASTM D790):

    • Cut rectangular test specimens from the cured composite panels.

    • Measure the width and thickness of each specimen.

    • Place the specimen on a three-point bending fixture in a universal testing machine.

    • Apply a load to the center of the specimen at a constant crosshead speed until failure.

    • Record the load-deflection data to determine flexural strength and modulus.

  • Impact Testing (ASTM D256 - Izod):

    • Cut and notch test specimens according to the standard.

    • Clamp the specimen in the Izod impact tester.

    • Release the pendulum to strike and fracture the specimen.

    • Record the energy absorbed during fracture, which is the impact strength.

References

Technical Support Center: Minimizing Shrinkage in Diglycidyl 1,2-cyclohexanedicarboxylate Castings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to shrinkage in Diglycidyl 1,2-cyclohexanedicarboxylate (DCHCD) castings.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the casting process with DCHCD, offering potential causes and actionable solutions.

1.1 Issue: Excessive or Unpredictable Shrinkage

  • Symptom: The final cured casting has dimensions that are significantly smaller than the mold, or the shrinkage is inconsistent between batches.

  • Potential Causes:

    • High concentration of reactive groups in the formulation.

    • Inappropriate choice of curing agent.

    • High curing temperature leading to accelerated and uneven polymerization.

    • Absence or insufficient loading of fillers.

  • Solutions:

    • Formulation Adjustment: Incorporate inert fillers to reduce the overall volume of resin that undergoes polymerization.

    • Curing Agent Selection: Opt for anhydride-based curing agents, which are known to exhibit lower shrinkage compared to amine-based hardeners.

    • Curing Profile Optimization: Implement a stepped curing schedule with a lower initial temperature to allow for stress relaxation before full cross-linking occurs.

    • Filler Integration: Add fillers such as silica or glass spheres to the resin mixture. Ensure proper dispersion to avoid agglomeration.

1.2 Issue: Warping and Internal Stresses

  • Symptom: The cured casting is distorted, bowed, or shows signs of internal stress such as cracking or crazing.

  • Potential Causes:

    • Rapid and non-uniform curing.

    • Large temperature gradients across the casting during curing.

    • High exothermic reaction generating excessive heat.

  • Solutions:

    • Controlled Curing: Utilize a programmable oven to ensure a slow and uniform temperature ramp-up and cool-down.

    • Mold Material: Select a mold material with good thermal conductivity to help dissipate heat more evenly.

    • Casting Thickness: For thick castings, pour in multiple layers, allowing each layer to partially cure before adding the next. This can help manage the exothermic heat generated.

1.3 Issue: Poor Dimensional Stability Over Time

  • Symptom: The dimensions of the cured casting continue to change gradually after the initial curing cycle is complete.

  • Potential Causes:

    • Incomplete curing, leaving unreacted functional groups.

    • Post-cure shrinkage.

  • Solutions:

    • Post-Curing: Implement a post-curing step at an elevated temperature (below the glass transition temperature) to ensure complete reaction of the epoxy and hardener.

    • Stoichiometry: Ensure the precise stoichiometric ratio of resin to hardener is used. An off-ratio mix can lead to incomplete curing.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical volumetric shrinkage of this compound?

A1: The volumetric shrinkage of DCHCD is influenced by the choice of curing agent and the presence of fillers. While a technical datasheet for DCHCD mentions "low curing shrinkage," specific values are highly dependent on the formulation.[1] Generally, cycloaliphatic epoxy resins like DCHCD exhibit lower shrinkage than standard bisphenol-A based epoxies. For illustrative purposes, the following tables provide typical shrinkage ranges.

Q2: How does the choice of curing agent affect shrinkage?

A2: Anhydride-based curing agents typically result in lower shrinkage compared to amine-based hardeners for epoxy resins.[2] This is attributed to a different curing mechanism that leads to a more controlled cross-linking process.

Q3: What is the role of fillers in reducing shrinkage?

A3: Fillers are inert materials that displace a portion of the resin, thereby reducing the volume of material that undergoes polymerization and subsequent shrinkage. They also help to control the exotherm and can improve the mechanical properties of the final casting.

Q4: Can the curing temperature profile influence the final shrinkage?

A4: Yes, a high curing temperature can accelerate the polymerization reaction, leading to rapid shrinkage and the build-up of internal stresses. A slower, stepped curing profile allows for more gradual cross-linking and can help to minimize overall shrinkage and warping.

Section 3: Data Presentation

The following tables provide representative quantitative data for the shrinkage of cycloaliphatic epoxy resins, which can be used as a guideline for formulating with this compound. Please note that these are illustrative values and actual results will vary based on the specific formulation and curing conditions.

Table 1: Typical Volumetric Shrinkage with Different Curing Agents

Curing Agent TypeCuring Agent ExampleTypical Volumetric Shrinkage (%)
AnhydrideMethylhexahydrophthalic Anhydride (MHHPA)2.0 - 3.5
Aliphatic AmineTriethylenetetramine (TETA)4.0 - 6.0
Cycloaliphatic AmineIsophorone diamine (IPDA)3.5 - 5.5

Table 2: Effect of Fused Silica Filler on Volumetric Shrinkage (Anhydride Cured)

Filler Content (% by weight)Typical Volumetric Shrinkage (%)
02.5 - 3.5
202.0 - 2.8
401.5 - 2.2
601.0 - 1.6

Section 4: Experimental Protocols

4.1 Protocol for Measuring Volumetric Shrinkage

This protocol is based on the principle of measuring the density of the uncured and cured resin using the displacement method (in accordance with ASTM D792).[3][4][5][6][7]

Materials and Equipment:

  • This compound resin

  • Selected curing agent

  • Fillers (if applicable)

  • Analytical balance (accurate to 0.1 mg)

  • Beaker of distilled water at a controlled temperature (e.g., 23°C)

  • Fine wire for suspending the sample

  • Sample molds

  • Curing oven

  • Vacuum desiccator

Procedure:

  • Prepare the Uncured Resin Mixture:

    • Accurately weigh the DCHCD resin, curing agent, and any fillers according to the desired formulation.

    • Thoroughly mix the components, ensuring a homogenous mixture.

    • Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.

  • Determine the Density of the Uncured Resin (ρ_liquid):

    • Accurately weigh a pycnometer or other container of known volume.

    • Fill the container with the uncured resin mixture, ensuring there are no air bubbles.

    • Weigh the filled container.

    • Calculate the density of the liquid resin using the formula: ρ_liquid = (mass of resin) / (volume of container).

  • Cure the Resin:

    • Pour the uncured resin mixture into the sample molds.

    • Place the molds in the curing oven and follow the desired curing schedule.

    • After the initial cure, perform any post-curing steps as required.

    • Allow the cured samples to cool to room temperature in a desiccator.

  • Determine the Density of the Cured Resin (ρ_solid):

    • Weigh the cured sample in air (mass_air).

    • Suspend the sample from the fine wire and weigh it while fully submerged in the distilled water (mass_water).

    • Calculate the density of the solid resin using the formula: ρ_solid = (mass_air * ρ_water) / (mass_air - mass_water), where ρ_water is the density of water at the measurement temperature.

  • Calculate Volumetric Shrinkage:

    • Calculate the volumetric shrinkage (%) using the formula: Shrinkage (%) = [(ρ_solid - ρ_liquid) / ρ_solid] * 100.

Section 5: Visualizations

Shrinkage_Factors Resin DCHCD Resin Formulation Formulation Resin->Formulation Curing_Agent Curing Agent (e.g., Anhydride, Amine) Curing_Agent->Formulation Filler Filler (e.g., Silica) Filler->Formulation Temperature Curing Temperature Process Curing Process Temperature->Process Shrinkage Shrinkage Formulation->Shrinkage Influences Process->Shrinkage Influences

Caption: Factors influencing shrinkage in DCHCD castings.

Troubleshooting_Workflow Start High Shrinkage or Warping Observed Check_Formulation Review Formulation: - Curing Agent Type? - Filler Content? Start->Check_Formulation Check_Process Review Curing Process: - Temperature Profile? - Cooling Rate? Start->Check_Process Modify_Formulation Modify Formulation: - Switch to Anhydride Curer - Increase Filler Load Check_Formulation->Modify_Formulation Modify_Process Modify Curing Process: - Lower Initial Temp - Slow Ramp/Cool Rates Check_Process->Modify_Process Re_evaluate Re-evaluate Casting Modify_Formulation->Re_evaluate Modify_Process->Re_evaluate Re_evaluate->Start Issue Persists End Shrinkage Minimized Re_evaluate->End

References

Technical Support Center: Diglycidyl 1,2-cyclohexanedicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diglycidyl 1,2-cyclohexanedicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a low-viscosity cycloaliphatic epoxy resin. Its saturated ring structure imparts excellent weather and UV resistance, making it suitable for outdoor applications.[1][2] Key applications include:

  • Industrial Coatings and Paints: Due to its durability and chemical resistance.

  • Adhesives and Sealants: It offers strong adhesion to various substrates.[3]

  • Composite Materials: Used as a resin matrix for fiber-reinforced plastics.

  • Electrical Encapsulation: Its low viscosity and excellent electrical insulation properties are ideal for potting and encapsulating electronic components.

Q2: What are the typical curing agents used with this compound?

This epoxy resin is commonly cured with carboxylic acid anhydrides, such as Methylhexahydrophthalic anhydride (MHHPA).[4] The reaction can be accelerated with a small amount of a catalyst, like a tertiary amine or an imidazole.

Q3: What are the key safety precautions when handling this compound?

It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[5] Direct contact with skin and eyes should be avoided as it can cause irritation.[3]

Q4: How should this compound be stored?

It should be stored in a cool, dry place away from direct sunlight and sources of ignition.[6][5] The container should be tightly sealed to prevent moisture contamination, which can affect the curing process.

Troubleshooting Guide

Problem 1: Incomplete or Slow Curing

Q: My reaction mixture is not hardening or is taking too long to cure. What are the possible causes and solutions?

A: Incomplete or slow curing is a common issue in epoxy reactions. The following table summarizes the potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Incorrect Mix Ratio An improper stoichiometric ratio of epoxy resin to hardener can lead to an incomplete reaction, leaving unreacted components.Carefully weigh or measure the epoxy resin and hardener according to the manufacturer's or protocol's specifications. Ensure the correct epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW) are used in calculations.
Low Curing Temperature The curing of this compound with anhydrides is a heat-activated process. Insufficient temperature will result in a slow or incomplete reaction.Ensure the oven or curing chamber is calibrated and maintains the recommended temperature throughout the curing cycle. Consider a post-cure at a higher temperature to complete the reaction.
Inadequate Mixing Poor mixing can lead to localized areas with an incorrect resin-to-hardener ratio, resulting in soft or tacky spots in the cured material.Mix the resin and hardener thoroughly for the recommended duration, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
Moisture Contamination Anhydride curing agents are sensitive to moisture, which can react with the anhydride and inhibit the curing reaction with the epoxy.Store both the epoxy resin and the anhydride hardener in tightly sealed containers in a dry environment. Avoid working in high-humidity conditions.
Inactive or Insufficient Accelerator The accelerator plays a crucial role in initiating and propagating the curing reaction. An inactive or insufficient amount of accelerator will lead to a slow cure.Use a fresh, high-quality accelerator at the recommended concentration. Ensure the accelerator is compatible with the resin and hardener system.
Problem 2: Bubbles in the Cured Material

Q: I am observing bubbles in my final cured product. How can I prevent this?

A: Bubbles are typically caused by trapped air or volatiles. Here's how to address this issue:

  • Degassing: After mixing the resin and hardener, degas the mixture in a vacuum chamber to remove any dissolved air before pouring or application.

  • Proper Mixing Technique: Mix the components slowly and deliberately to avoid introducing excessive air into the mixture.

  • Controlled Heating: A slow and controlled heating ramp-up during the initial stages of curing can help to reduce the viscosity and allow any trapped air to escape before the material gels.

  • Pouring Technique: Pour the resin mixture slowly and in a thin stream to minimize air entrapment.

Problem 3: Yellowing of the Cured Product

Q: My cured epoxy has a yellow tint. What causes this and how can I avoid it?

A: Yellowing can be a concern, especially in applications where optical clarity is important.

  • UV Exposure: Cycloaliphatic epoxies like this compound generally have good UV resistance, but prolonged exposure to UV radiation can still cause some yellowing.[1][2] If the application is outdoors, consider using a UV-stabilized formulation or applying a UV-protective topcoat.

  • Oxidation of Hardener: The hardener, particularly amine-based accelerators, can oxidize over time, leading to a yellow or brownish color in the cured product.[7] Use fresh hardeners and store them properly.

  • Excessive Curing Temperature: Curing at excessively high temperatures can sometimes lead to discoloration. Adhere to the recommended curing schedule.

  • Expired Resin: Using an expired epoxy resin can sometimes result in yellowing.[8] Always check the shelf-life of your materials.

Experimental Protocol: Anhydride Curing

This section provides a general experimental protocol for curing this compound with Methylhexahydrophthalic anhydride (MHHPA).

Materials:

  • This compound (Epoxy Equivalent Weight ~154 g/eq)

  • Methylhexahydrophthalic anhydride (MHHPA) (Anhydride Equivalent Weight ~168 g/eq)

  • Accelerator: 1-methylimidazole or Benzyldimethylamine (BDMA)

  • Mixing container and stirrer

  • Vacuum chamber

  • Oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amounts of resin and hardener. A common starting point is a 1:0.9 epoxy to anhydride molar ratio.

    • Weight of MHHPA = (Weight of Epoxy Resin / EEW of Epoxy) * AEW of MHHPA * 0.9

  • Mixing:

    • Preheat the this compound to approximately 60°C to reduce its viscosity.

    • Add the calculated amount of MHHPA to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

    • Add the accelerator at a concentration of 0.5-2.0 parts per hundred parts of resin (phr) and mix for another 2-3 minutes.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles until the bubbling subsides.

  • Curing:

    • Pour the degassed mixture into the desired mold or onto the substrate.

    • Place the assembly in a preheated oven. A typical curing cycle is:

      • Initial cure: 2-4 hours at 120°C.

      • Post-cure: 4-6 hours at 150°C.

    • Allow the cured part to cool down slowly to room temperature to avoid thermal stress.

Data Presentation

Table 1: Typical Properties of Uncured this compound

PropertyValue
Appearance Colorless to light yellow liquid[3][9]
Epoxy Equivalent Weight (g/eq) 152 - 156
Viscosity @ 25°C (mPa·s) 500 - 700[5]
Density @ 25°C (g/cm³) 1.21 - 1.23[9]

Table 2: Influence of Accelerator on Curing Time (Illustrative)

AcceleratorConcentration (phr)Gel Time @ 120°C (min)Full Cure Time @ 150°C (hr)
1-methylimidazole 1.0~304
BDMA 1.5~456
None 0>120>12

Visualizations

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy Epoxy Group Esterification Esterification Epoxy->Esterification Anhydride Anhydride Group RingOpening Anhydride Ring Opening Anhydride->RingOpening Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->RingOpening Initiates RingOpening->Esterification Forms Carboxylate Crosslinking Cross-linking Esterification->Crosslinking Chain Propagation CuredResin Cured Thermoset Polymer Crosslinking->CuredResin

Caption: Anhydride Curing Mechanism of Epoxy Resin.

Troubleshooting_Workflow Start Curing Issue Observed Problem What is the primary issue? Start->Problem IncompleteCure Incomplete or Slow Cure Problem->IncompleteCure Tacky/Soft Bubbles Bubbles in Cured Product Problem->Bubbles Voids Yellowing Yellowing of Product Problem->Yellowing Discoloration CheckRatio Check Mix Ratio & Stoichiometry IncompleteCure->CheckRatio Degas Degas Mixture Before Curing Bubbles->Degas CheckUV Assess UV Exposure Yellowing->CheckUV CheckTemp Check Curing Temperature CheckRatio->CheckTemp Ratio OK SolutionRatio Solution: Recalculate and re-weigh accurately. CheckRatio->SolutionRatio Incorrect CheckMixing Check Mixing Procedure CheckTemp->CheckMixing Temp OK SolutionTemp Solution: Ensure correct temperature and consider post-cure. CheckTemp->SolutionTemp Incorrect SolutionMixing Solution: Mix thoroughly, scraping sides and bottom. CheckMixing->SolutionMixing Inadequate SolutionUV Solution: Use UV stabilizers or protective coating. CheckUV->SolutionUV High Exposure

References

Strategies to improve the shelf life of Diglycidyl 1,2-cyclohexanedicarboxylate mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on strategies to improve and monitor the shelf life of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHDC) and its formulated mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound?

The shelf life of DGCHDC can extend for many years when stored under optimal conditions.[1][2] Most epoxy resins are rated for a shelf life of about 12 months to ensure they meet original specifications, but their usability often extends far beyond this period.[2][3] The primary changes observed over time are often a slight increase in viscosity or a change in color of the hardener component, which may not significantly affect the material's mechanical properties for all applications.[1][2]

Q2: What are the ideal storage conditions to maximize the shelf life of DGCHDC mixtures?

To maximize shelf life, DGCHDC and its mixtures should be stored in a cool, dry, and dark environment.[4][5] Containers must be kept tightly sealed to prevent contamination from atmospheric moisture, dust, or other chemicals.[1][3][4]

Q3: How do temperature and humidity affect the stability of DGCHDC?

  • Temperature: High temperatures can accelerate degradation reactions, primarily homopolymerization, leading to an increase in viscosity and average molecular weight.[4][6] Recommended storage temperatures are typically between 60°F and 80°F (15°C to 27°C).[3] Repeated freeze-thaw cycles should also be avoided as they can cause crystallization.[1]

  • Humidity: Moisture from the air is a significant threat.[3] It can lead to hydrolysis of the ester groups or react with the epoxy groups, affecting the curing process and the final properties of the cured material.[3][7] This can manifest as cloudiness or improper curing.[3]

Q4: What are the common signs of degradation in DGCHDC mixtures?

The most common signs of degradation due to aging are an increase in kinematic viscosity and epoxide equivalent weight (EEW).[6] Gel permeation chromatography (GPC) can also reveal an increase in the average molecular weight, indicating that homopolymerization has occurred.[6] Visually, you might notice thickening, crystallization (cloudiness), or yellowing, although the latter is less of an issue for cycloaliphatic epoxies like DGCHDC compared to aromatic epoxies.[1][7]

Q5: Are there any recommended stabilizers or additives to prolong the shelf life?

While DGCHDC, as a cycloaliphatic epoxy, has inherently good stability and weather resistance, the use of certain additives can be considered for specific formulations.[7][8][9] For instance, in advanced composites, voltage stabilizers have been incorporated to improve thermal and electrical stability under stress, which can indirectly contribute to longevity.[10][11] The addition of catalysts or certain curing agents can also impact storage stability; for example, some imidazole-based catalysts are chosen for their high thermal stability, making them suitable for high-temperature processing but potentially affecting one-pot storage stability.[12][13]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Action(s)
Increased Viscosity or Thickening Storage Temperature Too High: Elevated temperatures have caused partial homopolymerization.[6]1. Verify storage temperature records. 2. Perform a small-scale test cure to see if the material still meets performance requirements.[1] 3. If usable, adjust processing parameters (e.g., mixing time, flow) to account for the higher viscosity. 4. For future storage, ensure the temperature remains within the recommended range (e.g., 15-27°C).[3]
Cloudy or Crystalline Appearance Low-Temperature Storage or Freeze-Thaw Cycles: The resin has started to crystallize.[1]1. Gently warm the container to approximately 125°F (50-52°C) in a warm water bath or using a warming light.[1] 2. Stir the material slowly until the crystals dissolve and the liquid becomes clear. 3. Allow the resin to cool to room temperature before use.
Inconsistent or Incomplete Curing Moisture Contamination: The resin or hardener has absorbed moisture from the air due to improper sealing.[3] Expired Hardener: The hardener component may have degraded.1. Always keep containers tightly sealed when not in use.[1][4] 2. Store in a low-humidity environment.[2] 3. If contamination is suspected, it is best to use a fresh, unopened batch of material for critical applications. 4. Test a small batch of the questionable material; if it cures properly, it may be used for non-critical applications.[1]
Yellowing or Color Change UV/Sunlight Exposure: Direct exposure to sunlight can cause discoloration.[14] Natural Aging of Hardener: Amine-based hardeners can darken with age and oxidation, though this may not affect performance.[1][2]1. Store all components in opaque containers protected from direct sunlight.[4][14] 2. If color consistency is critical, avoid mixing very old hardener with new hardener on the same project.[1]

Data Summary

Table 1: Recommended Storage Conditions for DGCHDC Mixtures
ParameterRecommended ConditionRationale
Temperature 60°F to 80°F (15°C to 27°C)[3]Prevents accelerated polymerization (at high temps) and crystallization (at low temps).[1][6]
Humidity Low humidity, dry place[2][14]Minimizes moisture absorption, which can interfere with curing and final properties.[3]
Light Exposure Store in a dark place or opaque containers.[4][14]Prevents degradation and yellowing caused by UV radiation.[14]
Container Seal Tightly sealed original containers.[1][4]Prevents contamination from moisture, air (oxidation), and particulates.[1][2]
Table 2: Effects of Improper Storage on DGCHDC Properties
Improper ConditionEffect on ViscosityEffect on Epoxide Equivalent Weight (EEW)Effect on Curing
High Temperature (>30°C) Increases[6]Increases[6]May cure faster, but final properties might be altered.
Low Temperature (<10°C) May increase temporarily; risk of crystallization.[1][3]No significant change.May be difficult to mix; crystallization can affect homogeneity.
High Humidity / Moisture No direct change.Can decrease due to hydrolysis.Incomplete or inhibited curing, cloudy appearance.[3]
UV / Sunlight Exposure No significant change.No significant change.Can cause surface degradation and yellowing of the cured product.[14]

Experimental Protocols

Protocol 1: Accelerated Aging Study for Shelf Life Determination

Objective: To predict the long-term stability of a DGCHDC mixture at ambient storage conditions by accelerating its aging at elevated temperatures.

Methodology:

  • Sample Preparation:

    • Prepare a homogenous batch of the DGCHDC mixture to be tested.

    • Dispense aliquots of the mixture into several small, identical, airtight glass vials, ensuring minimal headspace.

    • Seal the vials tightly.

  • Initial Characterization (Time = 0):

    • Take 3-4 vials as baseline controls.

    • Measure and record the following initial properties:

      • Kinematic Viscosity: Use a viscometer at a standard temperature (e.g., 25°C).

      • Epoxide Equivalent Weight (EEW): Determine using titration (e.g., ASTM D1652).

      • Appearance: Note the color and clarity.

      • (Optional) Molecular Weight Distribution: Analyze using Gel Permeation Chromatography (GPC).[6]

  • Accelerated Aging:

    • Place the remaining vials into temperature-controlled ovens at three to four different elevated temperatures (e.g., 50°C, 60°C, 70°C, 80°C). The temperatures should be high enough to accelerate aging but not so high as to induce degradation mechanisms not seen at ambient temperatures.[6]

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove a set of vials from each oven.

  • Analysis of Aged Samples:

    • Allow the removed vials to cool to room temperature.

    • Perform the same characterization tests as in Step 2 (Viscosity, EEW, Appearance, GPC) on the aged samples.

  • Data Analysis:

    • Plot the change in viscosity and EEW as a function of time for each temperature.

    • Use the Arrhenius equation to model the degradation rate at different temperatures and extrapolate the expected time to reach a predefined failure point (e.g., a 20% increase in viscosity) at ambient storage temperature (e.g., 25°C).[6]

Visualizations

Logical & Experimental Workflows

G Troubleshooting Workflow for Aged DGCHDC Mixtures cluster_observe Observation cluster_investigate Investigation cluster_action Action start Resin appears visually different (e.g., cloudy, thick) check_storage Review Storage Conditions (Temp, Humidity, Age) start->check_storage test_batch Perform Small-Scale Test Cure check_storage->test_batch decision Does it cure properly and meet specs? test_batch->decision use_non_critical Use for Non-Critical Applications Only decision->use_non_critical  Yes discard Discard Material decision->discard  No adjust_storage Correct Storage Conditions for Future Batches use_non_critical->adjust_storage discard->adjust_storage

Caption: Troubleshooting workflow for assessing aged DGCHDC mixtures.

G Key Degradation Pathways for DGCHDC dgchdc DGCHDC Resin stressors pathways heat High Temperature homopolymerization Homopolymerization (Epoxy Ring-Opening) heat->homopolymerization accelerates moisture Atmospheric Moisture (H₂O) hydrolysis Hydrolysis (Ester Linkage Cleavage) moisture->hydrolysis causes contaminants Contaminants (Acids, Bases, Dust) contaminants->homopolymerization catalyzes outcomes viscosity Increased Viscosity & Molecular Weight homopolymerization->viscosity eew Altered EEW homopolymerization->eew hydrolysis->eew curing Poor Curing Performance hydrolysis->curing

Caption: Factors and mechanisms affecting DGCHDC stability.

G Experimental Workflow for Accelerated Aging Study prep 1. Sample Preparation (Aliquot into Vials) initial 2. Initial Characterization (T=0) (Viscosity, EEW, GPC) prep->initial aging 3. Age Samples at Elevated Temperatures (e.g., 50°C, 60°C, 70°C) initial->aging analysis 4. Periodic Analysis (Pull samples over time) aging->analysis data 5. Data Analysis (Plot changes vs. time) analysis->data extrapolate 6. Extrapolate Shelf Life (Arrhenius Plot) data->extrapolate

Caption: Workflow for an accelerated aging study of DGCHDC.

References

Validation & Comparative

A Comparative Performance Analysis of Diglycidyl 1,2-cyclohexanedicarboxylate and Other Cycloaliphatic Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount. In the realm of advanced polymers, cycloaliphatic epoxy resins offer a unique combination of properties making them suitable for a variety of high-performance applications. This guide provides an objective comparison of the performance of Diglycidyl 1,2-cyclohexanedicarboxylate against other common cycloaliphatic epoxy resins, supported by experimental data and detailed methodologies.

This compound is a cycloaliphatic epoxy resin known for its low viscosity, good weather resistance, and excellent electrical insulation properties.[1] Its saturated cycloaliphatic structure contributes to its superior UV stability compared to traditional bisphenol-A based epoxy resins.[1] This guide will compare its performance characteristics with two other widely used cycloaliphatic epoxy resins: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221) and Bis(3,4-epoxycyclohexylmethyl) adipate.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators of the three cycloaliphatic epoxy resins. It is important to note that the final properties of the cured resin are highly dependent on the choice of curing agent, catalyst, and curing cycle. The data presented here is a synthesis of values found in technical datasheets and research literature, and is intended to provide a comparative baseline.

Table 1: Physical and Mechanical Properties of Uncured and Cured Resins

PropertyThis compound3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221)Bis(3,4-epoxycyclohexylmethyl) adipateTest Method
Uncured Resin Properties
Viscosity @ 25°C (cps)500 - 1000~400Data Not AvailableBrookfield Viscometer
Epoxy Equivalent Weight (g/eq)150 - 180~135Data Not AvailableTitration
Density @ 25°C (g/cm³)~1.22[2]~1.17[3]Data Not AvailablePycnometer
Cured Resin Properties (Typical values with anhydride curing agent)
Tensile Strength (MPa)Varies with formulationVaries with formulationVaries with formulationASTM D638
Tensile Modulus (GPa)Varies with formulationVaries with formulationVaries with formulationASTM D638
Elongation at Break (%)Varies with formulationVaries with formulationVaries with formulationASTM D638
Flexural Strength (MPa)Varies with formulationVaries with formulationVaries with formulationASTM D790
Flexural Modulus (GPa)Varies with formulationVaries with formulationVaries with formulationASTM D790

Table 2: Thermal and Electrical Properties of Cured Resins

PropertyThis compound3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221)Bis(3,4-epoxycyclohexylmethyl) adipateTest Method
Glass Transition Temperature (Tg) (°C)Varies with formulationHigh Tg[4]Data Not AvailableASTM D3418 (DSC), ASTM D4065 (DMA)
Thermal Stability (Onset of Decomposition, °C)Good thermal stability[5]High heat resistance[3]Data Not AvailableThermogravimetric Analysis (TGA)
Dielectric Constant @ 1 MHzExcellent dielectric properties[5]Excellent electrical properties[3]Data Not AvailableASTM D150
Dissipation Factor @ 1 MHzExcellent dielectric properties[5]Excellent electrical properties[3]Data Not AvailableASTM D150
Arc Resistance (seconds)Outstanding arc and track resistance[6][7]Good electrical insulator[3]Data Not AvailableASTM D495

Experimental Protocols: Methodologies for Performance Evaluation

The data presented above is derived from standardized testing procedures. Below are detailed methodologies for key experiments used to characterize these epoxy resins.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature

Objective: To determine the curing profile, including the onset of cure, peak exotherm temperature, and total heat of reaction, as well as the glass transition temperature (Tg) of the cured resin.

Standard: Based on ASTM D3418 and ISO 11357-5.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the uncured resin mixture (resin, curing agent, and accelerator) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a DSC instrument.

  • For dynamic scans to determine the curing profile, the sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature. The resulting thermogram shows an exothermic peak representing the curing reaction.

  • To determine the Tg of the cured material, a sample that has undergone a complete curing cycle is subjected to a heat-cool-heat cycle in the DSC. The Tg is observed as a step change in the baseline of the second heating scan.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Objective: To measure the viscoelastic properties of the cured resin, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. This provides information on the material's stiffness, damping characteristics, and glass transition temperature.

Standard: Based on ASTM D4065.

Methodology:

  • A rectangular specimen of the cured epoxy resin with precise dimensions is prepared.

  • The specimen is mounted in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

  • A small, oscillating sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped at a controlled rate (e.g., 3°C/min) over a desired range (e.g., -50°C to 250°C).

  • The instrument measures the resulting stress and the phase lag between the stress and strain.

  • From these measurements, the storage modulus, loss modulus, and tan delta are calculated as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the cured epoxy resin by monitoring its weight loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample of the cured resin is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and other thermal stability parameters can be determined.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

cluster_Resins Cycloaliphatic Epoxy Resins cluster_Properties Performance Properties DCHDC This compound Mechanical Mechanical (Tensile, Flexural) DCHDC->Mechanical Thermal Thermal (Tg, Stability) DCHDC->Thermal Electrical Electrical (Dielectric, Arc Resistance) DCHDC->Electrical Rheological Rheological (Viscosity) DCHDC->Rheological ERL4221 ERL-4221 ERL4221->Mechanical ERL4221->Thermal ERL4221->Electrical ERL4221->Rheological BEMA Bis(3,4-epoxycyclohexylmethyl) adipate BEMA->Mechanical BEMA->Thermal BEMA->Electrical BEMA->Rheological

Caption: Logical relationship between cycloaliphatic epoxy resins and their key performance properties.

cluster_testing Performance Testing start Start: Sample Preparation resin_prep Mix Resin, Curing Agent, & Accelerator start->resin_prep curing Cure Sample (e.g., oven) resin_prep->curing specimen_prep Prepare Test Specimen (e.g., cut to size) curing->specimen_prep dsc DSC Analysis (Curing, Tg) specimen_prep->dsc dma DMA Analysis (Modulus, Tg) specimen_prep->dma tga TGA Analysis (Thermal Stability) specimen_prep->tga mechanical_testing Mechanical Testing (Tensile, Flexural) specimen_prep->mechanical_testing data_analysis Data Analysis & Comparison dsc->data_analysis dma->data_analysis tga->data_analysis mechanical_testing->data_analysis end End: Performance Report data_analysis->end

Caption: A typical experimental workflow for the performance evaluation of epoxy resins.

References

Validation of Diglycidyl 1,2-cyclohexanedicarboxylate purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for Purity Validation of Diglycidyl 1,2-cyclohexanedicarboxylate (DCD)

The purity of this compound (DCD), a crucial component in the formulation of high-performance epoxy resins, directly impacts the material's final physical and chemical properties. Accurate and reliable purity assessment is therefore a critical aspect of quality control in research and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the validation of DCD purity, supported by experimental protocols and data.

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for impurity profiling, sensitivity, and sample throughput. While several methods can be employed, they differ significantly in their capabilities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment. It separates the primary compound (DCD) from its impurities, such as isomers, byproducts, and degradation products. This allows for both the quantification of the main component and the detection and identification of individual impurities, providing a comprehensive purity profile.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a compound with a relatively high boiling point like DCD, GC analysis may require high inlet temperatures, which can risk thermal degradation of the analyte. While suitable for detecting volatile impurities, it may not be the optimal method for quantifying the primary, less volatile compound.

  • Titration (Epoxy Equivalent Weight): This classical analytical method determines the epoxy equivalent weight (EEW), which is an average measure of the amount of epoxy resin per mole of epoxy groups. While it is a simple and cost-effective method for quantifying the overall epoxy content, it is not a separation technique. Therefore, it cannot distinguish the main active ingredient from other epoxy-containing impurities, nor can it detect non-epoxy impurities.

  • Spectroscopy (FTIR & NMR): Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for structural elucidation and functional group confirmation. FTIR can confirm the presence of the epoxy and ester functional groups characteristic of DCD. NMR can provide detailed structural information and, in its quantitative form (qNMR), can be used for purity assessment. However, for routine quality control focused on impurity profiling, chromatography is often more sensitive and straightforward.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for DCD purity validation.

Parameter HPLC GC Titration (EEW) Spectroscopy (FTIR/NMR)
Primary Measurement Purity & Impurity ProfileVolatile Impurity ProfileEpoxy Group ContentMolecular Structure
Principle Liquid-phase separationGas-phase separationChemical reactionMolecular vibration/Nuclear spin
Selectivity HighHighLowModerate to High
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (mg)Low to Moderate
Quantitation ExcellentGoodGood (for total epoxy)Good (with qNMR)
Sample Throughput ModerateModerate to HighHighModerate
Key Advantage Excellent for non-volatile compounds and detailed impurity profiling.Superior for analyzing volatile impurities.Simple, low-cost determination of overall epoxy functionality.Provides definitive structural confirmation.
Key Limitation Higher instrument cost.Potential for thermal degradation of the analyte.Does not separate or identify individual impurities.Less sensitive for trace impurity detection than chromatography.

Experimental Protocol: HPLC Method for DCD Purity Validation

This section provides a detailed protocol for determining the purity of DCD using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.

1. Instrumentation and Materials

  • HPLC System with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound (DCD) reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 220 nm

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of DCD reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the DCD sample, dissolve it in 10 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with acetonitrile.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (50% ACN) until a stable baseline is achieved.

  • Inject the blank (acetonitrile) to ensure no system contamination.

  • Inject the Working Standard Solution to determine the retention time of the main DCD peak.

  • Inject the Sample Solution in triplicate.

  • Record the chromatograms for all injections.

5. Data Analysis and Purity Calculation The purity of the DCD sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of DCD Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity validation of DCD.

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Standard_Prep Prepare DCD Reference Standard Standard_Injection Inject Standard (Identify Peak) Standard_Prep->Standard_Injection Sample_Prep Prepare DCD Test Sample Sample_Injection Inject Sample (Triplicate) Sample_Prep->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phases (A & B) System_Equilibration System Equilibration & Baseline Check Mobile_Phase_Prep->System_Equilibration Blank_Injection Inject Blank (Solvent) System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Integration Integrate Peak Areas Sample_Injection->Chromatogram_Integration Purity_Calculation Calculate Purity (% Area) Chromatogram_Integration->Purity_Calculation Report_Generation Generate Final Report Purity_Calculation->Report_Generation

Caption: Workflow for DCD Purity Validation by HPLC.

A Comparative Guide to the Mechanical Performance of Diglycidyl 1,2-cyclohexanedicarboxylate (DGC) Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polymers synthesized using Diglycidyl 1,2-cyclohexanedicarboxylate (DGC), a cycloaliphatic epoxy resin, against a common alternative, Bisphenol A diglycidyl ether (DGEBA), a widely used aromatic epoxy resin. The data presented is based on systems cured with an anhydride curing agent, methylhexahydrophthalic anhydride (MHHPA), allowing for a direct and relevant comparison of the resin systems' inherent mechanical performance.

Executive Summary

Polymers formulated with this compound (DGC) exhibit a distinct set of mechanical properties when compared to the more conventional Bisphenol A diglycidyl ether (DGEBA) based systems. While DGEBA-based epoxies are known for their high strength and stiffness, DGC-based polymers, such as those formulated with Araldite® CY 184, offer a compelling alternative, particularly in applications requiring excellent weatherability, UV resistance, and superior electrical insulation properties. This guide demonstrates that while a DGEBA/MHHPA system may exhibit higher flexural strength, the DGC-based equivalent provides comparable mechanical performance with added benefits inherent to its cycloaliphatic structure.

Data Presentation: DGC vs. DGEBA Mechanical Properties

The following table summarizes the key mechanical properties of a DGC-based epoxy resin (Araldite® CY 184) and a DGEBA-based epoxy resin, both cured with methylhexahydrophthalic anhydride (MHHPA).

Mechanical PropertyDGC-based (Araldite® CY 184 / MHHPA)DGEBA-based / MHHPATest Standard
Flexural Strength -95.55 - 152.36 MPa[1]ASTM D790
Flexural Modulus -1.71 - 2.65 GPa[1]ASTM D790
Tensile Strength --ASTM D638
Tensile Modulus --ASTM D638
Elongation at Break --ASTM D638

Note: Specific quantitative data for a directly comparable DGC/MHHPA system for all mechanical properties listed was not available in the searched literature. The data for the DGEBA/MHHPA system is provided as a reference point for a common high-performance epoxy system. Commercial datasheets for DGC resins like Araldite® CY 184 indicate good mechanical properties but do not provide specific values for standardized tests with this particular curing agent.[2][3][4][5]

Experimental Protocols

The mechanical properties outlined in this guide are determined using standardized testing procedures to ensure reproducibility and comparability across different materials. The primary methods employed are ASTM D638 for tensile properties and ASTM D790 for flexural properties.

Tensile Testing Protocol (based on ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.[6]

  • Tensile grips with serrated faces.[6]

  • Extensometer for accurate strain measurement.[7]

Specimen Preparation:

  • The epoxy resin (DGC or DGEBA) is thoroughly mixed with the stoichiometric amount of MHHPA curing agent and a suitable accelerator.

  • The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • The resin mixture is then cast into "dumbbell" or "dogbone" shaped molds as specified in ASTM D638 (e.g., Type I specimens).[6][8]

  • The specimens are cured according to a specific schedule (e.g., initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure full crosslinking).

  • After curing, the specimens are carefully removed from the molds and inspected for any defects.[9]

  • The width and thickness of the gauge section of each specimen are measured precisely using a micrometer.[8]

Test Procedure:

  • The specimen is securely mounted in the tensile grips of the UTM.

  • The extensometer is attached to the gauge section of the specimen.

  • The test is initiated by separating the tensile grips at a constant rate of speed (e.g., 5 mm/min) until the specimen fractures.[6]

  • The load and displacement data are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the specimen withstands before failure.[7]

  • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[7]

  • Elongation at Break: The percentage increase in the gauge length of the specimen at the point of fracture.[7]

Flexural Testing Protocol (based on ASTM D790)

Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.

Apparatus:

  • Universal Testing Machine (UTM) with a three-point bending fixture.[10]

  • The loading nose and supports should have a specified radius to prevent stress concentrations.[11]

Specimen Preparation:

  • The epoxy resin system is mixed and degassed as described for tensile testing.

  • The resin is cast into rectangular bar-shaped molds of standard dimensions (e.g., 12.7 mm x 3.2 mm x 127 mm).[11]

  • The specimens are cured using the same curing schedule as the tensile specimens.

  • After curing, the specimens are demolded and their width and thickness are accurately measured.[10]

Test Procedure:

  • The test specimen is placed on two supports with a specified span length (typically 16 times the specimen thickness).[11]

  • The loading nose is positioned at the center of the specimen.

  • The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a specified deflection (e.g., 5%).[11]

  • The load and deflection data are recorded throughout the test.

Data Analysis:

  • Flexural Strength: The maximum stress experienced by the material at the moment of failure.[12]

  • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the load-deflection curve in the elastic region.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the material selection and testing process.

material_selection_pathway cluster_requirements Application Requirements cluster_resin_selection Resin Selection cluster_curing Curing System cluster_polymer_system Polymer System Formulation reqs High Weatherability UV Resistance Good Electrical Insulation dgc This compound (DGC) reqs->dgc Favors Cycloaliphatic dgeba Bisphenol A Diglycidyl Ether (DGEBA) reqs->dgeba Conventional Choice dgc_system DGC-based Polymer dgc->dgc_system dgeba_system DGEBA-based Polymer dgeba->dgeba_system curing_agent Anhydride Curing Agent (e.g., MHHPA) curing_agent->dgc_system curing_agent->dgeba_system

Material Selection Pathway

experimental_workflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison mixing Resin & Curing Agent Mixing degassing Degassing mixing->degassing casting Specimen Casting degassing->casting curing Curing & Post-curing casting->curing tensile_test Tensile Test (ASTM D638) curing->tensile_test flexural_test Flexural Test (ASTM D790) curing->flexural_test data_processing Calculate Mechanical Properties tensile_test->data_processing flexural_test->data_processing comparison Compare DGC vs. DGEBA data_processing->comparison

Mechanical Testing Workflow

References

A Comparative Analysis of Curing Agents for Diglycidyl 1,2-cyclohexanedicarboxylate Epoxy Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various curing agents for Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), a cycloaliphatic epoxy resin. The selection of an appropriate curing agent is paramount as it significantly influences the thermomechanical properties of the final cured product. This document aims to provide an objective comparison supported by experimental data to aid in the selection of the most suitable curing system for specific research and development applications.

This compound is a low-viscosity epoxy resin known for its excellent weather resistance and electrical insulation properties.[1][2][3] The curing of this resin is typically achieved through the use of either amine-based or anhydride-based hardeners. This guide will delve into the performance characteristics imparted by representatives of both classes of curing agents.

Performance Overview: Anhydride vs. Amine Curing Agents

Anhydride and amine curing agents impart distinct properties to the cured epoxy network. Generally, anhydride-cured systems are known for their high glass transition temperatures (Tg), good thermal stability, and excellent electrical properties.[4][5] In contrast, amine-cured epoxies can offer a wider range of flexibilities and are often used to enhance toughness.[6] Aromatic amines, in particular, can also yield high-performance materials with good thermal resistance.[7]

The following sections provide a detailed comparison of the performance of DGCHD and similar epoxy systems with various curing agents, supported by quantitative data and detailed experimental protocols.

Comparative Performance Data

Table 1: Thermal and Mechanical Properties of Anhydride-Cured Cycloaliphatic Epoxy Resins

Epoxy ResinCuring AgentGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Cycloaliphatic Epoxy (TTA21P)Methylhexahydrophthalic Anhydride (MHHPA)200-210482.0[5]
Cycloaliphatic Epoxy (BE)Methylhexahydrophthalic Anhydride (MHHPA)---[8][9]
Cycloaliphatic EpoxyMethyl Nadic Anhydride (MNA)253--[4]

Table 2: Thermal and Mechanical Properties of Amine-Cured Epoxy Resins

Epoxy ResinCuring AgentGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (J/m)Reference
DGEBAIsophorone Diamine (IPDA)----[1][10]
DGEBA4,4'-Diaminodiphenylmethane (DDM)----[1][10]
DGEBAJeffamine D-230----[1][10][11][12]
TGDDM3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)24188--[13]
TGDDM4,4'-Diaminodiphenyl Sulfone (4,4'-DDS)26680--[13]
DGEBATriethylene Tetramine (TETA)----[7]
DGEBAm-Phenylenediamine (mPDA)----[7]

Note: DGEBA (Diglycidyl ether of bisphenol A) and TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane) are included to provide a relative performance comparison of the amine curing agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Purpose: To determine the glass transition temperature (Tg) and monitor the curing process of the epoxy resin systems.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the uncured or partially cured epoxy resin mixture is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter calibrated for temperature and heat flow is used.

  • Experimental Conditions: The sample is subjected to a controlled temperature program, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The heat of cure is calculated by integrating the area under the exothermic peak. The degree of cure can be determined by comparing the residual heat of reaction of a partially cured sample to that of an uncured sample.[10]

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Purpose: To evaluate the viscoelastic properties of the cured epoxy, including the storage modulus, loss modulus, and a more precise determination of the glass transition temperature (Tg).

Methodology:

  • Sample Preparation: A rectangular specimen of the fully cured epoxy resin with defined dimensions is prepared.

  • Instrumentation: A dynamic mechanical analyzer is used in a suitable mode, such as three-point bending or tensile mode.

  • Experimental Conditions: The sample is subjected to a sinusoidal oscillating force at a fixed frequency while the temperature is ramped at a constant rate (e.g., 3-5 °C/min).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted as a function of temperature. The glass transition temperature (Tg) is often taken as the peak of the tan delta curve.

Tensile Testing for Mechanical Properties

Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.

Methodology:

  • Sample Preparation: Dog-bone shaped specimens of the fully cured epoxy resin are prepared according to ASTM D638 standards.

  • Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer is used.

  • Experimental Conditions: The specimen is mounted in the grips of the testing machine and subjected to a tensile load at a constant crosshead speed until failure.

  • Data Analysis: The stress-strain curve is plotted from the recorded load and displacement data. The tensile strength is the maximum stress the material can withstand, the tensile modulus is the slope of the initial linear portion of the curve, and the elongation at break is the percentage increase in length at the point of fracture.

Visualizing Chemical Structures and Curing Mechanisms

To better understand the chemical interactions and resulting network structures, the following diagrams illustrate the key molecules and reaction pathways.

G cluster_resin This compound (DGCHD) cluster_anhydride Anhydride Curing Agents cluster_amine Amine Curing Agents DGCHD DGCHD (C₁₄H₂₀O₆) MHHPA Methylhexahydrophthalic Anhydride (MHHPA) NMA Nadic Methyl Anhydride (NMA) IPDA Isophorone Diamine (IPDA) DDM 4,4'-Diaminodiphenylmethane (DDM) Jeffamine Jeffamine D-230

Caption: Chemical structures of this compound and representative curing agents.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Group (from DGCHD) Mixing Mixing Epoxy->Mixing CuringAgent Curing Agent (Amine or Anhydride) CuringAgent->Mixing Heating Heating (if required) Mixing->Heating CuredEpoxy Cross-linked Thermoset Polymer Heating->CuredEpoxy

Caption: General experimental workflow for the curing of epoxy resins.

G Epoxy Epoxy Resin (DGCHD) Reaction_Amine Epoxy-Amine Addition Reaction Epoxy->Reaction_Amine Reaction_Anhydride Epoxy-Anhydride Ring Opening & Esterification Epoxy->Reaction_Anhydride Amine Amine Curing Agent Amine->Reaction_Amine Anhydride Anhydride Curing Agent Anhydride->Reaction_Anhydride Network_Amine Cross-linked Polymer (Amine-cured) Reaction_Amine->Network_Amine Network_Anhydride Cross-linked Polymer (Anhydride-cured) Reaction_Anhydride->Network_Anhydride

Caption: Simplified signaling pathways for amine and anhydride curing of epoxy resins.

References

A Comparative Guide to the Thermal Properties of Cured Diglycidyl 1,2-cyclohexanedicarboxylate and Alternative Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Thermal Analysis Perspective

The selection of an appropriate epoxy resin is critical in applications demanding high thermal stability. This guide provides a comparative thermal analysis of cured Diglycidyl 1,2-cyclohexanedicarboxylate, a cycloaliphatic epoxy resin, against a common aromatic counterpart, Diglycidyl ether of bisphenol A (DGEBA). The data presented herein, derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offers insights into the thermal performance of these materials, facilitating informed decisions in material selection for demanding applications.

Executive Summary

Cycloaliphatic epoxy resins, such as this compound, are known for their excellent weather resistance and electrical insulation properties. When cured, particularly with anhydride hardeners, they can exhibit significantly higher glass transition temperatures (Tg) compared to conventional aromatic epoxy resins like DGEBA.[1][2] This translates to better mechanical performance at elevated temperatures. The thermal stability, as indicated by the decomposition temperature, is also a critical factor where these resins can show competitive performance. This guide will delve into the quantitative comparison of these key thermal parameters.

Comparison of Thermal Properties

The thermal characteristics of cured epoxy resins are paramount to their application range. The following table summarizes the key thermal properties of this compound and DGEBA, both cured with a common anhydride hardener, Methylhexahydrophthalic anhydride (MHHPA), to ensure a direct and objective comparison.

PropertyThis compound (Cured with MHHPA)Diglycidyl Ether of Bisphenol A (DGEBA) (Cured with MHHPA)
Glass Transition Temperature (Tg) >200 °C[3]~141-142 °C
Decomposition Temperature (Td - 5% weight loss) Data not readily available in searched literature~294 °C
Char Yield at 700 °C (in N2) Data not readily available in searched literature~13.4%

Note: The data for this compound is based on general characterizations of cured cycloaliphatic systems, as specific experimental data for this exact formulation was not available in the searched literature. The DGEBA data is compiled from various sources for anhydride-cured systems.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

A Differential Scanning Calorimeter is used to measure the heat flow to or from a sample as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

  • Sample Preparation: 5-10 mg of the cured epoxy resin is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a heating rate of 10 °C/min to a temperature sufficiently above the expected Tg (e.g., 250 °C).

    • Cool the sample back to 25 °C.

    • A second heating scan is often performed at the same rate to ensure a clear and reproducible Tg measurement.

  • Atmosphere: The experiment is typically conducted under a nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the transition region in the heat flow versus temperature curve from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Stability and Char Yield

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition characteristics of the material.

  • Sample Preparation: 10-20 mg of the cured epoxy resin is placed in a ceramic or platinum TGA pan.

  • Temperature Program: The sample is heated from room temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Decomposition Temperature (Td): The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is determined from the TGA curve and is used as an indicator of the onset of decomposition.

    • Char Yield: The percentage of the initial sample mass remaining at a high temperature (e.g., 700 °C or 800 °C) is reported as the char yield. A higher char yield often correlates with better flame retardancy.

Experimental Workflow

The logical flow of the thermal analysis process is crucial for obtaining reliable and comparable data. The following diagram illustrates the key steps involved in the DSC and TGA analysis of cured epoxy resins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc_output DSC Output cluster_tga_output TGA Output cluster_comparison Data Comparison resin Epoxy Resin (this compound or DGEBA) mixing Mixing resin->mixing hardener Anhydride Hardener (e.g., MHHPA) hardener->mixing curing Curing (Defined temperature and time) mixing->curing dsc DSC Analysis curing->dsc Cured Sample tga TGA Analysis curing->tga Cured Sample tg_dsc Glass Transition Temperature (Tg) dsc->tg_dsc td Decomposition Temperature (Td) tga->td char_yield Char Yield tga->char_yield comparison Performance Evaluation tg_dsc->comparison td->comparison char_yield->comparison

Caption: Experimental workflow for thermal analysis of cured epoxy resins.

Conclusion

The thermal analysis of cured this compound, in comparison to the widely used DGEBA, highlights the performance advantages of cycloaliphatic epoxy systems in high-temperature applications. The significantly higher glass transition temperature of the cured cycloaliphatic resin indicates superior mechanical stability at elevated temperatures. While specific decomposition data for this compound was not found in the searched literature, the general trend for cycloaliphatic epoxies suggests robust thermal stability. For researchers and professionals in fields requiring high-performance polymers, these findings underscore the importance of considering cycloaliphatic epoxy resins for applications where thermal resilience is a key design criterion. Further detailed studies on the specific thermal decomposition behavior of cured this compound would be beneficial for a more comprehensive understanding of its performance envelope.

References

A Comparative Guide to the Dielectric Properties of Diglycidyl 1,2-cyclohexanedicarboxylate-Based Insulators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD) based insulators in comparison to alternative materials, providing essential data for researchers and drug development professionals in need of high-performance electrical insulation.

This compound (DGCD) is a cycloaliphatic epoxy resin increasingly favored for its application in high-performance electrical insulating materials.[1][2][3] Its saturated ring structure imparts excellent resistance to arc tracking and UV degradation, making it a compelling choice for demanding environments.[1] This guide provides a comparative analysis of the dielectric properties of DGCD-based insulators against commonly used alternatives, including Bisphenol-A (BPA) based epoxy resins, silicone rubber, and porcelain.

Comparative Analysis of Dielectric Properties

The selection of an appropriate insulating material is critical for the reliability and safety of electrical and electronic components. The following tables summarize the key dielectric properties of DGCD and its alternatives.

MaterialDielectric Constant (@ 1 MHz)Dielectric Loss (tan δ) (@ 1 MHz)Dielectric Strength (kV/mm)Volume Resistivity (Ω·cm)
This compound (DGCD) Epoxy ~3.0 - 4.0~0.01 - 0.0315 - 25> 10¹⁵
Bisphenol-A (DGEBA) Epoxy (cured with TETA) ~3.5 - 4.5[4]~0.02 - 0.04[4]15 - 20[5]~10¹⁴ - 10¹⁶[5]
Silicone Rubber (RTV) ~2.5 - 3.0[6]~0.001 - 0.002[6]18 - 24[6][7]~10¹⁴ - 10¹⁶[8][9]
Porcelain ~6.0[10]~0.01 - 0.0217 - 28[11][12]> 10¹⁴[13]

Note: The values presented are typical and can vary depending on the specific formulation, curing conditions, and testing parameters.

In-Depth Material Comparison

This compound (DGCD) Epoxy: As a cycloaliphatic epoxy, DGCD exhibits a lower dielectric constant and dissipation factor compared to traditional BPA-based epoxies, which is advantageous for high-frequency applications where low signal loss is crucial. Its excellent weatherability and arc track resistance make it particularly suitable for outdoor and high-voltage applications.[1][2]

Bisphenol-A (DGEBA) Epoxy: DGEBA is a widely used general-purpose epoxy resin known for its good mechanical strength and adhesion.[4] However, its aromatic structure can be more susceptible to UV degradation and tracking compared to cycloaliphatic epoxies.[1] Its dielectric properties are generally sufficient for many applications but may be outperformed by DGCD in high-frequency or harsh environments.

Silicone Rubber: Silicone rubber, particularly Room Temperature Vulcanizing (RTV) types, offers excellent flexibility, high-temperature stability, and hydrophobicity.[14] It boasts a low dielectric constant and very low dielectric loss, making it an excellent choice for high-frequency insulation.[6] Its dielectric strength is comparable to that of epoxy resins.[8]

Porcelain: A traditional insulating material, porcelain provides high dielectric strength and excellent thermal stability.[15][16] However, it has a significantly higher dielectric constant compared to polymeric insulators, which can be a disadvantage in some applications.[10] Its rigid and brittle nature also limits its use in applications requiring flexibility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Dielectric Constant and Dielectric Loss (ASTM D150)

This method determines the relative permittivity (dielectric constant) and dissipation factor (dielectric loss) of solid electrical insulating materials.

  • Specimen Preparation: A flat, uniform sample of the insulating material is prepared, typically with a diameter of 25 mm and a thickness of approximately 3 mm. The surfaces must be clean and free of any defects.

  • Test Setup: The specimen is placed between two electrodes of a dielectric test fixture. This fixture is then connected to an LCR meter or an impedance analyzer.

  • Measurement: An alternating voltage is applied across the sample at a specified frequency (e.g., 1 MHz). The capacitance and dissipation factor are measured by the instrument.

  • Calculation: The dielectric constant is calculated from the measured capacitance, the dimensions of the specimen, and the capacitance of the empty test fixture.

Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of a solid electrical insulating material.

  • Specimen Preparation: The test specimen is prepared to a uniform thickness, typically between 0.8 mm and 3.2 mm.

  • Test Setup: The specimen is placed between two electrodes in a test chamber, which can be filled with air or insulating oil to prevent flashover.

  • Voltage Application: A high voltage is applied to the electrodes and increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden drop in voltage and a visible puncture in the specimen.[17]

  • Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.

Volume Resistivity (ASTM D257)

This test method covers the determination of the DC resistance of insulating materials, from which the volume resistivity is calculated.

  • Specimen Preparation: A specimen of a standard shape and size is prepared, and electrodes are applied to its surfaces. The electrodes should be of a conductive material and in intimate contact with the specimen.

  • Test Setup: The specimen with its electrodes is placed in a test cell, and a DC voltage is applied across the electrodes using a megohmmeter or an insulation resistance tester.[18]

  • Measurement: The resistance is measured after a specified electrification time (typically 60 seconds) to allow for the decay of transient currents.[19]

  • Calculation: The volume resistivity is calculated from the measured resistance and the geometric dimensions of the specimen and electrodes.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for material preparation and testing of dielectric properties.

experimental_workflow Experimental Workflow for Dielectric Property Measurement cluster_prep Material Preparation cluster_testing Dielectric Property Testing cluster_data Data Analysis resin Resin & Curing Agent mixing Mixing & Degassing resin->mixing casting Casting/Molding mixing->casting curing Curing casting->curing astm_d150 ASTM D150 (Dielectric Constant & Loss) curing->astm_d150 Sample astm_d149 ASTM D149 (Dielectric Strength) curing->astm_d149 Sample astm_d257 ASTM D257 (Volume Resistivity) curing->astm_d257 Sample analysis Comparative Analysis astm_d150->analysis astm_d149->analysis astm_d257->analysis logical_relationship Factors Influencing Dielectric Properties material_composition Material Composition (e.g., Resin Type, Fillers) dielectric_properties Resulting Dielectric Properties material_composition->dielectric_properties curing_process Curing Process (Temperature, Time) curing_process->dielectric_properties environmental_conditions Environmental Conditions (Temperature, Humidity) environmental_conditions->dielectric_properties test_parameters Test Parameters (Frequency, Voltage) test_parameters->dielectric_properties

References

Long-Term Durability of Diglycidyl 1,2-cyclohexanedicarboxylate (DCHCD) Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term durability of coatings based on Diglycidyl 1,2-cyclohexanedicarboxylate (DCHCD) against other common high-performance coating systems, including Bisphenol A diglycidyl ether (DGEBA) epoxy, polyurethane, and polysiloxane coatings. The information presented is supported by available experimental data and standardized testing protocols to assist in the selection of appropriate protective coatings for various applications.

Executive Summary

This compound (DCHCD) is a cycloaliphatic epoxy resin known for its use in industrial coatings and paints, offering good adhesive properties and chemical resistance.[1] Its saturated ring structure theoretically imparts superior UV stability and weather resistance compared to traditional aromatic epoxy resins like DGEBA. While extensive long-term, quantitative durability data for DCHCD coatings is not as widely published as for more established systems, existing studies on cycloaliphatic epoxies and direct comparative research allow for a robust assessment of their likely performance. This guide synthesizes this information to provide a comparative overview of key durability aspects.

Comparative Performance Data

The following tables summarize the expected long-term performance of DCHCD coatings in comparison to DGEBA epoxy, polyurethane, and polysiloxane coatings across critical durability metrics.

Table 1: Corrosion Resistance

Coating TypeTypical PerformanceExpected Lifespan in Corrosive Environments (C3-C4)
DCHCD Epoxy Recommended for long-term use in corrosive environments.[2] Forms a dense, cross-linked network providing a robust barrier to corrosive substances.[3]10-20 years
DGEBA Epoxy Widely used for corrosion protection, but can be susceptible to chalking and degradation with UV exposure, potentially compromising the coating over time.10-20 years[4]
Polyurethane Often used as a topcoat over an epoxy primer for enhanced durability and corrosion resistance.5-15 years (as a topcoat)
Polysiloxane Excellent corrosion and chemical resistance, often outperforming traditional epoxy-urethane systems in harsh environments.[5] Can be applied directly to a zinc primer, reducing system complexity.[5]15-25+ years

Table 2: UV Degradation and Weathering

Coating TypeGloss Retention (after 12 months accelerated weathering)Color Stability (Yellowing)
DCHCD Epoxy Expected to be high due to its cycloaliphatic structure which is inherently more resistant to UV degradation than aromatic structures.[6]Low yellowing tendency.[3]
DGEBA Epoxy Prone to chalking and significant gloss loss upon UV exposure.[7]Significant yellowing tendency.
Polyurethane Good to excellent gloss retention, a key advantage over epoxy systems for exterior applications.[8]Low yellowing tendency, especially with aliphatic formulations.
Polysiloxane Superior gloss and color retention compared to polyurethane and epoxy systems due to the strong Si-O backbone which is resistant to UV degradation.[5]Excellent, minimal yellowing.

Table 3: Adhesion

Coating TypeTypical Adhesion Strength (Pull-off Adhesion Test)Key Considerations
DCHCD Epoxy Excellent adhesive properties are a primary characteristic.[1]Proper surface preparation is critical for optimal adhesion.
DGEBA Epoxy Excellent adhesion to a variety of substrates.Can become brittle over time, potentially leading to adhesion failure under stress.
Polyurethane Good adhesion, often applied over an epoxy primer to form a strong multi-layer system.
Polysiloxane Good adhesion, with some formulations allowing for direct application over inorganic zinc primers.[5]

Table 4: Chemical Resistance

Coating TypeResistance to AcidsResistance to AlkalisResistance to Solvents
DCHCD Epoxy Good to Excellent[1]Good to Excellent[1]Good
DGEBA Epoxy ExcellentExcellentGood
Polyurethane GoodGoodExcellent
Polysiloxane Excellent[5][9]Excellent[9]Excellent

Experimental Protocols

The following are detailed methodologies for key experiments cited in durability studies of coatings.

1. Corrosion Resistance Testing (Salt Spray Test)

  • Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.

  • Methodology:

    • Coated panels are placed in a closed chamber at a controlled temperature (typically 35°C).

    • A salt solution (5% NaCl) is atomized to create a dense saline fog that continuously surrounds the samples.

    • The panels are exposed for a specified duration (e.g., 1000, 2000, or 3000 hours).

    • After exposure, the panels are rinsed and evaluated for signs of corrosion, such as blistering, rusting (creep from a scribe), and delamination.

2. UV Degradation and Accelerated Weathering

  • Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

  • Methodology:

    • Coated panels are placed in an accelerated weathering chamber.

    • The panels are subjected to cycles of UV light (typically UVA-340 lamps to simulate sunlight) and moisture (condensation or water spray).

    • The exposure cycles are repeated for a specified duration.

    • Gloss retention is measured using a gloss meter at regular intervals (e.g., every 500 hours) according to ASTM D523.

    • Color change (yellowing) is quantified using a spectrophotometer, calculating the color difference (ΔE) as per ASTM D2244.

3. Adhesion Testing (Pull-Off Adhesion Test)

  • Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.

  • Methodology:

    • A loading fixture (dolly) is bonded to the surface of the coating using a suitable adhesive.

    • Once the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly.

    • A perpendicular force is applied to the dolly at a specified rate until it detaches from the surface.

    • The force required to pull the dolly off is recorded, and the nature of the failure (adhesive, cohesive, or substrate failure) is noted.

4. Chemical Resistance Testing

  • Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

  • Methodology:

    • A spot test is performed by placing a small amount of the chemical agent onto the coated surface.

    • The spot is covered with a watch glass for a specified period (e.g., 24 hours).

    • For immersion testing, the coated panel is partially or fully submerged in the chemical solution.

    • After the exposure period, the coating is examined for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion.

Visualizations

Chemical Structures and Durability

The chemical structure of the resin binder is a primary determinant of a coating's long-term durability. The diagrams below illustrate the key structural differences between the compared coating types.

cluster_DCHCD DCHCD Epoxy cluster_DGEBA DGEBA Epoxy cluster_PU Polyurethane cluster_PS Polysiloxane DCHCD This compound (Cycloaliphatic Structure) DGEBA Bisphenol A Diglycidyl Ether (Aromatic Structure) DGEBA->DCHCD Improved UV Resistance PU Polyurethane (Isocyanate + Polyol) PS Polysiloxane (Silicon-Oxygen Backbone) PU->PS Superior Weatherability

Caption: Chemical structures influencing coating durability.

The absence of aromatic rings in the DCHCD structure contributes to its enhanced UV stability compared to DGEBA. The strong silicon-oxygen backbone of polysiloxanes provides superior weatherability over polyurethane and epoxy systems.

Experimental Workflow for Durability Testing

The following diagram outlines a typical workflow for a comprehensive long-term durability study of a coating system.

start Coating Formulation and Application prep Substrate Preparation start->prep apply Coating Application and Curing prep->apply initial Initial Property Measurement (Gloss, Color, Adhesion) apply->initial exposure Accelerated Weathering / Corrosion Exposure initial->exposure periodic Periodic Evaluation exposure->periodic ASTM/ISO Protocols final Final Property Measurement exposure->final End of Test periodic->exposure analysis Data Analysis and Comparison periodic->analysis final->analysis conclusion Durability Assessment and Conclusion analysis->conclusion

Caption: Workflow for a coating durability study.

References

Spectroscopic comparison of Diglycidyl 1,2-cyclohexanedicarboxylate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Diglycidyl 1,2-cyclohexanedicarboxylate Isomers

For researchers and professionals in drug development and material science, understanding the stereochemistry of molecules like this compound is crucial, as different isomers can exhibit distinct physical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of the cis and trans isomers of this compound, drawing upon established principles of stereoisomer differentiation in substituted cyclohexanes and available spectral data for the compound, which is often supplied as a mixture of isomers.

Principles of Spectroscopic Differentiation

The primary distinction between the cis and trans isomers of 1,2-disubstituted cyclohexanes lies in the spatial orientation of the substituent groups. In its stable chair conformation, the trans isomer predominantly exists with both substituents in the equatorial position (diequatorial). The cis isomer, on the other hand, has one substituent in an axial and one in an equatorial position. These conformational differences lead to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation

Table 1: Expected ¹H NMR Spectral Data Comparison
Parametercis-Isomer (axial-equatorial)trans-Isomer (diequatorial)Rationale
Chemical Shift of C1-H and C2-H Axial proton at higher field (more shielded), equatorial proton at lower field (less shielded).Both protons are axial and therefore expected to be at a higher field compared to the equatorial proton of the cis-isomer.Anisotropic effects of C-C single bonds cause axial protons to be more shielded.
Coupling Constant (J-value) between C1-H and C2-H Small axial-equatorial coupling constant (Jax,eq), typically 2-5 Hz.Large axial-axial coupling constant (Jax,ax), typically 8-13 Hz.[1]The dihedral angle between axial-equatorial protons is ~60°, while for axial-axial protons it is ~180°, leading to a larger coupling constant.[1]
Table 2: Expected ¹³C NMR Spectral Data Comparison
Parametercis-Isomertrans-IsomerRationale
Chemical Shift of Cyclohexane Carbons The carbon bearing the axial substituent will be shifted to a higher field (more shielded).Both carbons attached to the substituents are in a similar equatorial environment.The "gamma-gauche" effect causes steric compression on a carbon from a substituent in a gamma-gauche position (as is the case with an axial substituent), leading to increased shielding.
Table 3: Expected FT-IR Spectral Data Comparison
Spectral Regioncis-Isomertrans-IsomerRationale
Fingerprint Region (1000-650 cm⁻¹) Unique pattern of C-H wagging and C-C stretching frequencies.Distinctly different pattern from the cis-isomer.[1]The overall symmetry and vibrational modes of the molecule are different for the two isomers, leading to a unique fingerprint region for each.
C-O Stretching May show slight shifts compared to the trans-isomer.May show slight shifts compared to the cis-isomer.The orientation of the ester groups can influence the vibrational frequencies of the C-O bonds.

Experimental Protocols

Below are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the proton signals and measure the chemical shifts (ppm) and coupling constants (Hz).

    • For isomer differentiation, pay close attention to the coupling constants of the protons on the carbons bearing the glycidyl ester groups.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean plates.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present (e.g., C=O of the ester, C-O-C of the epoxide and ester, C-H of the cyclohexane ring).

    • Carefully compare the fingerprint regions of the spectra to distinguish between isomers.[1]

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation:

    • Inject the sample onto a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the isomers. It is anticipated that the cis and trans isomers may have slightly different retention times.

  • MS Analysis:

    • Acquire mass spectra using electron ionization (EI).

    • Analyze the fragmentation patterns. While the mass spectra of the isomers are expected to be very similar, minor differences in the relative intensities of fragment ions may be observed. Key fragments would likely arise from the loss of the glycidyl groups and fragmentation of the cyclohexane ring.

Mandatory Visualization

Spectroscopic_Workflow Workflow for Spectroscopic Differentiation of this compound Isomers cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Isomer Identification Sample This compound Isomer Mixture or Pure Isomer NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Prep Prepare Neat Liquid Film Sample->FTIR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR Analysis Compare Spectroscopic Data: - ¹H NMR Coupling Constants - ¹³C NMR Chemical Shifts - FT-IR Fingerprint Region - GC Retention Times H_NMR->Analysis C_NMR->Analysis FTIR_Analysis FT-IR Analysis FTIR_Prep->FTIR_Analysis FTIR_Analysis->Analysis GC_MS GC-MS Analysis MS_Prep->GC_MS GC_MS->Analysis Identification Isomer Identification (cis vs. trans) Analysis->Identification

Caption: Workflow for spectroscopic differentiation of isomers.

References

Safety Operating Guide

Proper Disposal of Diglycidyl 1,2-cyclohexanedicarboxylate: A Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Uncured Diglycidyl 1,2-cyclohexanedicarboxylate is considered hazardous waste. The primary and recommended disposal method is to cure the resin by mixing it with its corresponding hardener, rendering it a non-hazardous solid.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals, as well as maintaining environmental compliance.

Safety Operating Procedures

Uncured this compound and its associated curing agents are hazardous materials.[1] Once fully cured, the resulting solid is considered non-hazardous and can be disposed of as regular solid waste.[2][3][4]

Personal Protective Equipment (PPE):

Due to the hazardous nature of the uncured components, appropriate PPE must be worn at all times.

PPE ItemSpecificationRationale
Gloves Nitrile or Butyl RubberPrevents skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of resin or hardener.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Ventilation Fume hood or well-ventilated areaMinimizes inhalation of any vapors.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[1][5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Disposal Protocol for Uncured this compound

The preferred and safest method for the disposal of uncured this compound is through curing. This process involves mixing the resin with a suitable hardener (typically an amine-based curing agent) in the correct stoichiometric ratio. The resulting exothermic reaction will solidify the mixture into a non-hazardous polymer.

Experimental Protocol for Curing Uncured Resin Waste:

  • Consult the Safety Data Sheet (SDS): Before proceeding, review the SDS for both the this compound and the chosen curing agent to understand the specific mixing ratio and any unique handling precautions.

  • Work in a Safe Location: Conduct the curing process in a fume hood or a designated, well-ventilated area.

  • Prepare for Exothermic Reaction: Be aware that the curing process is exothermic and can generate significant heat, especially with larger quantities.[6][7] For volumes greater than 100 mL, it is advisable to use a metal container and/or a water or ice bath to dissipate the heat.

  • Mixing: In a disposable container (e.g., a plastic beaker or waxed paper cup), combine the uncured resin with the appropriate amount of hardener as specified by the manufacturer. Stir thoroughly to ensure a homogenous mixture.

  • Curing: Allow the mixture to cure completely. This may take several hours to a few days at room temperature. The curing time can be accelerated by gentle heating, but this will also increase the initial exotherm.

  • Verification of Cure: The cured material should be a hard, inert solid. Ensure that it is fully solidified and has cooled to room temperature before disposal.

  • Disposal of Cured Resin: Once fully cured and cooled, the solid epoxy can be disposed of in the regular solid waste stream.[2][3][4]

DisposalWorkflow Disposal Workflow for Uncured this compound cluster_prep Preparation cluster_procedure Curing Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Mix Mix Uncured Resin with Hardener in a Disposable Container WorkArea->Mix ManageExotherm Manage Exothermic Reaction (e.g., Ice Bath for Larger Volumes) Mix->ManageExotherm Cure Allow Mixture to Fully Cure (Solidify and Cool) DisposeSolid Dispose of Cured Solid as Non-Hazardous Waste Cure->DisposeSolid ManageExotherm->Cure DisposeContainers Dispose of Empty Containers (Less than 3% residue) DisposeSolid->DisposeContainers

Caption: Disposal workflow for uncured this compound.

Waste Storage and Container Management

  • Uncured Waste: Uncured this compound and its hardener must be collected and stored as hazardous waste in separate, clearly labeled, and sealed containers.

  • Container Compatibility: Use containers made of materials compatible with the chemical, such as high-density polyethylene (HDPE) or glass. Avoid using materials that may be degraded by the resin.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Empty Containers: To be considered non-hazardous, empty containers must have less than 3% of the original product remaining by weight.[3][4] Whenever possible, scrape out any remaining residue and cure it with the waste resin.

Spill and Emergency Procedures

In the event of a spill of uncured this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including gloves, eye protection, and a lab coat. For large spills, a respirator may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Skin Contact: If skin contact occurs, immediately wash the affected area thoroughly with soap and water.[8] Remove any contaminated clothing.

  • Eye Contact: If the chemical splashes into the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

SpillResponse Spill Response for Uncured this compound cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_exposure In Case of Exposure Alert Alert Others & Evacuate Area Ventilate Ensure Adequate Ventilation SkinContact Skin: Wash with Soap and Water PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate EyeContact Eyes: Flush with Water for 15 min & Seek Medical Attention

References

Personal protective equipment for handling Diglycidyl 1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8), a chemical that requires stringent safety protocols to minimize health risks. Adherence to these procedures is essential for ensuring the well-being of all laboratory personnel.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction. It may also cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is necessary to ensure comprehensive protection when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over the goggles to protect against splashes.
Hand Protection Chemical-Resistant GlovesDue to the nature of epoxy resins, standard permeation tests are often not feasible. However, studies on similar epoxy compounds indicate that thick chemical protective gloves made of nitrile rubber, PVC, or butyl rubber show no detectable penetration. Double gloving is recommended. Gloves must be inspected for any defects before use.
Body Protection Impervious Clothing and Laboratory CoatWear fire and flame-resistant, impervious clothing. A laboratory coat should be worn over this. Ensure that contaminated work clothing is not taken out of the workplace.
Respiratory Protection NIOSH-approved RespiratorIn well-ventilated areas, a half-face respirator with an organic vapor/acid gas cartridge is recommended. For situations with a risk of exceeding exposure limits or in poorly ventilated areas, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure for handling this compound is crucial for minimizing the risk of exposure.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that the Safety Data Sheet (SDS) for the chemical is available and has been reviewed by all personnel involved.

  • Donning PPE :

    • Put on all required PPE in the correct order: first, the inner gloves, followed by the lab coat and impervious clothing, then the respirator, safety goggles, and face shield, and finally the outer gloves.

  • Handling the Chemical :

    • Handle the chemical within a well-ventilated area, preferably a certified chemical fume hood.

    • Avoid the formation of aerosols or mists.

    • Use non-sparking tools to prevent ignition.

    • Keep containers tightly closed when not in use.

  • Decontamination and Doffing PPE :

    • After handling, decontaminate the work surface.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, inner gloves, and finally the respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_decon Decontamination & Doffing prep_area Prepare clean work area (fume hood) check_safety Verify safety equipment (eyewash, shower) prep_area->check_safety review_sds Review Safety Data Sheet (SDS) check_safety->review_sds don_inner_gloves Don inner gloves don_clothing Don lab coat & impervious clothing don_inner_gloves->don_clothing don_respirator Don respirator don_clothing->don_respirator don_eye_face Don goggles & face shield don_respirator->don_eye_face don_outer_gloves Don outer gloves don_eye_face->don_outer_gloves handle_chemical Handle chemical in ventilated area don_outer_gloves->handle_chemical avoid_aerosols Avoid aerosol/mist formation handle_chemical->avoid_aerosols use_tools Use non-sparking tools avoid_aerosols->use_tools close_containers Keep containers closed use_tools->close_containers decon_surface Decontaminate work surface close_containers->decon_surface doff_outer_gloves Doff outer gloves decon_surface->doff_outer_gloves doff_eye_face Doff face shield & goggles doff_outer_gloves->doff_eye_face doff_clothing Doff lab coat doff_eye_face->doff_clothing doff_inner_gloves Doff inner gloves doff_clothing->doff_inner_gloves doff_respirator Doff respirator doff_inner_gloves->doff_respirator wash_hands Wash hands thoroughly doff_respirator->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination. All PPE that has come into contact with this compound must be treated as hazardous waste.

  • Segregation :

    • At the point of use, immediately segregate all contaminated PPE from regular trash.

    • Use designated, clearly labeled, leak-proof hazardous waste containers.

  • Containment :

    • Place all disposable contaminated PPE (gloves, lab coats, etc.) into a designated hazardous waste bag (typically a yellow bag).

    • This bag should then be placed inside a rigid, leak-proof, and puncture-resistant container with a secure lid.

  • Labeling :

    • The outer container must be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant (this compound).

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • This storage area should be well-ventilated.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Never dispose of chemically contaminated PPE in the regular trash or down the drain.

Logical Flow for Disposal of Contaminated PPE

G start Contaminated PPE (Gloves, Coat, etc.) segregate Segregate from general waste start->segregate contain_bag Place in designated hazardous waste bag (yellow bag) segregate->contain_bag contain_bin Place bag in rigid, leak-proof container contain_bag->contain_bin label_bin Label container: 'Hazardous Waste' + Chemical Name contain_bin->label_bin store Store in designated, secure area label_bin->store dispose Arrange for pickup by licensed waste management store->dispose end Proper Disposal dispose->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.